2-(4-Chlorobenzoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECCEXWKFHHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058927 | |
| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058927 | |
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Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-56-3, 60839-51-2 | |
| Record name | 2-(4-Chlorobenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4'-Chlorobenzoyl)benzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorobenzoyl)benzoic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7825 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(4-chlorobenzoyl)- | |
| Source | EPA DSSTox | |
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| Record name | 2-(4-chlorobenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4'-CHLOROBENZOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U7W4YOY3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(4-Chlorobenzoyl)benzoic acid CAS number 85-56-3 properties
An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 85-56-3, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Structurally, it is a derivative of benzoic acid featuring a 4-chlorobenzoyl substituent at the ortho-position, which imparts a unique combination of steric and electronic properties. This dual functionality—a carboxylic acid and a diaryl ketone—makes it a versatile and crucial intermediate. Its primary value lies in its role as a precursor for a range of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced dye systems.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, grounded in established scientific literature and safety data.
PART 1: Physicochemical and Spectroscopic Properties
This compound typically presents as a white to off-white or pale yellow crystalline solid.[3][4][5] Its molecular structure, containing both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl groups), influences its physical properties, such as its melting point and solubility. It is sparingly soluble in water but demonstrates greater solubility in organic solvents like acetonitrile, ethanol, benzene, and acetone.[2][4][5]
Key Property Data Summary
The fundamental physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 85-56-3 | [4][6][7] |
| Molecular Formula | C₁₄H₉ClO₃ | [4][6][7] |
| Molecular Weight | 260.67 g/mol | [4][6][7] |
| Appearance | White to Off-White Crystalline Powder | [4][5][8] |
| Melting Point | 146-150 °C | [4][9] |
| Boiling Point | 470.8 ± 30.0 °C (Predicted) | [9] |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [9] |
| Water Solubility | 136 mg/L at 20°C | [9] |
| pKa | 3.26 ± 0.36 (Predicted) | [9] |
| InChI Key | YWECCEXWKFHHQJ-UHFFFAOYSA-N | [5][9] |
Spectroscopic Profile
Spectroscopic data is crucial for the structural confirmation of this compound.
-
¹H NMR: (500 MHz, CDCl₃) δ: 9.85 (brs, 1H, -COOH), 8.08 (d, J = 7.8 Hz, 1H), 7.67-7.63 (m, 3H), 7.58 (dt, J = 0.8, 7.7 Hz, 1H), 7.39-7.35 (m, 3H).[3] The broad singlet at a high chemical shift is characteristic of the carboxylic acid proton.
-
Mass Spectrometry (ESI): m/z = 259.0 [M-H]⁻, corresponding to the deprotonated molecule.[3]
PART 2: Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[3][10] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11]
Causality in Synthesis Protocol
The choice of a strong Lewis acid like AlCl₃ is critical; it coordinates with the carbonyl oxygen of the phthalic anhydride, breaking the anhydride ring and generating a highly reactive acylium ion.[12] Chlorobenzene serves as the nucleophilic aromatic substrate. The reaction must be conducted under anhydrous conditions, as moisture would hydrolyze the AlCl₃ catalyst, rendering it inactive. A stoichiometric amount of the catalyst is required because the product ketone forms a stable complex with AlCl₃, which must be hydrolyzed during workup to liberate the final product.[11]
Detailed Laboratory Synthesis Protocol
The following protocol is a representative method for laboratory-scale synthesis.
-
Setup: Equip a round-bottomed flask with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet protected by a drying tube (e.g., CaCl₂). Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: To a solution of phthalic anhydride (0.2 mol) in dried chlorobenzene (122 mL), add well-ground anhydrous aluminum chloride (0.48 mol) portion-wise with stirring.[10]
-
Reaction Execution: The addition of AlCl₃ is exothermic, causing the reaction temperature to rise. Control the temperature to maintain a moderate reflux, using an ice bath if necessary. Continue refluxing for approximately 1 hour.[10] The reaction mixture will gradually solidify.
-
Workup and Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously add 300 mL of water dropwise to the solidified product to hydrolyze the aluminum complex and quench the reaction.[10] This step is highly exothermic and will generate HCl gas; adequate ventilation is essential.
-
Isolation: The crude product precipitates as a white solid. Isolate the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water, followed by a wash with cold ethanol to remove unreacted starting materials and byproducts.[10] For higher purity, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[10]
Synthesis Workflow Diagram
Caption: Intramolecular cyclization to form 2-chloroanthraquinone.
PART 4: Applications in Research and Industry
This compound is not typically an end-product but rather a high-value intermediate. Its applications are diverse, spanning pharmaceuticals, dyes, and polymer science.
-
Pharmaceutical Synthesis: It is a key raw material for the production of Chlorthalidone, a thiazide-like diuretic used to treat hypertension and edema. [1][2]The synthesis involves the reaction of this compound with a sulfonamide-containing reactant, showcasing its utility in constructing complex API scaffolds.
-
Dye Manufacturing: As detailed above, it is the direct precursor to 2-chloroanthraquinone. [2][13]2-Chloroanthraquinone is a fundamental building block for a wide array of anthraquinone dyes, which are known for their brightness and stability.
-
Polymer Science: The compound is used in the preparation of bisphthalazinone monomers. These monomers are essential for synthesizing high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which possess excellent thermal stability and mechanical properties. [4]
PART 5: Safety, Handling, and Toxicology
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.
GHS Hazard Information
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7][14]* H319: Causes serious eye irritation. [7][14]* H335: May cause respiratory irritation. [7][14]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][15] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved particulate respirator (e.g., N95). * Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. [14][16]
-
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. [14][16]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [14][16]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and consult a physician. [14][16]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [14][16]
References
- PrepChem.com. (n.d.). Synthesis of this compound.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- LookChem. (n.d.). This compound: Key Intermediate for Pharma & Dyes.
- PrepChem.com. (n.d.). Synthesis of β-chloroanthraquinone.
- Google Patents. (n.d.). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.
- TradeIndia. (n.d.). Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 5. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 9. 85-56-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
2-(4-Chlorobenzoyl)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CBBA), a pivotal chemical intermediate in the pharmaceutical and polymer industries. This document delves into the core physicochemical properties, detailed synthesis protocols, significant applications, and essential safety and handling procedures for CBBA. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in advanced chemical applications.
Chemical Identity and Physicochemical Properties
This compound, systematically named in IUPAC nomenclature as this compound, is an aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core substituted with a 4-chlorobenzoyl group, makes it a versatile precursor in organic synthesis.[3] The compound typically appears as a white to off-white crystalline solid.[3][4][5]
Key identifying information and physical properties are summarized below for quick reference. Understanding these properties is fundamental for designing experiments, developing purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉ClO₃ | [1][4][6][7][8] |
| Molecular Weight | 260.67 g/mol | [1][4][6][7][9][10] |
| CAS Number | 85-56-3 | [1][2][4][6][11] |
| EC Number | 201-615-9 | [1][10][12] |
| Physical Appearance | White to Off-White Powder/Solid | [4][9][12] |
| Melting Point | 146-150 °C | [4][11][12] |
| Boiling Point (Predicted) | 470.8 ± 30.0 °C | [11] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like acetone, ethanol, and acetonitrile. | [3][4] |
| IUPAC Name | This compound | [1][2] |
Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[13][14] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
The causality of this experimental choice is clear: AlCl₃ coordinates with the carbonyl oxygen of the phthalic anhydride, activating it and generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich chlorobenzene ring to form the new carbon-carbon bond. Anhydrous conditions are critical, as the presence of water would hydrolyze the AlCl₃ catalyst, rendering it inactive.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating system for producing high-purity CBBA.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube), and a powder funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.
-
Charge Reactants: To the flask, add chlorobenzene (122 ml, dried).[13] Begin stirring and add phthalic anhydride (30 g, 0.2 mol).[13]
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (64 g, 0.48 mol) through the powder funnel.[13] This step is exothermic, and the temperature will rise. The rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reaction & Reflux: The reaction mixture will warm and begin to reflux. Maintain a moderate reflux for 1 hour.[13] An ice bath can be used to control the exotherm if necessary.[13] The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Quenching & Hydrolysis: After the reflux period, cool the solidified reaction mixture in an ice bath. Very slowly and cautiously, add 300 ml of cold water dropwise to quench the reaction and hydrolyze the aluminum chloride complex.[13] This step is highly exothermic and will generate significant HCl fumes; it must be performed in a well-ventilated fume hood.
-
Isolation of Crude Product: The hydrolysis will result in the precipitation of the crude product. Isolate the white precipitate by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with water to remove inorganic salts, followed by a wash with cold ethanol to remove unreacted starting materials.[13] For higher purity, the crude crystals can be recrystallized from a suitable solvent like benzene or an ethanol/water mixture.[13]
-
Drying & Characterization: Dry the purified crystals under vacuum to yield the final product (Typical Yield: ~38 g).[13] Confirm identity and purity via melting point analysis and HPLC.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for CBBA synthesis.
Key Applications and Areas of Research
This compound is not an end product but a crucial building block, valued for its utility in constructing more complex molecular architectures.
-
Pharmaceutical Intermediates: CBBA's most prominent role is as a key raw material for Active Pharmaceutical Ingredients (APIs).[15] It is indispensable for the synthesis of:
-
Polymer Science: In material science, CBBA is used to prepare bisphthalazinone monomers.[4][6][9][10] These monomers are essential for synthesizing high-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their excellent thermal stability and mechanical properties.[4][9][10]
-
Organic Synthesis and Photoluminescence: The compound serves as a general-purpose intermediate in various organic syntheses.[9] Furthermore, research has shown that this compound can form complexes with rare-earth metals like europium and terbium, resulting in materials with interesting photoluminescent properties, suggesting potential applications in sensors or optical devices.[9][10]
Safety, Handling, and Hazard Management
Authoritative safety data indicates that this compound is a hazardous substance that requires careful handling to minimize risk to personnel.[1][16]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][16]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][16]
Protocol for Safe Handling
A self-validating safety protocol ensures that risks are systematically controlled.
-
Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[16][17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[16][18]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use.[16] Employ proper glove removal technique to avoid skin contact.[16]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.[12]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[16]
-
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[16][18] Do not eat, drink, or smoke in the work area.[17]
-
Storage: Store in a cool, dry place in a tightly sealed container.[11][16] Keep away from incompatible materials.
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[16][17]
-
In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[16][17]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.[16][17]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[16][17]
-
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a high-value intermediate. Its well-defined synthesis via Friedel-Crafts acylation and its critical role in the production of life-saving drugs and advanced polymers underscore its value. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is paramount for leveraging its full potential in research and development.
References
- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem.
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. Sarex. [Link]
- Synthesis of this compound - PrepChem.com. PrepChem. [Link]
- Thermophysical Properties of this compound - Chemcasts. Chemcasts. [Link]
- The Essential Role of this compound in API Manufacturing.
- Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH. Carl ROTH. [Link]
- 2-(4'-CHLOROBENZOYL)BENZOIC ACID - gsrs.
- Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India. Universal Aroma. [Link]
Sources
- 1. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 4. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 5. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 6. scbt.com [scbt.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | 85-56-3 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | 85-56-3 [m.chemicalbook.com]
- 12. This compound 98 85-56-3 [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
- 14. Page loading... [guidechem.com]
- 15. nbinno.com [nbinno.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. carlroth.com [carlroth.com]
A Technical Guide to the Physicochemical Properties of 2-(4-Chlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3) is a pivotal intermediate in organic synthesis, particularly in the production of polymers and pharmacologically active molecules.[1][2] Its physical properties, namely the melting and boiling points, are critical parameters that dictate its purification, handling, and reaction conditions. This guide provides an in-depth analysis of these properties, grounded in experimental data and thermodynamic principles. We will explore the precise measurement of its melting point, the complexities associated with its boiling point due to thermal decomposition, and the practical implications for laboratory and industrial applications.
Introduction to this compound
This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a 4-chlorobenzoyl group.[3] This molecular structure, containing both a ketone and a carboxylic acid functional group, makes it a versatile building block. It is utilized in the synthesis of bisphthalazinone monomers for high-performance polymers and forms photoluminescent complexes with rare-earth metals like europium and terbium.[2][4] A thorough understanding of its thermal behavior is essential for optimizing synthetic yields, ensuring purity, and maintaining stability during storage and formulation.
Melting Point: A Key Indicator of Purity
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range.
Reported Melting Point Values
Multiple authoritative sources report the melting point of this compound to be in the range of 149-150 °C .[4][6] Other sources provide a slightly wider but consistent range of 146.0 to 150.0 °C.[1] These values are typically determined for a substance with a purity of 98% or higher.[1]
Causality Behind Experimental Choices for Accurate Determination
Precise melting point determination is crucial for quality control. The standard method involves heating a small, powdered sample in a capillary tube within a calibrated apparatus.[5][7]
Key Experimental Considerations:
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.
-
Heating Rate: A slow heating rate, typically 1-2 °C per minute, is critical as the melting point is approached.[7] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.
-
Calibration: The melting point apparatus must be calibrated with certified standards of known melting points to ensure the accuracy of the thermometer and heating block.
Protocol: Capillary Melting Point Determination
This protocol describes a self-validating system for determining the melting point of this compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Loading: Crush a small amount of the compound into a fine powder.[8] Tap the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[7][8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Initial Heating: Quickly heat the sample to approximately 15-20 °C below the expected melting point (e.g., to ~130 °C).
-
Slow Final Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7]
-
Observation and Recording: Record two temperatures:
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow (0.5-1.0 °C).
Boiling Point and Thermal Stability
While a melting point is well-defined, the boiling point of this compound is more complex. Many sources provide a predicted or calculated boiling point, which can be as high as 470.8 ± 30.0 °C or 546.9 °C.[4][6][9] It is crucial for researchers to understand that these are theoretical values.
The Challenge of Thermal Decomposition
In practice, complex organic molecules like this compound often decompose at temperatures below their theoretical boiling point. Thermal decomposition is a chemical breakdown of the compound induced by heat. Studies on the thermal decomposition of benzoic acid and its derivatives show that they undergo complex, multi-stage degradation processes upon heating.[10][11]
For this specific compound, the presence of multiple functional groups and the relatively large molecular structure contribute to its thermal lability. Heating to temperatures approaching the predicted boiling point would likely cause decarboxylation, cleavage of the benzoyl group, and other fragmentation reactions, rather than a clean liquid-to-gas phase transition.
Alternative Thermal Analysis: Thermogravimetric Analysis (TGA)
Given the high probability of decomposition, determining an experimental boiling point via distillation is not feasible or meaningful. A more appropriate technique to assess the thermal stability is Thermogravimetric Analysis (TGA) .
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique does not provide a boiling point but instead reveals the temperature at which the compound begins to decompose (onset of mass loss). This information is often more valuable for drug development professionals, as it defines the upper-temperature limit for processing, storage, and formulation. Studies on related hydroxy benzoic acid derivatives have successfully used TGA to characterize their decomposition kinetics and vaporization characteristics.[12][13][14]
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) | Notes |
| Molecular Formula | C₁₄H₉ClO₃ | [1][4] | - |
| Molecular Weight | 260.67 g/mol | [4][15] | - |
| Appearance | White to off-white powder/solid | [1][2][3] | - |
| Melting Point | 149-150 °C | [4][6][16] | Experimentally verified. A key purity specification. |
| Boiling Point | ~471 - 547 °C | [4][6][9] | Predicted value. The compound likely decomposes before boiling. |
| Flash Point | > 300 °C | - |
Conclusion and Practical Implications
For scientists and researchers working with this compound, the melting point of 149-150 °C serves as a critical and reliable parameter for identity confirmation and purity assessment. Standard capillary melting point determination, when performed with a slow heating ramp, provides an accurate and self-validating measure of quality.
Conversely, the boiling point is a theoretical construct for this compound. Attempts to purify this compound by distillation at atmospheric pressure will result in thermal decomposition. For any process requiring heating, it is imperative to use techniques like Thermogravimetric Analysis (TGA) to establish the decomposition temperature, ensuring that all processing and storage conditions remain well below this threshold to maintain the compound's integrity.
References
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- University of Calgary. (n.d.). Melting point determination.
- Stenutz, R. (n.d.). This compound.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Al-Shemary, R. K. (2021). experiment (1) determination of melting points.
- AKJournals. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- AKJournals. (2006). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3).
- Clarion University. (n.d.). Determination of Melting Point.
- ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF.
- JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds.
- Ovid. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives.
- Springer. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(2), 795-802.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. This compound | 85-56-3 [chemicalbook.com]
- 3. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 85-56-3 [m.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 85-56-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. byjus.com [byjus.com]
- 9. chem-casts.com [chem-casts.com]
- 10. ovid.com [ovid.com]
- 11. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 12. akjournals.com [akjournals.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [stenutz.eu]
spectral data of 2-(4-Chlorobenzoyl)benzoic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 2-(4-Chlorobenzoyl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound, a derivative of benzoic acid, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, featuring a chlorophenyl group attached to a benzoylbenzoic acid backbone, presents a unique combination of functional groups that are amenable to comprehensive spectroscopic characterization.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to unequivocally identify and characterize this compound, ensuring scientific integrity and reproducibility in their work.
The structural elucidation of a molecule is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure. A thorough understanding of these techniques and the interpretation of the resulting data is paramount for any scientist working with organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra.
-
Sample Preparation : A small amount of the solid sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial; it must dissolve the compound without having signals that overlap with the analyte's signals. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its high boiling point, while CDCl₃ is a common choice for many organic molecules.[3]
-
Instrumentation : The spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[4] A higher magnetic field strength provides better signal dispersion and resolution.
-
Data Acquisition : For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The data presented here is based on spectra obtained in DMSO-d₆.[3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.3 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| 8.02 | Doublet | 1H | Aromatic proton |
| 7.75 | Doublet | 2H | Aromatic protons |
| 7.68 | Triplet | 1H | Aromatic proton |
| 7.64 | Triplet | 1H | Aromatic proton |
| 7.58 | Doublet | 2H | Aromatic protons |
| 7.45 | Triplet | 1H | Aromatic proton |
-
Carboxylic Acid Proton (~13.3 ppm): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[5] Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
-
Aromatic Protons (7.45-8.02 ppm): The eight aromatic protons give rise to a complex pattern of signals in the aromatic region of the spectrum. The protons on the chlorobenzoyl ring and the benzoic acid ring will have slightly different chemical environments, leading to overlapping multiplets. The specific assignment of each proton requires more advanced 2D NMR techniques, but the integration confirms the presence of eight aromatic protons.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~171-173 | Carboxylic acid carbonyl carbon (-COOH) |
| ~165-167 | Ketone carbonyl carbon (C=O) |
| ~128-140 | Aromatic carbons |
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded carbons in the molecule. The carboxylic acid carbonyl carbon typically appears at a slightly higher chemical shift than the ketone carbonyl carbon.[6][7]
-
Aromatic Carbons: The aromatic carbons resonate in the region of ~128-140 ppm. Due to the substitution pattern, there will be several distinct signals for the aromatic carbons. The carbon attached to the chlorine atom will be influenced by its electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: ATR or KBr Pellet Method
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.[2]
-
KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical range of interest (4000-400 cm⁻¹).[2]
IR Spectral Data and Interpretation
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |
| ~1650-1670 | Strong | C=O stretch (ketone) |
| ~1580-1600 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~1000-1100 | Medium | C-Cl stretch |
-
O-H Stretch (2500-3300 cm⁻¹): The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[9][10] This is a highly characteristic feature of carboxylic acids.
-
C=O Stretches (1650-1710 cm⁻¹): The spectrum will show two distinct C=O stretching bands. The carboxylic acid carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl stretch.[10][11] Conjugation with the aromatic rings can lower the frequency of these stretches.
-
Aromatic C=C Stretches (~1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to one or more bands in this region.
-
C-O Stretch (1200-1300 cm⁻¹): The C-O single bond stretch of the carboxylic acid is also a prominent feature in the spectrum.[11]
-
C-Cl Stretch (1000-1100 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in this region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : In electron ionization (EI), the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation : The molecular ion is often unstable and fragments into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.
-
Detection : The ions are separated based on their m/z ratio and detected.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions. The molecular weight of C₁₄H₉ClO₃ is approximately 260.67 g/mol .[2]
| m/z | Proposed Fragment Ion |
| 260/262 | [M]⁺• (Molecular ion, showing isotopic pattern for Cl) |
| 243 | [M - OH]⁺ |
| 225 | [M - COOH]⁺ |
| 139/141 | [ClC₆H₄CO]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
-
Molecular Ion ([M]⁺•): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z 260 and 262 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentations: Benzophenones typically undergo α-cleavage on either side of the carbonyl group.[12][13] The major fragmentation pathways for this compound are expected to involve the loss of the hydroxyl group, the entire carboxylic acid group, and cleavage to form the chlorobenzoyl and benzoyl cations.[14]
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comprehensive Analytical Workflow
The structural elucidation of a compound like this compound is a systematic process that integrates data from multiple analytical techniques.
Caption: Integrated workflow for the spectroscopic characterization of a molecule.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen skeleton, the IR spectrum confirms the presence of the carboxylic acid, ketone, and chloro-aromatic functionalities, and the mass spectrum verifies the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This guide serves as a technical resource for scientists, offering a detailed roadmap for the spectral analysis of this important chemical intermediate and underscoring the synergistic power of these analytical techniques in modern chemical research.
References
- PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]
- PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]
- eGyanKosh.
- ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. [Link]
- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- CORE.
- Quora. What functional groups would be present in benzoic acid and seen on the IR spectrum?. [Link]
- ResearchGate. Time-of-flight mass spectra of benzophenone, which is subject to a fast.... [Link]
- The Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). [Link]
- SIELC Technologies. Benzoic acid, 2-(4-chlorobenzoyl)-. [Link]
- NIST WebBook. Benzoic acid, 2-chloro-. [Link]
- ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
- SpectraBase. 4-Chlorobenzoic acid - Optional[FTIR] - Spectrum. [Link]
- ResearchGate. This compound. [Link]
- SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
- Chegg. Solved Proton and carbon-13 NMR spectra of benzoic acid are. [Link]
- MassBank. msbnk-riken-pr100596. [Link]
Sources
- 1. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(85-56-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. chegg.com [chegg.com]
- 8. This compound(85-56-3) IR Spectrum [chemicalbook.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. quora.com [quora.com]
- 12. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid: From Synthesis to Significance
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)benzoic acid (CBBA), a pivotal chemical intermediate in the pharmaceutical and polymer industries. The narrative delves into the compound's historical context, rooted in the foundational principles of Friedel-Crafts chemistry, and charts its rise to industrial significance as a key building block for prominent Active Pharmaceutical Ingredients (APIs) such as the antihypertensive drug Chlorthalidone and the anorectic agent Mazindol. We will explore its core physicochemical properties, detail the established synthetic protocols, and elucidate the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction and Historical Context
The story of this compound is not one of a singular, celebrated discovery, but rather a testament to the enabling power of a fundamental organic reaction: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a robust method for attaching acyl groups to aromatic rings, opening up a vast new landscape of chemical synthesis.[1][2][3] While the exact date of the first synthesis of this compound is not prominently documented, its conceptual origin is a direct extension of early 20th-century investigations into the reaction of phthalic anhydride with benzene and its derivatives.[4]
The true significance of this compound emerged decades later, driven by the burgeoning pharmaceutical industry. Its specific isomeric structure and the reactivity endowed by its ketone and carboxylic acid functionalities made it an ideal precursor for complex heterocyclic systems. Notably, it became an indispensable starting material for the synthesis of Chlorthalidone, a thiazide-like diuretic first disclosed in the late 1950s, and Mazindol, an appetite suppressant developed in the 1960s.[5][6][7][8] Today, this compound remains a critical intermediate, valued for its role in producing these and other important chemical entities, including polymers and dyes.[6][9][10]
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid under standard conditions.[6][9] Its molecular structure, featuring a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, dictates its physical and chemical behavior. The molecule possesses both a carboxylic acid group, which imparts acidic properties, and a ketone, which serves as a reactive handle for further transformations.[11] It is sparingly soluble in water but shows good solubility in organic solvents like acetone, ethanol, benzene, and ethyl ether.[9]
A study of its crystal structure reveals that the dihedral angle between the two aromatic rings is 88.07 (11)°. The crystals are stabilized by a network of intermolecular hydrogen bonds, including O—H⋯O and C—H⋯O interactions, which lead to the formation of centrosymmetric dimers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| CAS Number | 85-56-3 | [6][11][12] |
| Molecular Formula | C₁₄H₉ClO₃ | [6][10][12] |
| Molecular Weight | 260.67 g/mol | [6][10][12] |
| Melting Point | 146-150 °C | [6] |
| Boiling Point | 470.8±30.0 °C (Predicted) | ChemicalBook |
| Appearance | White to Off-White Crystalline Powder | [6][9] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ethyl ether, benzene, acetonitrile. | [6][9] |
| pKa | 3.26±0.36 (Predicted) | ChemicalBook |
Synthesis and Reaction Mechanism
The principal and most industrially viable route to this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. This reaction is an electrophilic aromatic substitution, where the aromatic ring of chlorobenzene attacks an acylium ion electrophile generated in situ.
The Friedel-Crafts Acylation Mechanism
The reaction proceeds through several key steps, which are illustrated in the diagram below.
-
Activation of the Acylating Agent : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, making the carbonyl carbon more electrophilic.
-
Formation of the Acylium Ion Complex : The AlCl₃ facilitates the opening of the anhydride ring, leading to the formation of a complex containing a highly reactive acylium ion.
-
Electrophilic Attack : The electron-rich aromatic ring of chlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. Due to the ortho-, para-directing nature of the chlorine substituent (though deactivating overall), the attack occurs predominantly at the para-position relative to the chloro group on a different molecule, leading to the desired product. However, the reaction is an intermolecular acylation of the chlorobenzene by the phthalic anhydride. The substitution on the phthalic anhydride ring occurs at the position ortho to the carboxylic acid that is formed upon ring opening.
-
Rearomatization : The resulting arenium ion intermediate is unstable and rapidly loses a proton (H⁺) to restore the aromaticity of the ring. The liberated proton reacts with [AlCl₃(OH)]⁻ to regenerate the AlCl₃ catalyst and form HCl.
-
Hydrolysis : The reaction is quenched with water to hydrolyze the aluminum salt complex of the product, yielding the final this compound.
Caption: Major synthetic applications of this compound.
Polymer and Dye Chemistry
Beyond pharmaceuticals, this compound is a valuable monomer precursor.
-
High-Performance Polymers : It is used to prepare bisphthalazinone monomers. These monomers are then used in polycondensation reactions to synthesize high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their thermal stability. [6][10][12]* Dye Synthesis : The compound can be converted into 2-chloroanthraquinone, an important intermediate in the synthesis of various anthraquinone dyes. [9]
Conclusion
This compound is a compound whose history is intrinsically linked to the development and exploitation of the Friedel-Crafts reaction. While its initial synthesis may have been a routine exploration of this powerful chemical transformation, its enduring importance is secured by its role as a key building block in the synthesis of vital medicines and advanced materials. Its straightforward, scalable synthesis and versatile reactivity ensure its continued relevance in the chemical and pharmaceutical industries. This guide has provided a technical foundation for understanding its properties, synthesis, and critical applications, offering valuable insights for professionals in the field.
References
- This compound: Key Intermediate for Pharma & Dyes. (n.d.).
- Mazindol. (n.d.). In Wikipedia.
- Synthesis of this compound. (n.d.). PrepChem.com.
- 2(4-Chlorobenzoyl) Benzoic Acid. (n.d.). Sarex Fine Chemicals.
- Wang, Z. (1982). Improvement in synthesis of Chlorthalidone. Medical Industry, 04, 20-21.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (2005). WO2005065046A2.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules, 30(1), 1-20.
- Chlorthalidone. (2006). WO 2006/109318 A1.
- Improved process for the preparation of chlorthalidone. (2018). WO2018158777A1.
- Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Heller, G. (1907). The Friedel and Crafts Reaction with Phthalic Anhydride. Journal of the American Chemical Society, 30(12), 2056-2060.
- Chlorthalidone. (n.d.). In Wikipedia.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. zenodo.org [zenodo.org]
- 5. Mazindol - Wikipedia [en.wikipedia.org]
- 6. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 7. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 8. Chlortalidone - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound 98 85-56-3 [sigmaaldrich.com]
- 11. This compound | 85-56-3 [chemicalbook.com]
- 12. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis and Applications of 2-(4-Chlorobenzoyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)benzoic acid (CBBA), a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the robust synthesis of CBBA via Friedel-Crafts acylation, detailing the underlying mechanisms and providing a field-proven experimental protocol. Furthermore, it explores the compound's significant applications as a precursor in the synthesis of prominent pharmaceuticals, high-performance polymers, and dye intermediates. The content is structured to deliver not only procedural steps but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical utility.
Introduction and Physicochemical Profile
This compound, with CAS Number 85-56-3, is an aromatic ketone and carboxylic acid derivative. Its molecular structure, featuring a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, makes it a versatile and reactive building block in organic synthesis.[1] This dual functionality is key to its role in forming complex molecules. The compound typically appears as a stable, white to off-white crystalline solid.[1][2]
A high degree of purity, often exceeding 98%, is crucial for its subsequent applications, particularly in the pharmaceutical industry where it serves as a key raw material for Active Pharmaceutical Ingredients (APIs) like Chlorthalidone and Mazindol.[2][3][4] Its quality directly influences the efficacy, safety, and impurity profile of the final drug products.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 85-56-3 | [2][5] |
| Molecular Formula | C₁₄H₉ClO₃ | [5] |
| Molecular Weight | 260.67 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 146-150 °C | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[1][4] | |
| IUPAC Name | This compound | [5] |
Synthesis via Friedel-Crafts Acylation
The most established and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[6][7] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.
Principle and Mechanism
The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[7] The catalyst's primary role is to generate a highly reactive electrophile, the acylium ion.[8][9]
Causality Behind Catalyst Choice:
-
Activation: Anhydrous AlCl₃ is a powerful Lewis acid that readily accepts a lone pair of electrons from one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a resonance-stabilized acylium ion.[5]
-
Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of AlCl₃. This is because the ketone group in the product molecule is also a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5] This complex is hydrolyzed during the aqueous workup step to release the final product.[5]
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. AlCl₃ reacts vigorously with water, which would quench the catalyst and halt the reaction.[10]
The mechanism proceeds in three core stages:
-
Formation of the Acylium Ion: Phthalic anhydride reacts with AlCl₃, opening the anhydride ring to form an acylium ion electrophile.
-
Electrophilic Attack: The electron-rich chlorobenzene ring attacks the electrophilic acylium ion. The attack occurs preferentially at the para position relative to the chlorine atom due to steric hindrance at the ortho positions.
-
Rearomatization: The resulting intermediate, an arenium ion, loses a proton to restore the aromaticity of the ring, yielding the AlCl₃-complexed product. Subsequent hydrolysis liberates the this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative laboratory-scale procedure adapted from established methodologies.[7]
Materials & Reagents:
-
Phthalic Anhydride (30.0 g, 0.20 mol)
-
Chlorobenzene, dried (122 mL)
-
Aluminum Chloride, anhydrous, well-ground (64.0 g, 0.48 mol)
-
Ice and Water
-
Concentrated Hydrochloric Acid (optional, for workup)
-
Ethanol (for washing)
-
Benzene or other suitable solvent (for recrystallization)
Procedure:
-
Reactant Charging: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, prepare a solution of 30 g of phthalic anhydride in 122 mL of dried chlorobenzene.
-
Catalyst Addition: While stirring the solution, carefully and portion-wise add 64 g of well-ground anhydrous aluminum chloride. (Causality: Portion-wise addition is crucial to control the initial exothermic reaction).
-
Reaction: The reaction temperature will rise, bringing the mixture to a reflux. Maintain a moderate reflux for 1 hour. An ice bath may be used to control the rate of reflux if the reaction becomes too vigorous.[7] The reaction product will begin to solidify.
-
Hydrolysis (Workup): After the reflux period, cool the reaction vessel in a large ice bath. Slowly and carefully add 300 mL of a mixture of crushed ice and water to the solidified mass to hydrolyze the product-catalyst complex and quench the excess AlCl₃. This is a highly exothermic step and must be done with caution.
-
Isolation: The hydrolysis will produce a white precipitate of the crude product. Filter the precipitate and wash it thoroughly with water, followed by a wash with cold ethanol to remove impurities.[7]
-
Purification: The crude solid (approx. 45 g) can be further purified by recrystallization from a suitable solvent like benzene to yield the final product.[7]
-
Drying: Dry the purified crystals to obtain the final product (Typical Yield: ~38 g).
Key Applications and Downstream Products
The utility of this compound stems from its ability to serve as a scaffold for building more complex molecules. Its primary applications are in the pharmaceutical, dye, and polymer industries.
Pharmaceutical Intermediates
CBBA is a critical starting material for several APIs:
-
Chlorthalidone: This widely used diuretic and antihypertensive drug is synthesized from CBBA.[3][4] The synthesis involves a multi-step process that begins with the reaction of CBBA with hydroxylamine, followed by reduction, chlorosulfonation, amidation, and oxidation to form the final phthalimidine-based structure of Chlorthalidone.[11][12]
-
Mazindol: CBBA is also an integral intermediate in the synthesis of Mazindol, a sympathomimetic amine used for the short-term treatment of obesity.[3]
Dye and Pigment Synthesis
CBBA is a direct precursor to 2-chloroanthraquinone , an important intermediate in the manufacturing of various anthraquinone dyes.[4] The synthesis is achieved through an intramolecular cyclization of CBBA, typically by heating it in the presence of a strong acid like fuming sulfuric acid or by passing it through a heated catalyst bed. This cyclization reaction closes the ring to form the stable tricyclic anthraquinone core.
High-Performance Polymers
In materials science, this compound is used to prepare bisphthalazinone monomers.[10] These monomers are subsequently used in polycondensation reactions to synthesize high-performance polymers, including:
-
Poly(arylene ether)s
-
Poly(arylene thioether)s
-
Poly(arylene sulfone)s
These phthalazinone-containing polymers are known for their excellent thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.[10]
Application Pathways Diagram
Caption: Key synthetic pathways originating from this compound.
Conclusion
This compound is a cornerstone intermediate chemical whose value is demonstrated by its critical role across multiple high-value industries. The Friedel-Crafts acylation provides a reliable and scalable route for its production, the understanding of which is essential for process optimization. Its applications in synthesizing life-altering pharmaceuticals like Chlorthalidone and robust, high-performance polymers underscore its continued importance in modern chemistry. This guide serves as a foundational resource for scientists and developers working with this versatile compound, providing both the practical knowledge for its synthesis and a broader understanding of its industrial significance.
References
- Quora. (2012). Organic Chemistry: Why is AlCl3 used in Fridel-Crafts reaction?
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- Google Patents. (2005). WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
- Google Patents. (2018). WO2018158777A1 - Improved process for the preparation of chlorthalidone.
- LookChem. (n.d.). The Essential Role of this compound in API Manufacturing.
- Okchem. (n.d.). This compound: Key Intermediate for Pharma & Dyes.
- PrepChem. (n.d.). Synthesis of β-chloroanthraquinone.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Google Patents. (1983). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.
- PrepChem. (n.d.). Synthesis of this compound.
Sources
- 1. CN105566156A - Method for synthesizing clotrimazole pharmaceutical intermediate o-chlorobenzonitrile - Google Patents [patents.google.com]
- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 3. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 8. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. nbinno.com [nbinno.com]
starting materials for 2-chloroanthraquinone synthesis
An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloroanthraquinone
Abstract
2-Chloroanthraquinone is a pivotal intermediate in the chemical industry, primarily serving as a precursor for the synthesis of a wide array of anthraquinone-based dyes, pigments, and pharmaceuticals.[1][2] Its production is a subject of significant industrial and academic interest, necessitating a thorough understanding of the available synthetic routes and the characteristics of their respective starting materials. This guide provides a comprehensive technical overview of the core methodologies for synthesizing 2-chloroanthraquinone. We will dissect the two primary industrial pathways: the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride and the electrophilic substitution of anthraquinone derivatives. The causality behind experimental choices, detailed step-by-step protocols, and critical process variables are examined to provide a field-proven perspective. Furthermore, this document outlines the necessary safety and handling protocols for the hazardous materials involved, ensuring a self-validating system of trustworthy and reproducible chemistry.
Introduction to 2-Chloroanthraquinone
2-Chloroanthraquinone (C₁₄H₇ClO₂) is a pale yellow, needle-shaped crystalline solid with a melting point of approximately 211°C.[1] It is characterized by its low solubility in water but demonstrates good solubility in organic solvents such as hot benzene, nitrobenzene, and concentrated sulfuric acid.[1][2]
Industrial Significance and Applications
The industrial value of 2-chloroanthraquinone lies in its role as a versatile chemical intermediate. The chlorine atom at the 2-position can be readily substituted, making it a key building block for more complex molecules. Its primary applications include:
-
Dye and Pigment Synthesis: It is a crucial precursor for producing a variety of anthraquinone dyes, including important vat dyes and disperse dyes used extensively in the textile industry.[2]
-
Pharmaceutical Intermediates: It serves as a starting material in the synthesis of certain pharmaceuticals and agrochemicals.[2]
-
Functional Materials: Derivatives of 2-chloroanthraquinone have been explored for applications in materials science, such as in photography as a sensitizer for emulsions.[2]
Primary Synthetic Pathways: A Comparative Analysis
The synthesis of 2-chloroanthraquinone is dominated by two strategic approaches, each beginning with different fundamental starting materials. The choice between these pathways often depends on factors such as raw material cost, desired purity, production scale, and environmental considerations.
-
Pathway I: Friedel-Crafts Acylation Route: This is a two-step synthesis starting from phthalic anhydride and chlorobenzene. It is a classic and widely used industrial method.[1][3]
-
Pathway II: Electrophilic Substitution of Anthraquinone: This route begins with anthraquinone itself, which is then functionalized through either direct chlorination or a sulfonation-chlorination sequence.[2][4]
The following diagram provides a high-level overview of these divergent synthetic strategies.
Caption: Divergent synthetic routes to 2-Chloroanthraquinone.
Pathway I: Friedel-Crafts Acylation of Chlorobenzene
This pathway is arguably the most common method for the industrial production of 2-chloroanthraquinone. It proceeds in two distinct, well-defined stages: an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]
Core Starting Materials: Phthalic Anhydride and Chlorobenzene
The success of this synthesis is highly dependent on the quality and handling of the primary reactants and catalyst.
| Compound | Formula | Molar Mass ( g/mol ) | Key Properties | Primary Hazards |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid, m.p. ~131°C. Moisture sensitive. | Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation. |
| Chlorobenzene | C₆H₅Cl | 112.56 | Colorless liquid, b.p. ~132°C. Immiscible with water. | Flammable liquid and vapor, harmful if swallowed, toxic to aquatic life. |
| Aluminum Chloride | AlCl₃ | 133.34 | White/yellow solid. Reacts violently with water. | Causes severe skin burns and eye damage. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid. Highly corrosive. | Causes severe skin burns and eye damage. |
Mechanism and Rationale
Step 1: Friedel-Crafts Acylation. This reaction is a classic example of electrophilic aromatic substitution. Phthalic anhydride is reacted with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion complex. Chlorobenzene, acting as the nucleophilic aromatic ring, is then acylated by this complex. The deactivating, ortho-para directing nature of the chlorine substituent on chlorobenzene leads to the preferential formation of 2-(4-chlorobenzoyl)benzoic acid. A molar excess of chlorobenzene is often used to serve as both reactant and solvent.[3] The use of at least two equivalents of AlCl₃ is crucial: one to activate the anhydride and another to complex with the resulting ketone and carboxylic acid products, preventing catalyst deactivation.[5][6]
Step 2: Dehydrative Cyclization. The intermediate, this compound, is then subjected to intramolecular cyclization using a strong dehydrating agent, most commonly concentrated sulfuric acid or oleum, at elevated temperatures (e.g., 150°C).[3][7] The acid protonates the carboxylic acid group, facilitating an intramolecular electrophilic attack on the adjacent aromatic ring to form the fused tricyclic anthraquinone system.
Detailed Experimental Protocol
Protocol 1: Synthesis of this compound [1][3]
-
Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a gas absorption trap (for HCl fumes).
-
Charging Reactants: To the flask, add finely powdered phthalic anhydride and freshly distilled, dry chlorobenzene (an optimal molar ratio is approximately 5 mols of chlorobenzene to 1 mol of phthalic anhydride).[3]
-
Catalyst Addition: While stirring the mixture, quickly and carefully add anhydrous aluminum chloride (a 1:1.1 molar ratio of phthalic anhydride to AlCl₃ has been shown to be effective).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain for several hours until the reaction is complete.[3]
-
Workup: Cool the reaction mixture. Cautiously add water and dilute hydrochloric or sulfuric acid to decompose the aluminum chloride complex.
-
Isolation: Remove the unreacted chlorobenzene via steam distillation. Cool the remaining mixture, filter the precipitated solid, and wash the filter cake with water until the washings are neutral. Dry the resulting light yellow powder.
Protocol 2: Cyclization to 2-Chloroanthraquinone [1][3]
-
Setup: In a three-necked flask equipped with a stirrer, slowly add the dried this compound to concentrated (98%) sulfuric acid (a 1:6 weight ratio of acid to H₂SO₄ is effective).[3]
-
Reaction: Heat the mixture with stirring at a temperature of 110-150°C for several hours until dehydration is complete.[3][7]
-
Precipitation: Carefully and slowly pour the hot reaction mixture into a large volume of cold water with stirring.
-
Isolation: Filter the precipitated yellow solid. Wash the filter cake thoroughly with hot water until the filtrate is colorless and neutral.
-
Drying: Dry the product to a constant weight to obtain 2-chloroanthraquinone. A nearly quantitative yield (97%) can be achieved under optimal conditions.[3]
Process Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation route.
Pathway II: Electrophilic Substitution of Anthraquinone
This approach utilizes anthraquinone as the foundational starting material. The key challenge is the regioselective introduction of a chlorine atom at the 2-position, as anthraquinone is a deactivated aromatic system.
Route A: Direct Chlorination of Anthraquinone
This method involves the direct electrophilic chlorination of the anthraquinone ring.[2]
-
Core Starting Material: Anthraquinone (C₁₄H₈O₂).
-
Chlorinating Agents: Common reagents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[2]
-
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often required to polarize the chlorinating agent and generate a sufficiently strong electrophile to attack the deactivated ring.[2]
-
Mechanism & Rationale: The carbonyl groups of anthraquinone are strongly deactivating and meta-directing. However, electrophilic substitution occurs preferentially on the terminal rings (A and C) rather than the central quinone ring (B). The reaction conditions must be carefully controlled to favor monochlorination and achieve selectivity for the 2-position over other possible isomers (e.g., 1-chloroanthraquinone).[2] Industrially, this process is typically carried out in batches under rigorous control to ensure positional selectivity and product purity.[2]
Route B: Sulfonation Followed by Chlorination
This is a more controlled, two-step method to achieve high regioselectivity for the 2-position.
-
Core Starting Materials: Anthraquinone, Oleum (fuming sulfuric acid), and a chlorine source.
-
Mechanism & Rationale:
-
Sulfonation: Anthraquinone is first sulfonated. In the absence of a catalyst, sulfonation with oleum occurs predominantly at the 2-position (beta-position) to yield anthraquinone-2-sulfonic acid.[8] This is in contrast to sulfonation in the presence of mercury salts, which directs the substitution to the 1-position (alpha-position).[9]
-
Chlorination: The sulfonic acid group (-SO₃H) is a good leaving group and can be displaced by a chlorine atom. This is typically achieved by heating the anthraquinone-2-sulfonic acid salt in a solution containing a source of chlorine, such as sodium chlorate and hydrochloric acid or sodium chloride in dilute sulfuric acid, which generates nascent chlorine in situ.[4][10][11]
-
Detailed Experimental Protocol (Route B)
Protocol 3: Preparation of Sodium Anthraquinone-2-sulfonate [8]
-
Reaction: Cautiously add 100g of dry, finely divided anthraquinone to 150g of oleum (25% SO₃) with continuous stirring, maintaining the temperature at 25-30°C.
-
Heating: Gradually raise the temperature to 120°C over 4 hours, then to 140°C over another 2 hours. Keep the vessel closed to prevent the loss of SO₃.
-
Workup: After cooling, pour the mixture into 3 liters of water. Filter off the unreacted anthraquinone.
-
Isolation: Neutralize the filtrate with calcium carbonate, and filter off the resulting calcium sulfate. Precipitate the remaining calcium in solution by adding sodium carbonate solution. Filter and evaporate the filtrate to a smaller volume. Upon cooling, the sodium anthraquinone-2-sulfonate will crystallize.
Protocol 4: Conversion to 2-Chloroanthraquinone [11]
-
Setup: In a suitable reaction vessel, prepare a solution of the anthraquinone-2-sulfonic acid salt in dilute sulfuric acid.
-
Reaction: Heat the solution to boiling.
-
Chlorination: Slowly, over a period of 10-12 hours, add a solution of sodium chloride and sodium chlorate in water. This slow addition generates chlorine gradually, allowing for a controlled reaction.
-
Isolation: The resulting 2-chloroanthraquinone, being insoluble, precipitates from the reaction mixture. Filter the product and wash it with water until acid-free.
Alternative Synthetic Approaches
While less common, other methods have been developed. One notable route involves starting with 2-nitroanthraquinone. The nitro group can be replaced by a chlorine atom using a suitable chlorinating agent, such as tetrachlorophenylphosphine, generated in situ.[1][12] This method avoids the use of heavy metals that can be problematic in other routes, offering potential environmental benefits.[12]
Safety, Handling, and Hazard Mitigation
The synthesis of 2-chloroanthraquinone involves multiple hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before any experimental work.[13][14]
| Substance | Primary Hazards | Recommended PPE & Handling |
| Phthalic Anhydride | Dust inhalation hazard, skin/eye irritant.[15] | Respirator, gloves, safety glasses. Handle in a fume hood. |
| Chlorobenzene | Flammable, harmful if swallowed, organ toxicity.[15] | Flame-resistant lab coat, gloves, safety glasses, face shield. Work in a fume hood away from ignition sources. |
| Aluminum Chloride | Corrosive, reacts violently with water releasing HCl gas.[15] | Full protective clothing, gloves, safety glasses, face shield. Handle in a dry atmosphere (glove box or under inert gas). |
| Sulfuric Acid / Oleum | Severely corrosive, causes extreme burns, strong dehydrating agent.[15] | Acid-resistant gloves, apron, and full-face protection. Add acid to water, never the reverse. |
| Chlorine Gas / SO₂Cl₂ | Acutely toxic by inhalation, corrosive to respiratory tract.[15] | Use only in a well-ventilated fume hood with a dedicated scrubber system. Gas mask with appropriate canister required. |
General Precautions: All procedures should be performed in a well-ventilated chemical fume hood.[14] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[15] Emergency equipment, such as safety showers and eyewash stations, should be readily accessible. All chemical waste must be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of 2-chloroanthraquinone is a well-established industrial process with two primary, competing pathways.
-
The Friedel-Crafts acylation route is a robust and high-yielding method, relying on the readily available and inexpensive starting materials of phthalic anhydride and chlorobenzene. Its main challenges lie in the handling of large quantities of corrosive aluminum chloride and sulfuric acid and managing the subsequent waste streams.
-
The sulfonation/chlorination route offers excellent regioselectivity and can produce a very pure product. It avoids the use of AlCl₃ but involves working with highly corrosive oleum and managing the multi-step process of isolation and subsequent reaction of the sulfonic acid intermediate.
The choice of synthetic route is ultimately a strategic decision based on a facility's technical capabilities, economic considerations, and environmental policies. A thorough understanding of the chemistry and hazards of the starting materials, as detailed in this guide, is paramount for the safe, efficient, and successful production of this vital chemical intermediate.
References
- How is 2-Chloroanthraquinone prepared and what is its significance in the dye industry? - LookChem. [URL: https://www.lookchem.com/cas-131/131-09-9/faq.html]
- 2-Chloroanthraquinone 131-09-9 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2-chloroanthraquinone-131-09-9.html]
- The Preparation of 2-Aminoanthraquinone from Phthalic Anhydride and Chlorobenzene. - American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ie50187a020]
- Synthesis of 2-chloro 5-nitro 9,10-anthraquinone and the study of photophysical properties - Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol25no2/synthesis-of-2-chloro-5-nitro-910-anthraquinone-and-the-study-of-photophysical-properties/]
- CN101717329B - Synthesis method of chloroanthraquinone - Google Patents. [URL: https://patents.google.
- US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents. [URL: https://patents.google.
- α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0128]
- US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid - Google Patents. [URL: https://patents.google.
- Preparation of sodium anthraquinone-2-sulfonate - PrepChem.com. [URL: https://prepchem.
- Friedel–Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- US2967187A - Production of anthraquinone - Google Patents. [URL: https://patents.google.
- Ziegler–Natta catalyst - Wikipedia. [URL: https://en.wikipedia.
- 2-Aminoanthraquinone from Chlorobenzene and Phthalic Anhydride Further Studies in Its Preparation - Industrial & Engineering Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ie50201a013]
- 2-Chloroanthraquinone - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=131-09-9]
- Friedel-Crafts acylation - YouTube. [URL: https://www.youtube.
- Friedel–Crafts Acylation - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents. [URL: https://patents.google.
- POTASSIUM ANTHRAQUINONE-α-SULFONATE - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0539]
- US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents. [URL: https://patents.google.
- Ziegler-Natta catalysts – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/00207217.2018.1489006]
- Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-anthraquinone-derivatives-from-phthalic-anhydride-with-substituted-benzenes-in_tbl1_258838321]
- Friedel-Crafts Acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Hazard Information for Science of Synthesis - Thieme Chemistry. [URL: https://www.thieme-chemistry.com/organische-synthese/info/en/products/science-of-synthesis/10395.htm]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Ziegler-Natta Catalyst: Preparation, Reaction Mechanism - Science Info. [URL: https://www.scienceinfo.
- Ziegler Natta catalyst by precipitation of soluble precursor in different synthesis conditions - ResearchGate. [URL: https://www.researchgate.net/publication/281611091_Ziegler_Natta_catalyst_by_precipitation_of_soluble_precursor_in_different_synthesis_conditions]
- EP1265934B1 - Preparation of a ziegler-natta catalyst - Google Patents. [URL: https://patents.google.
- Working with Hazardous Chemicals - Organic Syntheses. [URL: http://www.orgsyn.org/Content/pdfs/safety.pdf]
- EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents. [URL: https://patents.google.
- Anthraquinone can be synthesized from phthalic anhydride and benzene in t.. - Filo. [URL: https://www.filo.
- Working with Hazardous Chemicals - Organic Syntheses. [URL: http://www.orgsyn.org/orgsyn/pdfs/V78P0226.pdf]
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid - Google Patents [patents.google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents [patents.google.com]
- 12. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 13. thieme.de [thieme.de]
- 14. orgsyn.org [orgsyn.org]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Photoluminescence Properties of 2-(4-Chlorobenzoyl)benzoic Acid Complexes
This guide provides a comprehensive technical exploration of the synthesis, structural characteristics, and photoluminescent properties of metal complexes incorporating 2-(4-Chlorobenzoyl)benzoic acid (CBBA). Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical understanding and practical, field-proven experimental protocols.
Introduction: The Significance of Luminescent Lanthanide Complexes
Lanthanide ions, particularly Europium(III) and Terbium(III), are renowned for their unique luminescent properties, including sharp, line-like emission spectra, long luminescence lifetimes, and large Stokes shifts.[1][2] These characteristics make them highly desirable for a range of applications, from bioimaging and sensors to materials science.[3][4] However, the direct excitation of lanthanide ions is inefficient due to the forbidden nature of their f-f transitions.[5] This limitation is overcome by coordinating the lanthanide ion with an organic ligand that acts as an "antenna."[3] The ligand absorbs excitation energy, undergoes intersystem crossing to its triplet state, and then efficiently transfers this energy to the central lanthanide ion, resulting in the characteristic metal-centered luminescence.[6]
This compound (CBBA) has emerged as a promising ligand for sensitizing lanthanide emission.[7] Its aromatic structure provides a robust framework for absorbing UV radiation, and the presence of carboxylic acid and ketone moieties allows for effective coordination with metal ions. This guide delves into the specifics of CBBA-lanthanide complexes, providing a detailed roadmap for their synthesis, characterization, and the exploration of their fascinating photoluminescent behavior.
Synthesis of this compound and its Lanthanide Complexes
A thorough understanding of the synthesis is paramount to achieving reproducible and high-quality luminescent materials. This section provides detailed protocols for the preparation of the CBBA ligand and its subsequent complexation with Europium(III) and Terbium(III) ions.
Synthesis of this compound (CBBA) Ligand
The synthesis of CBBA is typically achieved via a Friedel-Crafts acylation reaction between phthalic anhydride and chlorobenzene.
Experimental Protocol:
-
To a solution of 30 g (0.2 mol) of phthalic anhydride in 122 ml of dried chlorobenzene, add 64 g (0.48 mol) of well-ground anhydrous aluminum chloride with continuous stirring.
-
The reaction is exothermic, and the temperature will rise, bringing the mixture to a reflux. Maintain a moderate reflux for 1 hour, using an ice bath to control the reaction rate if necessary.
-
As the reaction proceeds, the product will begin to solidify.
-
After the reflux period, cool the reaction mixture in an ice bath and slowly add 300 ml of water dropwise to decompose the aluminum chloride complex.
-
Collect the resulting white precipitate by filtration and wash it thoroughly with water and then with cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from benzene to obtain pure this compound.[8]
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Synthesis of Europium(III) and Terbium(III) Complexes
The synthesis of lanthanide complexes with CBBA can be achieved by reacting the deprotonated ligand with a lanthanide salt in a suitable solvent. The following is a general procedure that can be adapted for the synthesis of various CBBA-lanthanide complexes, including those with ancillary ligands.
Experimental Protocol for Eu(CBBA)₃(H₂O)₄ and Tb(CBBA)₃(H₂O)₄:
-
Dissolve this compound in ethanol and add an equimolar amount of a base (e.g., NaOH or NH₄OH) to deprotonate the carboxylic acid.
-
In a separate flask, dissolve the corresponding lanthanide chloride hexahydrate (EuCl₃·6H₂O or TbCl₃·6H₂O) in water or ethanol.
-
Slowly add the lanthanide salt solution to the ligand solution with constant stirring. A precipitate will form immediately.
-
Adjust the pH of the reaction mixture to between 5.5 and 7.0 by adding a dilute base (e.g., 0.2 M NH₄OH).[9]
-
Continue stirring the mixture at room temperature for several hours to ensure complete reaction.
-
Collect the precipitate by filtration, wash it several times with water and then with ethanol to remove any unreacted starting materials.
-
Dry the resulting complex in a vacuum oven at a moderate temperature (e.g., 60°C).
For the synthesis of ternary complexes containing ancillary ligands such as 1,10-phenanthroline (phen), triphenylphosphine oxide (TPPO), or diphenyl sulfoxide (DPSO), the ancillary ligand is typically added to the reaction mixture along with the lanthanide salt.
Caption: General Synthesis Scheme for Lanthanide-CBBA Complexes.
Structural Characterization
The photoluminescent properties of lanthanide complexes are intrinsically linked to their molecular structure. Therefore, a thorough structural characterization is essential.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of the CBBA ligand to the lanthanide ion. The deprotonation of the carboxylic acid group upon coordination results in the disappearance of the broad O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹).[10] Concurrently, two new bands appear, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes, which is used to confirm their empirical formula.
Single-Crystal X-ray Diffraction
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the coordination geometry around the lanthanide ion. This technique is invaluable for establishing precise structure-property relationships.
Photoluminescence Properties
The core of this guide focuses on the photoluminescent properties of CBBA-lanthanide complexes. This section details the underlying mechanisms and presents key photophysical parameters.
The "Antenna Effect": A Mechanistic Overview
The luminescence of lanthanide complexes is governed by an intramolecular energy transfer process known as the "antenna effect".
Caption: The Antenna Effect in Lanthanide Complexes.
-
Absorption: The CBBA ligand absorbs incident UV radiation, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand undergoes a rapid and efficient intersystem crossing to a lower-energy triplet state (T₁). The efficiency of this process is crucial for the overall luminescence quantum yield. Benzophenone, a structural component of CBBA, is known to have a high intersystem crossing yield.[6]
-
Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the central lanthanide ion, exciting it to a higher energy level. For efficient energy transfer, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the lanthanide ion.
-
Luminescence: The excited lanthanide ion then relaxes to its ground state by emitting light, producing the characteristic sharp emission bands.
Excitation and Emission Spectra
The photoluminescence of these complexes is characterized by their excitation and emission spectra. The excitation spectra typically show a broad band corresponding to the absorption of the CBBA ligand, confirming the antenna effect. The emission spectra exhibit the characteristic sharp peaks of the lanthanide ion.
-
Europium(III) complexes typically show emissions corresponding to the ⁵D₀ → ⁷Fⱼ transitions, with the most intense peak being the hypersensitive ⁵D₀ → ⁷F₂ transition at around 612-618 nm, which is responsible for the bright red emission.[10][11]
-
Terbium(III) complexes exhibit characteristic green luminescence arising from the ⁵D₄ → ⁷Fⱼ transitions, with the most prominent peak being the ⁵D₄ → ⁷F₅ transition at approximately 545 nm.[12]
Photoluminescence Quantum Yield and Lifetime
-
Quantum Yield (Φ): The photoluminescence quantum yield is a measure of the efficiency of the emission process, defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications requiring bright luminescence.[13][14][15][16][17]
-
Luminescence Lifetime (τ): The luminescence lifetime is the average time the lanthanide ion spends in the excited state before returning to the ground state. Lanthanide complexes are characterized by long lifetimes, typically in the microsecond to millisecond range.[18][19] This property is particularly advantageous for time-resolved fluorescence measurements, which can eliminate background fluorescence from biological samples.[1][2]
Influence of Ancillary Ligands
The introduction of ancillary ligands, such as 1,10-phenanthroline (phen), triphenylphosphine oxide (TPPO), and diphenyl sulfoxide (DPSO), can significantly impact the photoluminescence properties of the complexes. These ligands can:
-
Enhance the Antenna Effect: Some ancillary ligands can also absorb light and contribute to the sensitization of the lanthanide ion.
-
Modify the Coordination Environment: By altering the coordination geometry and shielding the lanthanide ion from solvent molecules (which can quench luminescence), ancillary ligands can enhance the quantum yield and lifetime.
-
Tune the Solubility and Other Physicochemical Properties: The choice of ancillary ligand can be used to tailor the properties of the complex for specific applications.
Experimental Protocol for Photoluminescence Measurements
Accurate and reproducible photoluminescence measurements are crucial for characterizing these complexes.
Sample Preparation:
-
For solution-phase measurements, dissolve the complex in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The choice of solvent can influence the luminescence properties.
-
For solid-state measurements, the powdered sample can be placed in a solid-state sample holder.
Instrumentation and Settings:
-
Use a spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺ or ~545 nm for Tb³⁺) and scan the excitation monochromator over the desired range (e.g., 250-500 nm).
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation (determined from the excitation spectrum) and scan the emission monochromator over the expected emission range of the lanthanide ion.
-
Lifetime Measurement: Use a pulsed light source (e.g., a flash lamp or a pulsed laser) and a time-correlated single-photon counting (TCSPC) system to measure the decay of the luminescence intensity over time.[7] The decay curve is then fitted to an exponential function to determine the lifetime.
-
Quantum Yield Measurement: The absolute quantum yield can be measured using an integrating sphere.[7] Alternatively, a relative quantum yield can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.
Applications in Research and Drug Development
The unique photoluminescent properties of CBBA-lanthanide complexes make them valuable tools for researchers, scientists, and drug development professionals.
-
Luminescent Probes and Sensors: These complexes can be designed to respond to specific analytes or changes in their environment (e.g., pH, temperature, or the presence of certain ions), making them useful as luminescent sensors.[20]
-
Bioimaging: Their long luminescence lifetimes allow for time-gated imaging, which can eliminate autofluorescence from biological samples, leading to high-contrast images.[1][11] They can be conjugated to biomolecules to visualize specific cellular components or processes.
-
High-Throughput Screening: In drug development, these complexes can be used in homogeneous time-resolved fluorescence (HTRF) assays for high-throughput screening of potential drug candidates.
Conclusion
Complexes of this compound with lanthanide ions, particularly Europium(III) and Terbium(III), represent a promising class of luminescent materials. Their synthesis is accessible, and their photophysical properties can be tuned through the judicious selection of ancillary ligands. This in-depth technical guide has provided a comprehensive overview of their synthesis, structural characterization, and photoluminescence properties, along with practical experimental protocols. As research in this area continues, it is anticipated that these versatile complexes will find even broader applications in fields ranging from biomedical diagnostics to advanced materials.
References
- Bünzli, J.-C. G. (2010). Lanthanide luminescence for biomedical analyses and imaging. Chemical Reviews, 110(5), 2729–2755.
- Eliseeva, S. V., & Bünzli, J.-C. G. (2010). Lanthanide luminescence for sensing and imaging. Chemical Society Reviews, 39(1), 189–227.
- Parker, D., Dickins, R. S., Puschmann, H., Crossland, C., & Howard, J. A. (2002). Being excited by lanthanide coordination complexes: aqua species, chirality, excited-state chemistry, and exchange dynamics. Chemical reviews, 102(6), 1977–2010.
- synthesis and characterization of carboxylate complexes of lanthanide (iii) ions. (n.d.). Digital Commons @ the Georgia Academy of Science.
- Hemmilä, I., & Laitala, V. (2005). Progress in lanthanides as luminescent probes. Journal of Fluorescence, 15(4), 529–542.
- Faulkner, S., Pope, S. J. A., & Burton-Pye, B. P. (2005). Lanthanide complexes for luminescence imaging applications. Applied Spectroscopy Reviews, 40(1), 1-30.
- Synthesis Of Tb0.7Eu0.3(acac)3 Phen Organic Polymer Complex For Display Devices. (n.d.). International Journal of Engineering Research and.
- Research into europium complexes as magnetic resonance imaging contrast agents (Review). (n.d.). Spandidos Publications.
- Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. (2023). National Institutes of Health.
- Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. (2011). National Institutes of Health.
- New Mononuclear Complex of Europium(III) and Benzoic Acid: From Synthesis and Crystal Structure Solution to Luminescence Emission. (2020). MDPI.
- Synthesis of this compound:. (n.d.). PrepChem.com.
- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments.
- Europium complexes with high total photoluminescence quantum yields in solution and in PMMA. (2009). RSC Publishing.
- Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. (2021). MDPI.
- Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. (2017). RSC Publishing.
- Brilliant Sm, Eu, Tb, and Dy Chiral Lanthanide Complexes with Strong Circularly Polarized Luminescence. (2007). National Institutes of Health.
- Divergent late stage functionalisation of luminescent europium(III) complexes for targeting and imaging applications. (2025). ResearchGate.
- Terbium lifetime (using fluorescence at 546 nm) as a function of bound... (n.d.). ResearchGate.
- Luminescent terbium and europium probes for lifetime based sensing of temperature between 0 and 70 °C. (2010). RSC Publishing.
- Figure 2. Synthesis of 2: [Eu(OOCC6H5)3·(H2O)3] and 3:... (n.d.). ResearchGate.
- Synthesis and properties studies of rare earth complexes Tb (Sal)3 · 3H2O nanocrystallines. (2025). ResearchGate.
- A thermostable terbium(iii) complex with high fluorescence quantum yields. (2015). RSC Publishing.
- Synthesis of a coumarin-based europium complex for bioanalyte labeling. (2012). PubMed.
- The Luminescence Quantum Yield and Duration of Europium Chelates in Toluene and PMMA. (n.d.). ResearchGate.
- Synthesis and luminescent properties of terbium complex containing 4-benzoylbenzoic acid for application in NUV-based LED. (2016). OUCI.
- 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813. (n.d.). PubChem.
- Quantum Yields over 80% Achieved in Luminescent Europium Complexes by Employing Diphenylphosphoryl Tridentate Ligands. (2018). PubMed.
- [Synthesis and fluorescence properties of europium complexes with 4-(4-pyridyl formoyl) benzoic acid]. (2011). PubMed.
- Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways. (2020). RSC Publishing.
Sources
- 1. Luminescent lanthanide metallopeptides for biomolecule sensing and cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 8. Colorimetry of Luminescent Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]
- 11. Research into europium complexes as magnetic resonance imaging contrast agents (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aml.iaamonline.org [aml.iaamonline.org]
- 13. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Europium complexes with high total photoluminescence quantum yields in solution and in PMMA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. A thermostable terbium(iii) complex with high fluorescence quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Quantum Yields over 80% Achieved in Luminescent Europium Complexes by Employing Diphenylphosphoryl Tridentate Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Luminescent terbium and europium probes for lifetime based sensing of temperature between 0 and 70 °C - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Luminescent Lanthanide Probes for Cations and Anions: Promises, Compromises, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Benzophenone Core in 2-(4-Chlorobenzoyl)benzoic Acid
Introduction: A Molecule of Dichotomous Reactivity
2-(4-Chlorobenzoyl)benzoic acid (CBBA), a seemingly unassuming white crystalline powder, represents a fascinating case study in synthetic organic chemistry.[1] Its structure, characterized by a benzophenone core appended with a carboxylic acid and a chloro substituent, offers a rich landscape of reactive sites. This duality—a ketone susceptible to nucleophilic attack and reduction, a carboxylic acid poised for derivatization, and two distinct aromatic rings with differing electron densities—makes CBBA a versatile and highly valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced polymers.[1][2] This guide provides an in-depth exploration of the reactivity of the benzophenone core within CBBA, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Structural and Electronic Landscape
The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups. The benzophenone core itself is an electron-withdrawing system due to the carbonyl group. This effect is further modulated by the substituents on both aromatic rings.
-
Ring A (Carboxy-substituted): The carboxylic acid group (-COOH) is a strong electron-withdrawing group, deactivating this ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position.[3]
-
Ring B (Chloro-substituted): The chlorine atom (-Cl) is an electron-withdrawing group via induction but a weak electron-donating group through resonance. This results in overall deactivation of the ring, but it directs incoming electrophiles to the ortho and para positions.[3]
-
The Carbonyl Bridge: The ketone carbonyl group is a key reactive center, susceptible to nucleophilic addition and reduction. Its electrophilicity is influenced by the electronic nature of both attached aromatic rings.
This electronic arrangement dictates the regioselectivity of various transformations and provides multiple avenues for synthetic manipulation.
Key Synthetic Pathways and Transformations
Synthesis via Friedel-Crafts Acylation: Forging the Core
The most common and industrially significant route to this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[4] This reaction exemplifies a classic electrophilic aromatic substitution.
Mechanism: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with phthalic anhydride to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich chlorobenzene ring, preferentially at the para position due to the directing effect of the chlorine atom and for steric reasons, to form the benzophenone core.[5] A subsequent aqueous workup protonates the resulting carboxylate to yield the final product.
Caption: Friedel-Crafts acylation pathway for CBBA synthesis.
Experimental Protocol: Synthesis of this compound [4]
-
To a solution of 30 g (0.2 mol) of phthalic anhydride in 122 ml of dried chlorobenzene, add 64 g (0.48 mol) of well-ground anhydrous aluminum chloride with stirring.
-
The reaction is exothermic and will proceed to reflux. Maintain a moderate reflux for 1 hour, using an ice bath to control the temperature if necessary.
-
Cool the reaction mixture in an ice bath and slowly add 300 ml of water dropwise to quench the reaction and decompose the aluminum chloride complex.
-
Collect the resulting white precipitate by filtration and wash thoroughly with water and then with cold ethanol to obtain the crude product.
-
Recrystallize the crude product from benzene to yield pure this compound.
| Parameter | Value | Reference |
| Yield | ~70-75% | [4] |
| Melting Point | 146-148 °C | [4] |
Reduction of the Carbonyl Group: Accessing Benzhydrol Derivatives
The ketone functionality of the benzophenone core is readily reduced to a secondary alcohol (a benzhydrol derivative). This transformation is crucial for synthesizing various pharmaceutical agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity; it reduces ketones but typically does not affect carboxylic acids.[6]
Mechanism: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the alcohol.
Caption: Reduction of the benzophenone carbonyl in CBBA.
Experimental Protocol: Reduction of Benzophenone Core (General Procedure)[6]
-
Dissolve this compound in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, keeping the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the corresponding benzhydrol derivative.
| Reducing Agent | Selectivity | Typical Solvents | Reference |
| Sodium Borohydride (NaBH₄) | Ketones over esters and carboxylic acids | Methanol, Ethanol | [6] |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces ketones, esters, and carboxylic acids | Anhydrous THF, Diethyl ether | General Knowledge |
| Catalytic Hydrogenation (e.g., Pd/C) | Can reduce ketone and aromatic rings | Ethanol, Ethyl acetate | [6] |
Intramolecular Cyclization: Synthesis of 2-Chloroanthraquinone
A key reaction of this compound, particularly in the dye industry, is its intramolecular cyclization to form 2-chloroanthraquinone. This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[7]
Mechanism: The reaction proceeds via an intramolecular Friedel-Crafts acylation. The carboxylic acid is protonated by the strong acid, which activates the carbonyl carbon of the carboxylic acid. The adjacent aromatic ring (Ring A) then acts as a nucleophile, attacking this activated carbonyl carbon to form a six-membered ring. Subsequent dehydration leads to the formation of the anthraquinone scaffold.
Caption: Intramolecular cyclization of CBBA to 2-chloroanthraquinone.
Experimental Protocol: Synthesis of 2-Chloroanthraquinone [7]
-
Add this compound to an excess of 100% sulfuric acid.
-
Heat the mixture to 150°C and maintain this temperature for a specified period (e.g., 2 hours).
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitate, 2-chloroanthraquinone, is collected by filtration.
-
Wash the product thoroughly with water until the washings are neutral, and then dry.
| Parameter | Value | Reference |
| Yield | 32% (for CBBA synthesis) | [7] |
| Reaction | Heating at 150°C in 100% sulfuric acid yields 2-chloroanthraquinone | [7] |
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of CBBA can undergo standard transformations, such as esterification and amide formation, to produce a wide range of derivatives. These reactions typically require activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents.
Experimental Protocol: Esterification (Fischer-Speier Method, General) [8]
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the ester.
Applications in Drug Development and Beyond
The reactivity of the benzophenone core in CBBA is harnessed to produce several important Active Pharmaceutical Ingredients (APIs).[9]
-
Chlorthalidone: This diuretic, used to treat hypertension, is synthesized from CBBA. The synthesis involves the reduction of the benzophenone carbonyl and subsequent reactions to build the final heterocyclic structure.[2]
-
Mazindol: An appetite suppressant, its synthesis also utilizes CBBA as a key starting material.[1]
Beyond pharmaceuticals, CBBA is a precursor for:
-
Dyes: As discussed, it is a direct precursor to 2-chloroanthraquinone, a key intermediate in the synthesis of a variety of anthraquinone dyes.[2]
-
Polymers: It is used in the preparation of bisphthalazinone monomers, which are then used to synthesize high-performance polymers like poly(arylene ether)s.[1]
Conclusion
This compound is a molecule of significant industrial and academic interest due to the versatile reactivity of its benzophenone core and associated functional groups. A thorough understanding of its electronic properties and the interplay of its reactive sites allows for the strategic design of synthetic routes to a wide array of valuable compounds. The key transformations—Friedel-Crafts acylation for its synthesis, selective reduction of its carbonyl group, intramolecular cyclization to form anthraquinones, and derivatization of its carboxylic acid—highlight the chemical richness of this intermediate. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers aiming to exploit the synthetic potential of this important building block.
References
- 2-(4-Chlorobenzoyl)
- The Essential Role of this compound in API Manufacturing. (URL: [Link])
- An electrochemical and computational chemistry study of substituted benzophenones. (URL: [Link])
- The Additivity of Mass Spectral Substituent Effects. Cleavage of Benzophenones.
- An electrochemical and computational chemistry study of substituted benzophenones.
- US Patent 4379092A, Process for the preparation of anthraquinone and its substituted derivatives.
- 2(4-Chlorobenzoyl) Benzoic Acid. Sarex Fine Chemicals. (URL: [Link])
- Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems.
- Synthesis of this compound. PrepChem.com. (URL: [Link])
- Comparative study of catalytic and electrocatalytic hydrogenation of benzophenone.
- Synthesis of Heterocycles from 2‐Acylbenzoic Acids.
- Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. (URL: [Link])
- The Effect of Substituents on Reactivity. MCC Organic Chemistry - Lumen Learning. (URL: [Link])
- Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. MDPI. (URL: [Link])
- Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. (URL: [Link])
- Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. CDC Stacks. (URL: [Link])
- Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry.
- Crystal structure of 2-(4-chlorobenzamido)benzoic acid. PubMed Central. (URL: [Link])
- Benzoyl chloride, o-chloro. Organic Syntheses Procedure. (URL: [Link])
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (URL: [Link])
- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. (URL: [Link])
- How to produce amide from Benzoic acid and amine directly?.
- Chapter 12: Reactions of Arenes: Electrophilic Arom
- Amide formation from carboxylic acid deriv
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. (URL: [Link])
- introduction to regioselectivity in arom
- Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. PubMed. (URL: [Link])
- US Patent 4264773A, Preparation of 2-chloro-thioxanthone.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])
- US Patent 8022244B2, Method for producing benzoic acid esters.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). (URL: [Link])
- This compound.
- US Patent 6235924B1, Continuous process for preparing benzoic acid esters.
- Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- How to Make Esters through Esterification | Examples Explained!. YouTube. (URL: [Link])
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (URL: [Link])
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. (URL: [Link])
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. nbinno.com [nbinno.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Chemical Hazards and Safety Precautions for 2-(4-Chlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3) is an aromatic carboxylic acid derivative that serves as a key intermediate in various organic syntheses.[1] Structurally, it consists of a benzoic acid moiety substituted with a 4-chlorobenzoyl group.[1] It typically appears as a white to off-white crystalline solid or powder.[1][2] Its utility is significant in the preparation of advanced polymers and potentially in the synthesis of pharmaceutical compounds.[3][4] The presence of both a carboxylic acid and a chlorinated aromatic ketone functional group dictates its reactivity and also informs its specific hazard profile.[1] This guide provides a detailed analysis of its hazards and outlines comprehensive safety protocols to ensure its safe handling in a laboratory setting.
Physical and Chemical Properties
A clear understanding of the compound's physical properties is foundational to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | [5] |
| Molecular Weight | 260.67 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 149 - 151 °C | [2] |
| Water Solubility | Low; 136 mg/L at 20°C | [4] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |
Hazard Identification and Analysis
This compound is classified under the Globally Harmonized System (GHS) and presents multiple health hazards that necessitate careful handling.[5][6]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[2][9]
-
Oral Toxicity : The compound is classified as harmful if swallowed, with an oral LD50 in rats reported at 1500 mg/kg.[7] Ingestion can lead to irritation of the digestive tract.[7]
-
Dermal and Eye Irritation : Direct contact with the skin is known to cause irritation.[7] More critically, the compound is a severe eye irritant, with the potential to cause serious eye damage.[8] This necessitates stringent eye protection.
-
Respiratory Irritation : As a fine powder, the dust can be easily aerosolized during handling (e.g., weighing, transferring).[7][9] Inhalation of these particles may cause irritation to the respiratory tract.[9]
-
Sensitization : Some data suggests it may cause an allergic skin reaction, meaning that repeated exposure could lead to an immune response upon subsequent contact.[8]
Risk Management: The Hierarchy of Controls
To mitigate the identified hazards, a systematic approach to risk management must be implemented. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective.
Caption: Emergency first aid response flowchart for exposure incidents.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [2]Remove any contaminated clothing. [2]Seek medical attention if irritation persists. [2]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][7]Remove contact lenses if present and easy to do. [7]Immediate medical attention is required. [2][8]* Inhalation : Move the individual to fresh air. [7]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [7][9]* Ingestion : Rinse the mouth thoroughly with water. [7]Do not induce vomiting. [7]Seek immediate medical attention. [2]* Spills : Evacuate the area. [7]Wearing full PPE, sweep up the spilled solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal. [8][9]Do not let the product enter drains.
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place. [7][9]Keep containers tightly closed when not in use. [7]Store away from incompatible materials such as strong oxidizing agents.
-
Disposal : Waste material must be disposed of in accordance with local, state, and federal regulations. It is typically handled as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company. [7]
References
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid.
Sources
- 1. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 85-56-3 [m.chemicalbook.com]
- 5. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
An In-Depth Technical Guide to the Stability and Degradation of 2-(4-Chlorobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive understanding of a molecule's stability is paramount in drug development and materials science. This guide provides an in-depth technical exploration of the stability and degradation of 2-(4-Chlorobenzoyl)benzoic acid. By moving beyond a simple recitation of facts, this document delves into the causal relationships that govern its behavior under various stress conditions. The methodologies presented are designed to be self-validating, ensuring scientific rigor and trustworthiness in your own applications.
Introduction to this compound: A Molecule of Interest
This compound, with the chemical formula C₁₄H₉ClO₃, is a white to off-white solid organic compound.[1] Its structure, featuring a benzophenone core with a carboxylic acid group ortho to the carbonyl bridge and a chlorine atom on the para position of the second aromatic ring, imparts a unique combination of chemical properties. This compound serves as a crucial intermediate in the synthesis of various polymers and active pharmaceutical ingredients (APIs).[1] A thorough understanding of its stability is therefore critical for ensuring the quality, safety, and efficacy of end-products.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 260.67 g/mol | [1] |
| Melting Point | 149-150 °C | [1][2] |
| Water Solubility | 136 mg/L at 20°C | [1] |
| pKa | 3.26 (Predicted) | [1] |
The presence of the carboxylic acid, ketone, and aryl chloride functional groups suggests potential susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation.
Forced Degradation: A Strategic Approach
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[3] By subjecting the compound to stress conditions more severe than those it would typically encounter, we can accelerate degradation and elucidate potential degradation pathways and products. This information is instrumental in developing stability-indicating analytical methods and designing stable formulations.
The following sections will detail the experimental protocols and expected degradation pathways for this compound under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for molecules containing ester or amide bonds. While this compound lacks these, the carboxylic acid and ketone functionalities can be influenced by pH.
Expected Behavior: Based on the stability of benzoic acid at elevated temperatures in aqueous solutions, significant degradation of the core structure of this compound via hydrolysis at neutral pH is not anticipated to be a primary degradation route under typical conditions.[4][5] However, extreme pH conditions and elevated temperatures can promote other reactions.
Experimental Protocol: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Sample Analysis: Analyze all samples using a stability-indicating HPLC method.
Potential Degradation Products: While the main structure is expected to be relatively stable, under harsh basic conditions, nucleophilic attack on the carbonyl carbon could potentially lead to cleavage of the benzoyl-benzoic acid bond, although this would require significant energy input.
Oxidative Degradation
The benzophenone structure and the presence of aromatic rings suggest a susceptibility to oxidative degradation, particularly through the action of reactive oxygen species.
Expected Behavior: Aromatic ketones can undergo oxidation, potentially leading to hydroxylation of the aromatic rings or cleavage of the carbonyl bridge.[6] The presence of the chlorine atom may influence the sites of oxidation.
Experimental Protocol: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method.
Potential Degradation Products:
-
Hydroxylated derivatives: Addition of hydroxyl groups to one or both aromatic rings.
-
Cleavage products: Scission of the C-C bond between the carbonyl group and the benzoic acid moiety, potentially forming 4-chlorobenzoic acid and 2-hydroxybenzoic acid derivatives.
Photodegradation
Compounds with chromophores that absorb UV or visible light are prone to photodegradation. The benzophenone moiety in this compound is a known photosensitizer and is expected to be susceptible to photolytic stress.
Expected Behavior: Upon exposure to UV light, benzophenones can form an excited triplet state, leading to the formation of radical species and subsequent degradation products.[7] The presence of a chlorine atom can also lead to photolytic cleavage of the C-Cl bond.
Experimental Protocol: Photodegradation
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a shallow, transparent dish.
-
Solution State: Prepare a 0.1 mg/mL solution in a transparent solvent (e.g., acetonitrile/water) in a quartz cuvette.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]
-
Sample Analysis: Analyze the exposed and dark control samples at appropriate time points using a stability-indicating HPLC method.
Potential Degradation Products:
-
Photoreduction products: Reduction of the carbonyl group to a hydroxyl group, forming a benzhydrol derivative.
-
Dechlorination products: Cleavage of the C-Cl bond to yield 2-benzoylbenzoic acid.
-
Photo-hydroxylated products: Introduction of hydroxyl groups onto the aromatic rings.
Thermal Degradation
High temperatures can provide the energy required to break chemical bonds, leading to thermal decomposition.
Expected Behavior: Benzoic acid and its derivatives are known to undergo decarboxylation at high temperatures.[3][4][10] The primary degradation pathway for this compound under thermal stress is likely to be decarboxylation.
Experimental Protocol: Thermal Degradation
-
Sample Preparation:
-
Solid State: Place a known amount of the solid compound in a vial and place it in a thermostatically controlled oven at a temperature significantly above its melting point (e.g., 180°C).
-
Solution State: Prepare a 1 mg/mL solution in a high-boiling point solvent and heat in a sealed vial.
-
-
Exposure: Maintain the samples at the elevated temperature for a defined period (e.g., 24-48 hours).
-
Sample Analysis: After cooling, dissolve the solid sample in a suitable solvent and analyze both solid and solution state samples using a stability-indicating HPLC method.
Potential Degradation Products:
-
Decarboxylation product: Loss of CO₂ to form 4-chlorobenzophenone.
-
Further fragmentation products: At very high temperatures, further cleavage of the molecule may occur.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification and assessment of stability.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric or formic acid (for MS compatibility) |
| Gradient | A gradient elution may be necessary to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Column Temperature | 30°C |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways and Workflows
To better illustrate the relationships between the different stress conditions and potential degradation pathways, the following diagrams are provided.
Caption: Overview of forced degradation pathways.
Caption: General workflow for forced degradation studies.
Conclusion
The stability of this compound is a multifaceted issue governed by its inherent chemical structure. This guide has provided a comprehensive framework for investigating its degradation under various stress conditions. The primary anticipated degradation pathways include oxidative hydroxylation and cleavage, photolytic reduction and dechlorination, and thermal decarboxylation. By employing the detailed experimental protocols and the stability-indicating HPLC method outlined herein, researchers and drug development professionals can gain a thorough understanding of this molecule's stability profile, enabling the development of robust and reliable products.
References
- Lindquist, A., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- Lindquist, A., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Taylor, D. K., & Smith, W. R. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(23), 3797-3802. [Link]
- Taylor, D. K., & Smith, W. R. (1970). The thermal decomposition of benzoic acid.
- Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2013). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Journal of Liquid Chromatography & Related Technologies, 36(16), 2263-2275. [Link]
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]
- Google Patents. (n.d.). Process for oxidation of ketones by hydrogen peroxide.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- Al-Ani, I. A., & Al-Zereini, W. A. (2017). Testing the Possibility of Photochemical Synthesis of Chlorinated Phenols, Benzenes and Biphenyl: Pre-study Guide for Standards Synthesis.
- Chegg. (2021). Solved 4. In the mass spectrum of 4-chlorobenzophenone,. Chegg.com. [Link]
- MassBank. (2015). 4-Chlorobenzophenone; LC-ESI-QFT; MS2; CE: 45; R=35000; [M+H]+. MassBank. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
- Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. [Link]
- Phattanarudee, S., et al. (2015). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- Zhang, Y., et al. (2021). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.
- Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- Kumar, A., & Singh, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- D'Accolti, L., et al. (2018). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. ChemistryOpen, 7(6), 447-451. [Link]
- Khan, A. T., et al. (2011). A Simple Synthetic Protocol for Oxidation of Alkyl-Arenes into Ketones Using a Combination of HBr—H2O2.
- Shokri, M., & Mahanpoor, K. (2015). The Oxidation of Cyclic Ketones by H2O2 Catalyzed by Cu(II) and Fe(III) Coordination Polymers. Journal of the National Academy of Sciences of Ukraine, 17(4), 365-372. [Link]
- Yu, Z., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 94, 1-6. [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880. [Link]
- Patel, K., & Patel, M. (2021). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 11(4), 229-235. [Link]
- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part Ill. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-970. [Link]
- Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
Sources
- 1. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA1143741A - Process for oxidation of ketones by hydrogen peroxide - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Palladium-Catalyzed Approach for the Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(4-Chlorobenzoyl)benzoic Acid and the Advantage of Palladium Catalysis
This compound is a pivotal building block in organic synthesis. It serves as a key precursor for various high-value molecules, including active pharmaceutical ingredients (APIs) like Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), and specialized polymers such as poly(arylene ether)s and poly(arylene sulfone)s.[1][2][3][4][5][6] Traditionally, its synthesis relies on Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, a method that often requires harsh conditions, stoichiometric amounts of Lewis acids (e.g., AlCl₃), and can suffer from poor regioselectivity and significant waste generation.[7]
Modern synthetic chemistry favors methodologies that offer milder conditions, higher yields, greater functional group tolerance, and improved atom economy. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a superior alternative for constructing C-C bonds.[8][9][10] This application note details a robust and highly efficient palladium-catalyzed carbonylative Suzuki-Miyaura coupling protocol for the synthesis of this compound, providing a reliable method for researchers in drug discovery and materials science.
Reaction Overview: Carbonylative Suzuki-Miyaura Coupling
The described protocol utilizes a carbonylative Suzuki-Miyaura coupling, which forges the desired ketone by coupling an aryl halide with an organoboron reagent in the presence of carbon monoxide (CO) as a carbonyl source. This approach is particularly advantageous as it constructs the benzophenone core in a single, convergent step.
General Reaction Scheme:
This method offers a powerful alternative to the direct coupling of acyl chlorides with organoboron reagents, which can sometimes be challenging under standard Suzuki conditions.[11]
The Catalytic Cycle: Mechanism of Action
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The carbonylative Suzuki-Miyaura coupling proceeds through a well-established palladium catalytic cycle, involving Pd(0) and Pd(II) intermediates.[8][12][13][14]
Core Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[12]
-
CO Insertion (Carbonylation): A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the Aryl-Pd bond, forming an acyl-palladium(II) complex.
-
Transmetalation: The organoboron reagent (activated by a base) transfers its organic group (4-chlorophenyl) to the acyl-palladium(II) complex, displacing the halide or other leaving group.
-
Reductive Elimination: The two organic fragments (the acyl group and the 4-chlorophenyl group) couple and are eliminated from the palladium center. This step forms the final ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][13]
dot digraph "Carbonylative Suzuki-Miyaura Catalytic Cycle" { graph [layout=circo, splines=curved, bgcolor="#F1F3F4", fontname="Arial", label="Diagram 1: The Catalytic Cycle", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO_Insert [label="CO Insertion", shape=plaintext, fontcolor="#202124"]; PdII_Acyl [label="Ar(CO)-Pd(II)-X\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar(CO)-Pd(II)-Ar'\n(Ln)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> CO_Insert [label="CO"]; CO_Insert -> PdII_Acyl; PdII_Acyl -> Transmetal [label="Ar'-B(OR)₂"]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim [label="Ar-CO-Ar'"]; RedElim -> Pd0; } dot
Diagram 1: Simplified Catalytic Cycle for Carbonylative Suzuki Coupling.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.[15] It employs methyl 2-bromobenzoate as the starting material, followed by a final hydrolysis step to yield the target carboxylic acid.
Materials & Reagents:
-
Methyl 2-bromobenzoate
-
4-Chlorophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Carbon Monoxide (CO) gas (balloon or Schlenk line)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Schlenk flask or pressure-rated reaction vessel
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Diagram 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure:
Part A: Carbonylative Coupling to Synthesize Methyl 2-(4-chlorobenzoyl)benzoate
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.08 mmol, 8 mol%), and anhydrous Potassium Carbonate (3.0 mmol, 3.0 equiv).
-
Scientist's Note: The ligand (PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The ratio of ligand to palladium can be critical and may require optimization.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous toluene (10 mL).
-
Carbon Monoxide Purge: Evacuate and backfill the flask with Carbon Monoxide (CO) gas from a balloon three times. Leave the final CO balloon attached to the flask.
-
Safety Precaution: Carbon monoxide is a toxic gas. All operations must be performed in a well-ventilated fume hood.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 2-(4-chlorobenzoyl)benzoate.
Part B: Saponification to this compound
-
Hydrolysis: Dissolve the purified ester from Part A in a mixture of methanol (15 mL) and a 2M aqueous solution of sodium hydroxide (5 mL).
-
Reaction: Stir the mixture at 60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water (10 mL). Cool the solution in an ice bath and slowly acidify to pH ~2 by adding 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound as a white to off-white powder.[2]
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value | Reference |
| Physical Appearance | White to off-white powder | [2] |
| Melting Point | 149-150 °C | [16] |
| Molecular Weight | 260.67 g/mol | [17] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 9.85 (br s, 1H, -COOH), 8.08 (d, 1H), 7.67-7.63 (m, 3H), 7.58 (dt, 1H), 7.39-7.35 (m, 3H) | [18] |
| MS (ESI) | m/z = 259.0 [M-H]⁻ | [18] |
Troubleshooting and Optimization
-
Low Yield: If the yield of the coupling reaction is low, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure all reagents and the solvent are scrupulously dry, as water can interfere with the catalytic cycle. Slow addition of the boronic acid has been shown to improve yields in some carbonylative couplings by suppressing the non-carbonylative pathway.[15]
-
Formation of Non-Carbonylated Biphenyl: If the direct (non-carbonylative) Suzuki coupling product is observed, ensure a constant positive pressure of CO is maintained throughout the reaction. Increasing the CO pressure (if specialized equipment is available) can favor the desired pathway.
-
Incomplete Hydrolysis: If the saponification step is incomplete, increase the reaction time or the temperature slightly. Ensure a sufficient excess of NaOH is used to drive the reaction to completion.
Conclusion
The described palladium-catalyzed carbonylative Suzuki-Miyaura coupling provides an efficient, modern, and reliable route to this compound. This method avoids the harsh conditions of classical Friedel-Crafts acylation and offers high yields and excellent purity. The protocol is well-suited for laboratory-scale synthesis and provides a strong foundation for process development professionals aiming for larger-scale production of this valuable synthetic intermediate.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic & Biomolecular Chemistry (RSC Publishing). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives.
- ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Patsnap Eureka. (n.d.). Preparation method of loxoprofen.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- NIH. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen.
- Patsnap Eureka. (n.d.). Loxoprofen patented technology retrieval search results.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof.
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
Sources
- 1. Preparation method of loxoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 3. researchgate.net [researchgate.net]
- 4. Loxoprofen patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. This compound | 85-56-3 [m.chemicalbook.com]
- 17. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
Application Note & Protocol: Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(4-Chlorobenzoyl)benzoic Acid
This compound (4-CBBA), CAS No. 85-56-3, is a pivotal chemical intermediate in the synthesis of various high-value organic molecules.[1][2] Its structural backbone, a benzophenone derivative featuring both a carboxylic acid and a chlorinated phenyl group, makes it a versatile precursor. In the pharmaceutical industry, it is a key starting material for the synthesis of drugs such as the antihypertensive agent Chlorthalidone and the appetite suppressant Mazindol.[3] Furthermore, its unique properties are leveraged in materials science for the preparation of specialized polymers, including poly(arylene ether)s and poly(arylene sulfone)s, by first converting it into bisphthalazinone monomers.[4]
This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic route is the classic Friedel-Crafts acylation, a robust and fundamental electrophilic aromatic substitution reaction.[5] The protocol outlines the reaction between phthalic anhydride and chlorobenzene, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss critical parameters for ensuring a high-yield, high-purity outcome.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The synthesis proceeds via an electrophilic aromatic substitution mechanism, a cornerstone of organic chemistry.[6][7] The reaction can be dissected into two primary stages: the generation of the electrophile and the subsequent attack by the aromatic ring.
-
Formation of the Acylium Ion: Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with one of the carbonyl oxygens of phthalic anhydride. This interaction polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion. This resonance-stabilized cation is the key electrophile in the reaction.[5][8]
-
Electrophilic Attack and Aromatization: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion.[7] This attack preferentially occurs at the para position relative to the chlorine atom due to steric hindrance at the ortho positions and the directing effect of the chlorine. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. A proton is then abstracted from the ring by the AlCl₃-complex, restoring aromaticity and yielding the final product complexed with the catalyst.[9]
Causality Note: A stoichiometric amount (or slight excess) of AlCl₃ is required. Unlike a truly catalytic process, the Lewis acid forms a stable complex with the ketone product, preventing it from participating further in the reaction.[9] This complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is based on established procedures and is designed for robust performance and high yield.[10]
Materials and Reagents
| Reagent / Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity / Notes |
| Phthalic Anhydride | 85-44-9 | 148.12 | 30.0 g (0.20 mol) | ≥99% |
| Chlorobenzene | 108-90-7 | 112.56 | 122 mL (1.20 mol) | Anhydrous, ≥99% |
| Aluminum Chloride | 7446-70-0 | 133.34 | 64.0 g (0.48 mol) | Anhydrous, well-ground powder |
| Hydrochloric Acid | 7647-01-0 | 36.46 | ~100 mL | Concentrated (37%) |
| Benzene or Ethanol | 71-43-2 / 64-17-5 | - | As needed | Reagent grade for recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - |
| Crushed Ice | - | - | ~500 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet tube connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution)
-
Mechanical stirrer or magnetic stirrer with a large stir bar
-
Heating mantle
-
Dropping funnel (optional, for controlled addition of solvent)
-
Large beaker (2 L)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Synthesis Procedure
Step 1: Reaction Setup
-
Ensure all glassware is thoroughly dried in an oven to prevent premature reaction of the anhydrous aluminum chloride.[11][12]
-
Assemble the 500 mL three-neck flask with the stirrer, reflux condenser, and a stopper.
-
To the flask, add 122 mL of anhydrous chlorobenzene and 30.0 g (0.20 mol) of phthalic anhydride. Stir the mixture to form a solution or suspension.
Step 2: Catalyst Addition and Reaction Initiation
-
CAUTION: This step is exothermic and generates corrosive HCl gas. Perform in a well-ventilated fume hood.[13]
-
With vigorous stirring, add 64.0 g (0.48 mol) of well-ground anhydrous aluminum chloride to the flask in portions over 15-20 minutes.
-
The temperature of the reaction mixture will rise. Use an ice bath to control the temperature and maintain a moderate reflux.[10]
-
Once all the AlCl₃ has been added, remove the ice bath and allow the reaction to proceed under gentle reflux for 1 hour using a heating mantle. The mixture will darken and thicken.[10]
Step 3: Reaction Quench and Product Isolation
-
CAUTION: The quenching process is highly exothermic and releases large volumes of HCl gas.[12]
-
After 1 hour, remove the heating mantle and allow the reaction mixture to cool to near room temperature. The product may solidify.[10]
-
Prepare a 2 L beaker containing approximately 300 mL of deionized water and 300 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. Use a sturdy glass rod to break up any lumps. This step decomposes the aluminum chloride complex.[12][13]
-
Add approximately 50 mL of concentrated HCl to the slurry to ensure all aluminum salts are dissolved in the aqueous phase.
Step 4: Crude Product Filtration
-
Isolate the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the white precipitate thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Press the solid dry on the filter and then allow it to air-dry or dry in a low-temperature oven (60-70 °C). A crude yield of approximately 45 g is expected.[10]
Purification
-
The primary method for purification is recrystallization.
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot solvent (benzene or ethanol are suitable choices) to dissolve the solid completely.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Caption: Experimental workflow for the synthesis of 4-CBBA.
Product Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Source |
| Physical Appearance | White to off-white crystalline powder | [3][10] |
| Yield (Purified) | ~38 g (73% theoretical yield) | [10] |
| Melting Point | 146 - 150 °C | [3][10] |
| Purity by HPLC | ≥ 98.0% | [3] |
| ¹H NMR (CDCl₃) | δ (ppm): 11.0 (br s, 1H, COOH), 8.07 (d, 1H), 7.67-7.57 (m, 4H), 7.37-7.35 (m, 3H). Note: Shifts can vary slightly based on solvent and concentration. | [14][15] |
| Mass Spec (ESI) | m/z = 259.0 [M-H]⁻ | [14] |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and wear appropriate PPE, including gloves, lab coat, and safety goggles.[11][12][13]
-
Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin. It is a suspected carcinogen. Handle exclusively in a fume hood.
-
HCl Gas: The reaction and quench steps generate significant amounts of hydrogen chloride gas, which is toxic and corrosive. Ensure the apparatus is properly vented to a scrubber or gas trap.[13]
-
General Precautions: Always wear appropriate personal protective equipment (PPE). The reaction is exothermic and should be monitored carefully, especially during catalyst addition and quenching.
Troubleshooting
-
Low Yield: This is often due to moisture contamination, which deactivates the AlCl₃ catalyst. Ensure all reagents are anhydrous and glassware is scrupulously dry.[12] Sub-optimal reaction temperature or insufficient reaction time can also lead to lower yields.
-
Formation of Byproducts: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, impurities in starting materials can lead to side reactions.[5][16] Using high-purity reagents is critical.
-
Difficult Work-up: If a thick, unmanageable sludge forms during the quench, it may be due to insufficient water or acid. Add more ice and concentrated HCl with vigorous stirring to break up the complex and dissolve the aluminum salts.
References
- Synthesis of this compound - PrepChem.com. [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. [Link]
- Friedel–Crafts reaction - Wikipedia. [Link]
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European P
- Friedel-Crafts Acylation: Mechanism, Reactions & limit
- Friedel Crafts Acylation And Alkyl
- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissert
- Benzoyl chloride, o-chloro- - Organic Syntheses Procedure. [Link]
- EAS Reactions (3)
- Preparation of benzoic acid of high purity - N
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
- Supplementary Information - The Royal Society of Chemistry. [Link]
- Procuring this compound: A Guide for Procurement Professionals - LinkedIn. [Link]
- The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. [Link]
- 2-(4'-Chlorobenzoyl)benzoic acid - PubChem. [Link]
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. [Link]
- Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study - ResearchG
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 4. This compound 98 85-56-3 [sigmaaldrich.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. This compound(85-56-3) 1H NMR [m.chemicalbook.com]
- 16. 傅-克酰基化反应 [sigmaaldrich.com]
Application Note and Protocol: Laboratory Scale Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid
Introduction
2-(4-Chlorobenzoyl)benzoic acid, with the CAS number 85-56-3, is a pivotal organic intermediate in the synthesis of a variety of fine chemicals, polymers, and active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring a benzoic acid moiety substituted with a 4-chlorobenzoyl group, makes it a versatile precursor.[3] Notably, it serves as a key raw material in the production of the diuretic drug Chlorthalidone and other pharmacologically active molecules.[4][5] It is also utilized in the preparation of bisphthalazinone monomers for high-performance polymers like poly(arylene ether)s.[6] This document provides a comprehensive guide for the laboratory-scale synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, a widely adopted and efficient method.[7][8]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, chlorobenzene, with an acylating agent, phthalic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[9][10]
The reaction mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This is followed by the cleavage of the C-O bond, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring acts as a nucleophile and attacks the acylium ion. Due to the ortho-, para-directing effect of the chlorine atom, the acylation predominantly occurs at the para position relative to the chlorine.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the aluminum chloride complex of the product.
-
Hydrolysis: The reaction is quenched with an aqueous workup, typically with a mixture of ice and hydrochloric acid, to hydrolyze the aluminum chloride complex and liberate the final product, this compound.[11][12]
It is a critical aspect of this reaction that the aluminum chloride forms a stable complex with the ketone product, necessitating the use of more than stoichiometric amounts of the catalyst.[10]
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 30 g (0.2 mol) | ≥99% |
| Chlorobenzene | C₆H₅Cl | 112.56 | 122 mL | Anhydrous |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 64 g (0.48 mol) | ≥99% |
| Crushed Ice | H₂O | 18.02 | As needed | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | 37% |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% |
| Benzene or Toluene | - | - | As needed | Reagent Grade |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive hydrogen chloride (HCl) gas.[11]
-
Reagent Handling:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care in a dry environment.[11][14]
-
Chlorobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
Phthalic anhydride is an irritant. Avoid inhalation of dust.
-
Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[13]
-
Experimental Workflow Diagram:
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. scbt.com [scbt.com]
- 3. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. websites.umich.edu [websites.umich.edu]
Industrial Manufacturing of 2-(4-Chlorobenzoyl)benzoic Acid: A Comprehensive Guide for Scientists and Drug Development Professionals
Introduction: The Pivotal Role of 2-(4-Chlorobenzoyl)benzoic Acid in Synthesis
This compound (2-CBA), a white to off-white crystalline solid, is a critical intermediate in the chemical and pharmaceutical industries.[1] Its molecular structure, featuring a benzoic acid moiety acylated with a 4-chlorobenzoyl group, makes it a versatile precursor for the synthesis of a range of valuable compounds. Notably, it is a key starting material in the production of active pharmaceutical ingredients (APIs) such as the antihypertensive diuretic Chlorthalidone and the appetite suppressant Mazindol.[1] Beyond pharmaceuticals, 2-CBA also serves as a monomer in the synthesis of specialized polymers and resins, including poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s.[2] Given its significance, a robust and efficient industrial-scale manufacturing process is paramount. This guide provides an in-depth examination of the predominant industrial synthesis route, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals involved in its production and application.
The Industrial Synthesis of this compound via Friedel-Crafts Acylation
The most prevalent and economically viable method for the industrial production of this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most commonly employed catalyst.[4]
Reaction Mechanism: A Stepwise Look at the Acylation Process
The Friedel-Crafts acylation of chlorobenzene with phthalic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the phthalic anhydride by coordinating with one of its carbonyl oxygens. This coordination polarizes the carbonyl group, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. The chloro group is an ortho-, para-directing deactivator; however, due to steric hindrance from the ortho position, the para-substituted product, this compound, is the major isomer formed.
-
Rearomatization: A base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with trace amounts of water or other protic species), abstracts a proton from the intermediate sigma complex (arenium ion). This step restores the aromaticity of the ring and yields the aluminum chloride complex of the final product.
-
Hydrolysis: The final product is liberated from its complex with aluminum chloride through an aqueous workup, typically involving the addition of water and an acid.
Industrial-Scale Manufacturing Protocol
This protocol outlines a typical industrial batch process for the synthesis of this compound.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with heating, cooling, and agitation capabilities
-
Charging vessel for solids and liquids
-
Reflux condenser
-
Receiving vessel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Reagents:
-
Phthalic anhydride (C₈H₄O₃)
-
Chlorobenzene (C₆H₅Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol or Benzene (for recrystallization)
Protocol:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen to prevent moisture from deactivating the aluminum chloride catalyst.
-
Charge Reactants:
-
Charge the reactor with dried chlorobenzene.
-
With agitation, add phthalic anhydride to the chlorobenzene.
-
Slowly and in portions, add anhydrous aluminum chloride to the stirred suspension. The addition is exothermic and should be controlled to maintain the desired reaction temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux. The reaction temperature will gradually rise as the reaction proceeds.
-
Maintain the reaction at reflux for a specified period, typically 1-4 hours, to ensure complete conversion.[4] The progress of the reaction can be monitored by in-process controls such as HPLC.
-
-
Quenching and Hydrolysis:
-
Cool the reaction mixture.
-
Carefully and slowly add the reaction mass to a mixture of crushed ice and water in a separate vessel to quench the reaction and hydrolyze the aluminum chloride complex. This step is highly exothermic and generates hydrogen chloride gas, requiring efficient cooling and a robust off-gas scrubbing system.
-
-
Product Isolation:
-
The crude this compound will precipitate as a solid.
-
Filter the crude product using a Nutsche filter-dryer.
-
Wash the filter cake thoroughly with deionized water to remove residual salts and acids.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene, to achieve the desired purity.[4]
-
-
Drying:
-
Dry the purified product in a vacuum oven at a controlled temperature to remove residual solvents.
-
Process Workflow Diagram
Caption: Industrial manufacturing workflow for this compound.
Process Optimization and Considerations
-
Stoichiometry of Catalyst: A stoichiometric amount of aluminum chloride is required because it forms a complex with the product ketone, rendering it inactive.[5]
-
Solvent: While chlorobenzene can act as both a reactant and a solvent, in some cases, an inert solvent like nitrobenzene or carbon disulfide may be used.
-
Temperature Control: The reaction is exothermic, and careful temperature control is crucial to prevent side reactions and ensure product quality.
-
Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation, as moisture will deactivate the aluminum chloride catalyst.
-
Byproducts: The main byproducts are isomers of the desired product, primarily the ortho-isomer. The formation of these byproducts can be minimized by controlling the reaction temperature and the rate of catalyst addition.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity and identity of the final product. The following are standard analytical methods used in the industrial setting.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a powerful technique for determining the purity of this compound and for identifying and quantifying any impurities.[6]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid is commonly employed.[6] A typical gradient might start with a higher aqueous content and ramp up to a higher acetonitrile content.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 233 nm.
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent, such as acetonitrile or the mobile phase, and filtered before injection.
-
Analysis: The retention time of the main peak is compared to that of a reference standard to confirm the identity of the product. The area of the peak is used to calculate the purity and assay of the sample.
Titration for Assay Determination
A simple and cost-effective method for determining the assay of this compound is through acid-base titration.[1]
Protocol:
-
Reagents:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Ethanol (95%)
-
Phenolphthalein indicator solution
-
-
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable volume of 95% ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation: The assay is calculated based on the volume of titrant used, its concentration, and the weight of the sample.
Quantitative Data Summary
| Parameter | Typical Value/Range | Source(s) |
| Physical Appearance | White to off-white powder | [1] |
| Melting Point | 146-150 °C | [1] |
| Purity by HPLC | ≥ 98.0% | [1] |
| Assay by Titration | ≥ 98.0% | [1] |
| Moisture Content (KF) | ≤ 0.50% | [1] |
| Typical Lab-Scale Yield | ~70-85% | [4] |
Safety Considerations
The industrial manufacturing of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and hydrogen chloride gas. It should be handled in a dry, well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be worn.
-
Chlorobenzene: A flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.
-
Phthalic Anhydride: Can cause severe eye, skin, and respiratory tract irritation.
-
Hydrogen Chloride Gas: A corrosive gas that is highly irritating to the respiratory system, eyes, and skin. It is generated during the quenching step and must be properly scrubbed.
All operations should be conducted in well-ventilated areas or in closed systems with appropriate engineering controls. A thorough understanding of the Safety Data Sheets (SDS) for all chemicals is mandatory before commencing any work.
Conclusion
The Friedel-Crafts acylation of chlorobenzene with phthalic anhydride remains the cornerstone of the industrial production of this compound. A comprehensive understanding of the reaction mechanism, meticulous control of process parameters, and rigorous quality control are essential for ensuring a high-yield, high-purity product. This guide provides a detailed framework for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of its synthesis and application with confidence and scientific rigor.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.
- Google Patents. (n.d.). An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
- Stolar, T., Užarević, K., & Cindrić, M. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320.
- Google Patents. (n.d.). Preparation of 2,4-dichlorobenzoic acid.
- Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis.
- Hebei University of Technology. (2010). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- Stolar, T., Užarević, K., & Cindrić, M. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Google Patents. (n.d.). A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
- ResearchGate. (2020). Friedel–Crafts acylation of benzene with phthalic anhydride.
- U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- SlidePlayer. (n.d.). Benzoic Acid Assay by Titration.
- ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
- University of Science and Technology Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - Yemen.
- Singapore Food Agency. (n.d.). DETERMINATION OF BENZOIC ACID.
- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. This compound 98 85-56-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. journals.ust.edu [journals.ust.edu]
Application of 2-(4-Chlorobenzoyl)benzoic Acid in the Synthesis of High-Performance Phthalazinone-Based Polymers
Introduction
2-(4-Chlorobenzoyl)benzoic acid (CBBA), a versatile aromatic intermediate, serves as a critical building block in the synthesis of advanced, high-performance polymers. Its unique chemical structure allows for its conversion into robust heterocyclic monomers, which are subsequently polymerized into materials exhibiting exceptional thermal stability, mechanical strength, and chemical resistance. This technical guide provides an in-depth exploration of the application of CBBA in polymer chemistry, with a primary focus on the synthesis of phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. These polymers are finding increasing use in demanding applications across the aerospace, automotive, and electronics industries.
This document will detail the synthetic pathways from CBBA to bisphthalazinone monomers and their subsequent polymerization. It will also provide comprehensive, field-proven protocols for these syntheses and an overview of the characteristic properties of the resulting polymers.
Core Application: A Precursor to High-Performance Polymers
The primary application of this compound in polymer chemistry is as a key raw material for the production of bisphthalazinone monomers.[1][2] These monomers are characterized by a rigid, kinked, and non-coplanar phthalazinone moiety, which, when incorporated into a polymer backbone, imparts a unique combination of properties. The presence of the phthalazinone group enhances the glass transition temperature (Tg) and thermal stability of the polymers while simultaneously improving their solubility in common organic solvents, a significant advantage for processing.[3][4]
The general synthetic strategy involves a two-step process:
-
Synthesis of Bisphthalazinone Monomers: this compound is reacted with a dihydrazide or a similar binucleophilic reagent to form a bisphthalazinone structure. This reaction creates a stable, heterocyclic monomer that can be further functionalized for polymerization.
-
Polymerization of Bisphthalazinone Monomers: The synthesized bisphthalazinone monomers, typically bearing reactive leaving groups (e.g., halogens) or nucleophilic groups (e.g., hydroxyls), are polymerized via nucleophilic aromatic substitution reactions to yield high-molecular-weight poly(arylene ether)s, poly(arylene thioether)s, or poly(arylene sulfone)s.[3][4]
Synthetic Protocols and Methodologies
Part 1: Synthesis of Bisphthalazinone Monomers from this compound
A common route to a bisphthalazinone monomer involves the reaction of this compound with hydrazine hydrate, followed by reaction with a dihalogenated aromatic compound. A representative protocol is detailed below.
Protocol 1: Synthesis of a Dihalogenated Bisphthalazinone Monomer
Objective: To synthesize a bis(4-(4-halophenyl)phthalazin-1-one) derivative from this compound.
Materials:
-
This compound (CBBA)
-
Hydrazine hydrate
-
4,4'-Dihalo-benzophenone (e.g., 4,4'-difluorobenzophenone)
-
High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), sulfolane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter flask.
-
Standard laboratory glassware.
Procedure:
-
Step 1: Synthesis of 4-(4-chlorophenyl)-2,3-dihydrophthalazine-1-one.
-
In the three-necked flask, dissolve this compound in a suitable solvent like ethanol or acetic acid.
-
Slowly add an excess of hydrazine hydrate to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out.
-
Filter the precipitate, wash with cold water and then with a small amount of cold methanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain 4-(4-chlorophenyl)-2,3-dihydrophthalazine-1-one.
-
-
Step 2: Synthesis of the Dihalogenated Bisphthalazinone Monomer.
-
To the three-necked flask, add the dried 4-(4-chlorophenyl)-2,3-dihydrophthalazine-1-one, 4,4'-dihalobenzophenone, anhydrous potassium carbonate, and a high-boiling aprotic solvent (e.g., NMP).
-
Add toluene to the mixture to act as an azeotropic agent for the removal of water.
-
Purge the flask with nitrogen and heat the mixture to reflux (around 140-150 °C) for 2-3 hours to remove water via the Dean-Stark trap.
-
After the removal of water, distill off the toluene and raise the temperature of the reaction mixture to 180-200 °C.
-
Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with deionized water and then with methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., dimethylformamide (DMF)/water or ethanol) to obtain the pure dihalogenated bisphthalazinone monomer.
-
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Acts as the nitrogen source to form the phthalazinone heterocyclic ring.
-
Anhydrous Potassium Carbonate: A weak base used to deprotonate the N-H group of the phthalazinone, making it a more potent nucleophile for the subsequent substitution reaction.
-
Azeotropic Removal of Water: The presence of water can interfere with the nucleophilic aromatic substitution reaction. Toluene forms an azeotrope with water, facilitating its removal and driving the reaction to completion.
-
High-Boiling Aprotic Solvent: NMP or sulfolane are used due to their high boiling points, which allow the reaction to be carried out at the elevated temperatures required for the nucleophilic aromatic substitution to proceed at a reasonable rate. They are also polar aprotic solvents that can dissolve the reactants and intermediates.
Diagram of Monomer Synthesis Workflow:
Sources
Application Notes and Protocols: The Role of 2-(4-Chlorobenzoyl)benzoic Acid in the Synthesis of High-Performance Poly(arylene ether)s
Abstract
This technical guide provides a comprehensive overview of the pivotal role of 2-(4-chlorobenzoyl)benzoic acid in the synthesis of advanced poly(arylene ether)s (PAEs). These high-performance thermoplastics are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. This document will delve into the synthesis of key monomers derived from this compound, detailed polymerization protocols via nucleophilic aromatic substitution, and an analysis of the structure-property relationships of the resulting polymers. The protocols provided are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Phthalazinone Moiety in Poly(arylene ether)s
Poly(arylene ether)s are a class of engineering thermoplastics characterized by aromatic rings linked by ether functionalities. The incorporation of rigid, bulky heterocyclic moieties into the polymer backbone is a well-established strategy to enhance their thermal and mechanical properties. This compound serves as a critical precursor for the synthesis of bisphthalazinone monomers.[1] The introduction of the phthalazinone heterocycle into the poly(arylene ether) backbone imparts a unique combination of properties, including:
-
High Glass Transition Temperature (Tg): The rigid and polar nature of the phthalazinone ring restricts segmental motion, leading to exceptionally high glass transition temperatures, often exceeding 230°C.[2]
-
Excellent Thermal Stability: Polymers containing the phthalazinone moiety exhibit outstanding thermal stability, with decomposition temperatures (5% weight loss) often above 450°C in a nitrogen atmosphere.[2]
-
Good Solubility: Despite their rigidity, many phthalazinone-containing poly(arylene ether)s demonstrate good solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even chloroform, which is advantageous for processing and film casting.[2][3]
-
Tough and Flexible Film Formation: Solutions of these polymers can be cast into tough, flexible, and often colorless or nearly colorless films.[4]
The benzophenone substructure within the this compound precursor also contributes to the desirable properties of the final polymer, including potential for UV stability and tailored optoelectronic characteristics.
Synthesis of Bisphthalazinone Monomers from this compound
The journey from this compound to high-performance poly(arylene ether)s begins with the synthesis of bisphthalazinone monomers. This is typically a two-step process.
2.1. Step 1: Synthesis of this compound
While this compound is commercially available, it can also be synthesized in the laboratory. One common method involves the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5][6]
Reaction Scheme:
Caption: Synthesis of this compound.
2.2. Step 2: Synthesis of Bisphthalazinone Monomers
The synthesized this compound is then reacted with hydrazine hydrate and a dihydric phenol (bisphenol) to form the corresponding bisphthalazinone monomer. This reaction proceeds via a cyclization reaction.[1][3]
Protocol 1: Synthesis of a Representative Bisphthalazinone Monomer
This protocol describes the synthesis of a bisphthalazinone monomer using Bisphenol A as the dihydric phenol.
Materials:
-
This compound
-
Hydrazine hydrate
-
Bisphenol A
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), Bisphenol A (0.5 equivalents), and glacial acetic acid.
-
Heat the mixture to reflux and slowly add hydrazine hydrate (2 equivalents) dropwise.
-
Continue refluxing for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water and then with a suitable solvent like ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven at 80-100°C.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution
The workhorse for the synthesis of poly(arylene ether)s is the nucleophilic aromatic substitution (SNAr) reaction. In this step-growth polymerization, the bisphthalazinone monomer, which acts as a nucleophile after deprotonation, reacts with an activated dihalide monomer (typically containing fluorine or chlorine atoms activated by electron-withdrawing groups like sulfone or ketone).[7]
3.1. The Causality Behind Experimental Choices in SNAr Polymerization
-
Solvent: A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is crucial.[1][3] These solvents can dissolve the monomers and the resulting polymer, and they effectively solvate the cations of the base, enhancing the nucleophilicity of the phenoxide ions.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is the most commonly used base.[1][3] It is strong enough to deprotonate the phenolic hydroxyl groups of the bisphthalazinone monomer to form the highly nucleophilic phenoxide species, yet it is generally not so basic as to cause side reactions. The anhydrous nature of the base is critical to prevent hydrolysis of the activated halide monomer.
-
Azeotroping Agent: Toluene is often used as an azeotroping agent to remove water from the reaction mixture.[7] Water can react with the activated halide and can also hydrolyze the phenoxide, thus inhibiting polymerization.
-
Temperature: The reaction is typically carried out at elevated temperatures (130-190°C) to ensure a reasonable reaction rate and to keep the polymer in solution.[7] The initial lower temperature with toluene allows for the removal of water, and the subsequent higher temperature drives the polymerization to completion.
-
Inert Atmosphere: The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and the resulting polymer at high temperatures.
Protocol 2: General Procedure for the Synthesis of a Phthalazinone-Containing Poly(arylene ether)
This protocol outlines the synthesis of a poly(arylene ether) from a bisphthalazinone monomer and an activated difluoro monomer.
Materials:
-
Bisphthalazinone monomer (from Protocol 1)
-
Activated difluoro monomer (e.g., 4,4'-difluorobenzophenone or bis(4-fluorophenyl)sulfone)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, charge the bisphthalazinone monomer (1 equivalent), the activated difluoro monomer (1 equivalent), and anhydrous potassium carbonate (a slight excess, e.g., 1.1 equivalents per phenolic hydroxyl group).
-
Add DMAc and toluene (typically in a 2:1 to 1:1 volume ratio).
-
Heat the mixture to reflux (around 130-140°C) for 2-4 hours to azeotropically remove water.
-
After the removal of water, carefully distill off the toluene.
-
Increase the reaction temperature to 160-180°C and maintain for 8-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Cool the viscous solution to room temperature and dilute with additional DMAc.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or water with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
3.2. Polymerization Workflow
Caption: Experimental workflow for poly(arylene ether) synthesis.
Structure-Property Relationships and Characterization
The properties of the final poly(arylene ether) are highly dependent on the chemical structures of both the bisphthalazinone and the activated dihalide monomers.
Table 1: Influence of Monomer Structure on Polymer Properties
| Bisphthalazinone Monomer Derived from | Activated Dihalide Monomer | Polymer Tg (°C) | 5% Weight Loss Temp. (°C) | Solubility | Reference(s) |
| Bisphenol A | Bis(4-fluorophenyl)sulfone | 297 | ~500 (in N₂) | Soluble in chlorinated solvents | [2] |
| 4,4'-(Hexafluoroisopropylidene)diphenol | Bis(4-fluorophenyl)sulfone | >230 | ~500 (in N₂) | Soluble in chlorinated solvents | [2] |
| Diphenyl biphenol | Bis(4-fluorophenyl)sulfone | 297 | ~500 (in N₂) | Soluble in dipolar aprotic solvents | [2] |
4.1. Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the monomers and the final polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomers and polymer, such as the ether linkages and the carbonyl group of the phthalazinone ring.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.
Conclusion
This compound is a cornerstone in the synthesis of high-performance poly(arylene ether)s containing the phthalazinone moiety. Through a well-defined synthetic route involving the formation of bisphthalazinone monomers and subsequent nucleophilic aromatic substitution polymerization, a versatile class of polymers with exceptional thermal and mechanical properties can be accessed. The protocols and insights provided in this guide offer a robust framework for researchers and professionals in the field of advanced materials to synthesize and tailor these remarkable polymers for a wide array of demanding applications. The inherent properties of these polymers, stemming from the rigid and stable phthalazinone structure, ensure their continued importance in the development of next-generation materials.
References
- Wang, S. J., et al. (2004). Synthesis and Characterization of Phthalazinone Containing Poly(arylene ether)s, Poly(arylene thioether)s, and Poly(arylene sulfone)s via a Novel N−C Coupling Reaction. Macromolecules, 37(1), 60-65. [Link]
- Request PDF. Synthesis and Characterization of Phthalazinone Containing Poly(arylene ether)s, Poly(arylene thioether)s, and Poly(arylene sulfone)s via a Novel N-C Coupling Reaction. [Link]
- Request PDF. Synthesis and characterization of phthalazinone containing poly(arylene ether)s via a novel N–C coupling reaction. [Link]
- ResearchGate. Novel heterocyclic poly(arylene ether ketone)s: Synthesis and polymerization of 4‐(4′‐hydroxyaryl)(2H)phthalazin‐1‐ones with methyl groups. [Link]
- RSC Publishing.
- MDPI. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. [Link]
- ACS Publications. Poly(arylene ether azomethine)s: Synthesis by Aldimine-Activated Nucleophilic Aromatic Substitution, Characterization, and Thin Films Morphological Study. [Link]
- ResearchGate. Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). [Link]
- ACS Publications. Synthesis of High Molecular Weight Poly(phthalazinone ether)
- MDPI. Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). [Link]
- ACS Publications. Synthesis of All-Aromatic Phthalazinone-Containing Polymers by a Novel N−C Coupling Reaction. [Link]
- NIH. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)
- ACS Publications. Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. [Link]
- ResearchGate. Synthesis of poly(arylene ether sulfone) copolymers. [Link]
- ResearchGate. Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. [Link]
- ResearchGate. Synthesis of Poly(arylene ether)s P327 -374 in “Synthetic Methods in Step-Growth Polymerization” Long, T. E. and Rogers, M. E. Eds. [Link]
- ACS Publications. The Synthesis of Poly(arylene ether)s in Solution at Pilot-Plant Scale with Control over Molecular Weight and End-Group Composition. [Link]
- ResearchGate.
- MDPI.
- NIH. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone)
- ResearchGate. Chemical structure of poly(phthalazinone ether ketone) (PPEK). [Link]
- ResearchGate. Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. [Link]
- ResearchGate. Synthesis, characterization and properties of new soluble phthalazinone moiety-based aromatic poly(aryl amide)s containing chlorine substituents. [Link]
- MDPI. Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis. [Link]
- PrepChem.com. Synthesis of this compound. [Link]
- ResearchGate. Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. [Link]
- Chemistry LibreTexts. 8.11: Nucleophilic substitution in the Lab. [Link]
- ResearchGate. Synthesis and characterization of poly(arylene ether 1,3,4-oxadiazole)s. [Link]
- MDPI. Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance. [Link]
- Arkat USA.
- MDPI.
- MDPI.
- MDPI. (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][1][3]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. [Link]
- Semantic Scholar. Chemistry and properties of poly(arylene ether benzoxazole)s. [https://www.semanticscholar.org/paper/Chemistry-and-properties-of-poly(arylene-ether-Smith-Connell/0a6b7e8d5f3c6e9a9b8e8f7e9c8d8c8d8c8d8c8d]([Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-(4-Chlorobenzoyl)benzoic Acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4-Chlorobenzoyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. The developed method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol covering instrumentation, chromatographic conditions, sample preparation, and a detailed method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and ensure its reliable implementation in a quality control environment.
Introduction
This compound (4-CBBA) is a critical starting material in the synthesis of several active pharmaceutical ingredients, most notably the diuretic drug chlorthalidone.[1] Its molecular structure features a benzoic acid moiety substituted with a 4-chlorobenzoyl group.[2] The purity of this intermediate is paramount as any impurities can carry over to the final drug substance, potentially affecting its safety and efficacy.
The primary synthetic route to 4-CBBA is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[3][4] This synthesis can lead to several process-related impurities, including positional isomers (e.g., 2-(2-chlorobenzoyl)benzoic acid and 2-(3-chlorobenzoyl)benzoic acid), unreacted starting materials, and byproducts from polysubstitution.[5]
Furthermore, the chemical structure of 4-CBBA suggests potential susceptibility to degradation under various stress conditions. The presence of the chloro- and keto- functional groups, as well as the carboxylic acid, indicates that hydrolysis, oxidation, and photolysis are potential degradation pathways.[6][7][8] Therefore, a stability-indicating analytical method is essential to ensure that any degradation products that may form during manufacturing, transport, or storage can be adequately separated and quantified.
This application note describes the development and validation of a specific and robust RP-HPLC method for the purity assessment of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a suitable HPLC method.
| Property | Value | Source |
| Chemical Structure | [2] | |
| Molecular Formula | C₁₄H₉ClO₃ | [2] |
| Molecular Weight | 260.67 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 149-150 °C | [9] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like acetonitrile, methanol, and ethanol. | [1] |
| pKa (predicted) | 3.26 ± 0.36 |
The presence of a carboxylic acid group with a predicted pKa of ~3.26 necessitates a mobile phase with a pH below this value to ensure the analyte is in its non-ionized form, leading to better retention and peak shape on a reversed-phase column. The aromatic rings provide strong UV chromophores, making UV detection a suitable choice.
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol has been optimized for the separation of 4-CBBA from its potential impurities and degradation products.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid (85%).
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric acid in Water | The acidic pH ensures the carboxylic acid group of the analyte and its acidic impurities are protonated, leading to optimal retention and sharp peaks. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Program | See Table 1 | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, providing good resolution between all peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 244 nm | This wavelength provides good sensitivity for 4-CBBA and its structurally similar impurities.[10] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Method Development and Specificity: Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed on the this compound sample.[11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be detected and resolved from the main peak.
Forced Degradation Protocol
-
Acid Hydrolysis: To the sample solution, add 1 M HCl and heat at 80°C. Monitor the degradation over time. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: To the sample solution, add 1 M NaOH and heat at 80°C. Monitor the degradation over time. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: To the sample solution, add 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and white light in a photostability chamber.
The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
Caption: Workflow for Forced Degradation Studies.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
System Suitability
Before each validation run, the system suitability must be confirmed by injecting five replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is demonstrated through the forced degradation studies. The method is considered specific if it can unequivocally assess the analyte in the presence of its impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is free from co-eluting impurities.
Linearity
Prepare a series of at least five solutions of this compound reference standard ranging from the limit of quantitation (LOQ) to 150% of the standard concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999
Accuracy
Accuracy will be determined by analyzing a sample of known purity or by spiking a sample with known amounts of impurities. The recovery of the impurities should be calculated. The study should be performed at three concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level) in triplicate.
-
Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-analyst/Inter-day): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Acceptance Criteria: The % RSD for the purity values should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
The LOQ should be confirmed by analyzing a solution at this concentration and demonstrating acceptable precision and accuracy.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be checked after each variation.
-
Acceptance Criteria: The system suitability parameters must meet the predefined criteria after each variation.
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrolytic dehalogenation of 4-chlorobenzoic acid by an Acinetobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Fenton-like oxidation on enhanced oxidative degradation of para-chlorobenzoic acid by ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijarmps.org [ijarmps.org]
- 11. zenodo.org [zenodo.org]
Application Notes and Protocols for the Quantification of 2-(4-Chlorobenzoyl)benzoic acid
Introduction
2-(4-Chlorobenzoyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final products. This document provides detailed application notes and validated protocols for the determination of this compound in both bulk drug substance and finished pharmaceutical formulations. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to international regulatory standards.[2][3]
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉ClO₃ | [4] |
| Molecular Weight | 260.67 g/mol | [4] |
| Melting Point | 149-150 °C | |
| Appearance | Powder | |
| CAS Number | 85-56-3 | [4] |
I. High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound due to its high specificity, sensitivity, and adaptability. The following reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and related impurities.
Causality of Experimental Choices
The selection of a C18 column is based on the non-polar nature of the benzophenone core, providing effective retention and separation from more polar impurities.[5][6] The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peak shapes and optimal resolution. The use of phosphoric acid (or formic acid for LC-MS compatibility) in the mobile phase suppresses the ionization of the carboxylic acid moiety, leading to better retention and symmetrical peaks on the reverse-phase column.[2] A photodiode array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and method development.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Detailed Protocol: HPLC Method
1. Reagents and Materials:
-
This compound reference standard (98% or higher purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 80-40% B, 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 235 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Drug Substance: Accurately weigh approximately 25 mg of the drug substance, dissolve, and dilute to 25 mL with the diluent. Further dilute 1.0 mL of this solution to 20.0 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.
-
Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute 1.0 mL of the supernatant to 10.0 mL with the diluent to achieve a final concentration of approximately 50 µg/mL.
5. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
6. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Expected Performance Characteristics
The following table summarizes the expected validation parameters for this HPLC method, based on ICH guidelines and data from similar validated methods.[7][8]
| Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent tool for impurity profiling and trace-level quantification. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[9][10]
Rationale for Derivatization
Direct injection of carboxylic acids into a hot GC inlet can lead to peak tailing, poor reproducibility, and thermal degradation.[11] Derivatization with an agent like diazomethane or a silylating reagent (e.g., BSTFA) converts the acidic proton of the carboxylic acid to a less polar, more volatile ester or silyl ester, respectively.[10][12] This enhances chromatographic performance and allows for reliable quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound after derivatization.
Detailed Protocol: GC-MS Method
1. Reagents and Materials:
-
This compound reference standard
-
Diazomethane solution in diethyl ether (or a suitable silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
2. Derivatization Procedure (using Diazomethane - Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood. ):
-
Prepare a solution of the sample or standard in a small amount of methanol.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
4. Data Analysis: The quantification is performed by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from derivatized standards. Identification is confirmed by matching the retention time and the mass spectrum with that of the reference standard.
III. UV-Vis Spectrophotometry
For routine quality control where high specificity is not paramount, UV-Vis spectrophotometry offers a rapid and cost-effective method for the quantification of this compound. The method relies on the absorbance of UV light by the aromatic rings and the carbonyl group in the molecule. Based on the UV spectrum of structurally similar 4-chlorobenzoic acid, a wavelength of maximum absorbance (λmax) is expected around 230-240 nm.[13]
Detailed Protocol: UV-Vis Spectrophotometry
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
2. Instrument Parameters:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Wavelength Scan: 200-400 nm
-
Measurement Wavelength: Determined λmax (approximately 235 nm)
-
Blank: Methanol
3. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.
4. Measurement and Quantification:
-
Record the absorbance of the blank, standards, and samples at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
IV. Stability-Indicating Method Validation: Forced Degradation Studies
To ensure that the chosen analytical method is stability-indicating, forced degradation studies must be performed. These studies expose the drug substance to various stress conditions to generate potential degradation products and demonstrate that the analytical method can separate and quantify the analyte in the presence of these degradants.
Forced Degradation Protocol
1. Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.
2. Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the stress conditions outlined above.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by the primary stability-indicating method (e.g., HPLC).
-
Analyze the stressed samples alongside an unstressed control.
3. Evaluation:
-
The method is considered stability-indicating if there is no co-elution of degradation products with the main analyte peak. Peak purity analysis using a PDA detector is essential to confirm this.
-
Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to perform impurity profiling. For routine quality control and release testing, the validated stability-indicating HPLC method is recommended. The GC-MS and UV-Vis spectrophotometry methods serve as valuable complementary techniques. All protocols should be fully validated in accordance with ICH guidelines before implementation in a regulated environment.
References
- Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations.
- ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- ResearchGate. (2025). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
- KoreaScience. (n.d.). Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry.
- NIST. (n.d.). Benzoic acid, 4-chloro-.
- ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method.
- ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.
- ResearchGate. (2007). This compound.
- HSE Consultations Hub. (2022). July 2022 Initial DAR.
- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
- ResearchGate. (2025). Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles.
Sources
- 1. scbt.com [scbt.com]
- 2. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. japsonline.com [japsonline.com]
- 4. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Benzoic acid, 4-chloro- [webbook.nist.gov]
developing a UPLC method for 2-(4-Chlorobenzoyl)benzoic acid analysis
An Application Note for the Development and Validation of a UPLC Method for the Analysis of 2-(4-Chlorobenzoyl)benzoic Acid
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of this compound. This molecule is a key intermediate in various chemical syntheses. The method development strategy is logically derived from the analyte's physicochemical properties, emphasizing the rationale behind chromatographic choices. The final, optimized method is subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research applications. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable analytical procedure for this compound.
Introduction and Chromatographic Rationale
This compound (CAS No: 85-56-3) is an aromatic carboxylic acid utilized in the synthesis of polymers and pharmaceutical compounds.[1][2][3] Accurate quantification is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. UPLC technology offers significant advantages over traditional HPLC, providing faster analysis times, superior resolution, and increased sensitivity.[4]
The development of a successful UPLC method hinges on a fundamental understanding of the analyte's chemical nature. The key physicochemical properties of this compound are summarized below.
| Property | Value | Significance for Method Development | Source |
| Molecular Formula | C₁₄H₉ClO₃ | - | [1] |
| Molecular Weight | 260.67 g/mol | - | [5] |
| Appearance | White to off-white solid | Guides sample preparation and visual inspection. | [1][5] |
| pKa (Predicted) | 3.26 ± 0.36 | Critical. The acidic nature dictates that mobile phase pH must be controlled to ensure the analyte is in its non-ionized, more retentive form for reversed-phase chromatography. | [5] |
| LogP (Predicted) | 1.0 (at 25°C) | Indicates moderate hydrophobicity, making the compound well-suited for retention on a C18 reversed-phase column. | [5] |
| Solubility | Sparingly soluble in water; soluble in acetonitrile, methanol, acetone. | Dictates the choice of solvent for sample and standard preparation (diluent). Acetonitrile is an excellent choice. | [1][6] |
Core Rationale: Based on its acidic pKa and moderate LogP, a reversed-phase UPLC method is the logical choice. To achieve consistent retention and sharp peak shape, the mobile phase pH must be maintained well below the pKa (i.e., pH < 2.5) to suppress the ionization of the carboxylic acid group. An ACQUITY UPLC® BEH C18 column is selected for its high efficiency and exceptional chemical stability across a wide pH range, providing robustness during method development.[7][8]
UPLC Method Development Protocol
The following section details the systematic approach to developing the UPLC method. The overall workflow is illustrated in the diagram below.
Caption: UPLC Method Development and Validation Workflow.
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, Column Heater, and Photodiode Array (PDA) Detector.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Data System: Empower™ 3 or equivalent.
-
Chemicals: Acetonitrile (UPLC grade), Methanol (UPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).
Step-by-Step Development
Protocol 1: Standard and Sample Preparation
-
Diluent Selection: Based on solubility data, a mixture of Acetonitrile and Water (50:50, v/v) is chosen as the diluent to ensure analyte solubility and compatibility with the reversed-phase mobile phase.[1][6]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for initial method development and detector response evaluation.
Protocol 2: Chromatographic Condition Optimization
-
Initial Screening:
-
Mobile Phase A: 0.1% Formic acid in Water (pH ≈ 2.7). This pH is chosen to be well below the analyte's pKa of ~3.26, ensuring it is in the non-ionized form.[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Column Temperature: 35 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate elution time and organic solvent percentage required.
-
-
Gradient and Organic Modifier Optimization:
-
Based on the scouting run, design a narrower, more focused gradient around the observed elution percentage to improve resolution.
-
Adjust the gradient slope to achieve a symmetric peak shape with a tailing factor between 0.9 and 1.5.
-
If peak shape is poor, substitution of Acetonitrile with Methanol can be evaluated, as this can alter selectivity.[8] However, for this moderately non-polar analyte, Acetonitrile is expected to perform well.[10]
-
-
Wavelength Selection:
-
Inject the 100 µg/mL working standard.
-
Using the PDA detector, acquire the UV spectrum of the analyte peak from 200-400 nm.
-
Select the wavelength of maximum absorbance (λ-max) for quantification to ensure maximum sensitivity.
-
Optimized UPLC Method and System Suitability
The optimization process leads to the following final method parameters.
| Parameter | Optimized Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Program | Time (min) |
| 0.00 | |
| 2.50 | |
| 2.60 | |
| 3.50 | |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detection | PDA at 254 nm (Adjust based on experimental λ-max) |
| Run Time | 3.5 minutes |
System Suitability: Before any validation run, the system's performance must be verified. Inject the working standard solution (e.g., 100 µg/mL) five times and evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Confirms injection precision and system stability. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pumping precision and system stability. |
Method Validation Protocol (ICH Q2(R2))
The optimized method must be validated to demonstrate its fitness for purpose.[11] The following protocols are based on ICH guidelines.[12][13]
Caption: Key Parameters for UPLC Method Validation per ICH Q2.
Protocol 3: Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Expose the analyte solution (~100 µg/mL) to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.[14]
-
Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2.0). The PDA detector should be used to assess peak purity.
Protocol 4: Linearity and Range
-
Preparation: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.
-
Protocol 5: Accuracy (% Recovery)
-
Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery at each level.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% with an RSD ≤ 2.0% at each level.[12]
-
Protocol 6: Precision
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criterion: %RSD of the results should be ≤ 2.0%.[15]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: %RSD of the combined results from both studies should be ≤ 2.0%.
-
Protocol 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.
-
Protocol 8: Robustness
-
Parameter Variation: Introduce small, deliberate variations to the method parameters, one at a time.
-
Flow rate (± 0.05 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (retention time, tailing factor, peak area). The method is robust if system suitability criteria are still met under all varied conditions.[14]
Conclusion
This application note provides a detailed framework for the development and validation of a UPLC method for this compound. By grounding the experimental design in the analyte's physicochemical properties, a logical and efficient development path is established. The resulting method is rapid, sensitive, and specific. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, ensures the method's reliability and makes it suitable for routine use in quality control environments and for advanced research applications.
References
- Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
- Phenomenex. Choosing Columns for Polar Acidic Molecules. (2022-05-20). [Link]
- Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. [Link]
- Chemcasts. Thermophysical Properties of this compound. [Link]
- PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]
- Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
- Waters Corpor
- SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. [Link]
- Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
- Lu, W., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health (NIH). [Link]
- Foley, J. P. (1987). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]
- AMSbiopharma.
- Horvath, K., et al. (2019).
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). [Link]
- LabRulez LCMS.
- Stenutz. This compound. [Link]
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). [Link]
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025-01-08). [Link]
- Asian Journal of Pharmaceutical Analysis. Development and Validation of Stability Indicating UPLC Method for the Simultaneous Estimation of Drugs in Combined Dosage Forms using Quality by Design Approach. [Link]
- ResearchGate.
- GSP, Raju. (2025-06-20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. [Link]
Sources
- 1. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 85-56-3 [chemicalbook.com]
- 3. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. This compound | 85-56-3 [m.chemicalbook.com]
- 6. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 7. waters.com [waters.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. medicalpaper.net [medicalpaper.net]
- 15. database.ich.org [database.ich.org]
reaction conditions for the synthesis of chlorthalidone from its intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Chlorthalidone (2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide), a diuretic and antihypertensive agent of significant therapeutic importance. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale behind the selection of reagents and reaction conditions, offering field-proven insights for process optimization and scale-up. We will detail a robust and industrially relevant synthetic pathway, including step-by-step protocols, reaction parameter tables, and process flow diagrams to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chlorthalidone
Chlorthalidone is a thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1][2] Its long half-life and proven efficacy in reducing cardiovascular events underscore its continued clinical relevance.[3] The synthesis of chlorthalidone involves the construction of a unique 3-hydroxyisoindolinone core functionalized with a chlorobenzenesulfonamide moiety. An efficient and scalable synthetic process is paramount for ensuring the consistent and cost-effective production of this vital active pharmaceutical ingredient (API). This guide focuses on a prevalent industrial synthesis, breaking down each stage to provide both practical instructions and a deeper understanding of the underlying chemical principles.
Overview of a Primary Synthetic Strategy
The most common and industrially scalable synthesis of chlorthalidone commences with the readily available starting material, 2-(4-chlorobenzoyl)benzoic acid. The overall strategy involves the sequential construction of the phthalimidine ring system, followed by the introduction of the sulfonamide group, and a final, critical oxidation step to yield the desired 3-hydroxyisoindolinone structure.
The general synthetic pathway can be visualized as follows:
Caption: Step-by-step laboratory workflow for Chlorthalidone synthesis.
Conclusion
The synthetic route detailed in this application note represents a robust, high-yield, and industrially applicable method for the preparation of pharmaceutical-grade chlorthalidone. By understanding the function of each reagent and the rationale behind the chosen reaction conditions, researchers and drug development professionals can effectively troubleshoot, optimize, and scale the synthesis of this important therapeutic agent. The protocols provided herein serve as a validated baseline for process development and manufacturing.
References
- PrepChem. (n.d.). Synthesis of this compound.
- IPCA Laboratories Limited. (2005). An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (WO2005065046A2). Google Patents.
- WIPO. (2018). Improved process for the preparation of chlorthalidone. (WO/2018/158777). Patentscope.
- Cipla Limited. (2018). Improved process for the preparation of chlorthalidone. (WO2018158777A1). Google Patents.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Biscoe, M. R., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access.
- Quick Company. (n.d.). A Process For The Preparation Of 2 Chloro 5 (1 Hydroxy 3 Oxoisoindolin 1 Yl) Benzenesulfonamide.
- ResearchGate. (n.d.). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Adjei, B. L., & Luzzio, F. A. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 548.
- Adjei, B. L., & Luzzio, F. A. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 548.
- Google Patents. (n.d.). Preparation method of 2, 4-dichlorobenzoyl chloride. (CN109678698B).
- ResearchGate. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams.
- Google Patents. (n.d.). Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid. (CN105906521A).
- ResearchGate. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- National Center for Biotechnology Information. (n.d.). Chlorthalidone. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide. PubChem Compound Database.
- Royal Society of Chemistry. (2014). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry.
- Sica, D. A. (2011). Chlorthalidone: A renaissance. Current hypertension reports, 13(6), 404–409.
- National Center for Biotechnology Information. (2023). Chlorthalidone. StatPearls.
- ResearchGate. (2023). Synthesis scheme for chlorthalidone API.
- Beilstein Journal of Organic Chemistry. (2012). Synthesis of a library of tricyclic azepinoisoindolinones.
- MDPI. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molecules.
- Royal Society of Chemistry. (2023). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 2-(4-Chlorobenzoyl)benzoic acid (CBBA), a critical intermediate in the manufacturing of pharmaceuticals and polymers.[1][2][3][4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and production managers. Our goal is to help you navigate the common challenges of this synthesis, particularly the Friedel-Crafts acylation route, to improve your yield and product purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The synthesis of CBBA, most commonly via the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst, is a robust but sensitive reaction.[6][7] Below are solutions to common issues encountered during the procedure.
Issue 1: Low or No Product Yield
A diminished yield is the most frequent challenge. The root cause often lies in reagent quality, stoichiometry, or reaction conditions.
Potential Causes & Solutions
-
Moisture Contamination: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.
-
Solution: Always use freshly opened, high-purity anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried and cooled under a stream of dry gas before use. Solvents like chlorobenzene should be dried using appropriate methods.[8]
-
-
Incorrect Stoichiometry of AlCl₃: In Friedel-Crafts acylations, AlCl₃ is not a true catalyst but a stoichiometric reagent. It forms stable complexes with both the phthalic anhydride reactant and the ketone group of the CBBA product.[8][9]
-
Solution: A molar ratio of at least 2.2 to 2.4 equivalents of AlCl₃ relative to phthalic anhydride is recommended. One equivalent activates the anhydride, while another complexes with the product's carbonyl group, driving the reaction forward. Using less than two equivalents will result in an incomplete reaction.[6][8]
-
-
Inadequate Reaction Temperature or Time: The reaction requires sufficient thermal energy to proceed to completion.
-
Inefficient Work-up: The product is tightly bound in a complex with AlCl₃. The work-up procedure is critical for breaking this complex and liberating the CBBA.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low yields in CBBA synthesis.
Issue 2: Formation of a Dark, Tarry, or Polymeric Reaction Mixture
The appearance of a dark, intractable tar instead of a manageable slurry indicates uncontrolled side reactions.
Potential Causes & Solutions
-
Runaway Reaction Temperature: The initial complexation of AlCl₃ is highly exothermic. If this is not controlled, localized overheating can cause polymerization and degradation of starting materials and products.
-
Solution: Add the anhydrous AlCl₃ portion-wise to the solution of phthalic anhydride in chlorobenzene while cooling the reaction vessel in an ice-water or ice-salt bath. Maintain careful temperature control throughout the addition.[8]
-
-
Impurities in Starting Materials: Impurities in the chlorobenzene or phthalic anhydride can act as catalysts for polymerization under the harsh, acidic conditions of the reaction.
-
Solution: Use high-purity, or freshly distilled/recrystallized starting materials.[8]
-
Issue 3: Difficulty in Product Purification
Even with a good crude yield, achieving high purity can be challenging due to the presence of isomers or unreacted starting materials.
Potential Causes & Solutions
-
Formation of Isomers: While the primary product is the ortho-substituted this compound, small amounts of the para-isomer, 4-(4-chlorobenzoyl)benzoic acid, can form.
-
Solution: The desired ortho-isomer is typically the major product. Purification is best achieved by recrystallization. A common and effective method is to dissolve the crude solid in a dilute sodium carbonate or sodium hydroxide solution, treat with activated charcoal to remove colored impurities, and filter. The clear filtrate is then slowly acidified with dilute HCl to precipitate the purified CBBA, which is collected by filtration, washed with cold water, and dried.[8] For very high purity, subsequent recrystallization from a solvent like benzene or an ethanol-water mixture can be performed.[6][8]
-
-
Residual Starting Materials: Incomplete reaction can leave unreacted phthalic anhydride or its hydrolyzed form (phthalic acid) in the crude product.
-
Solution: Most unreacted starting materials can be removed during the basic wash and subsequent acidic precipitation described above. Phthalic acid has different solubility characteristics than the product and is often removed during the washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation for CBBA synthesis?
A1: The synthesis is a classic electrophilic aromatic substitution.[11] The Lewis acid, AlCl₃, coordinates to a carbonyl oxygen of phthalic anhydride, polarizing it and making the other carbonyl carbon highly electrophilic. This acylium ion intermediate is then attacked by the electron-rich chlorobenzene ring, primarily at the ortho position relative to the carboxylic acid that forms upon ring-opening, to yield the final product after work-up.[8][12][13]
Caption: Simplified mechanism for the Friedel-Crafts synthesis of CBBA.
Q2: Why is chlorobenzene used as both a reactant and a solvent?
A2: Using chlorobenzene in excess serves a dual purpose. It acts as the nucleophilic reactant and as a solvent that can dissolve the reactants and the intermediate complexes.[6] This approach simplifies the reaction setup and ensures the concentration of the reacting species is high, which helps drive the reaction.
Q3: Can other Lewis acids be used instead of AlCl₃?
A3: While AlCl₃ is the most common and cost-effective Lewis acid for this reaction, others like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can also catalyze Friedel-Crafts acylations.[14][15] However, their reactivity and the required stoichiometry may differ. AlCl₃ is generally preferred for its high activity in this specific transformation. The choice of Lewis acid requires a balance of reactivity and handling considerations.[14]
Q4: What are the key safety precautions for this synthesis?
A4: The reaction involves several hazards.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorobenzene: A flammable and toxic solvent. Avoid inhalation and skin contact.
-
Work-up: The quenching process is highly exothermic and releases large amounts of HCl gas. This step must be performed slowly, with efficient cooling, and in a well-ventilated fume hood.
Q5: Are there alternative synthesis routes for CBBA?
A5: Yes, other methods have been reported in the literature, although they are less common for large-scale production. One alternative involves a palladium-catalyzed decarboxylative acylation using benzoic acid and an α-oxocarboxylic acid.[10] Another potential route is the hydrolysis of a corresponding benzonitrile precursor, such as 2-(4-chlorobenzoyl)benzonitrile.[16]
Key Reaction Parameters Summary
| Parameter | Recommended Value | Rationale / Impact on Yield |
| Phthalic Anhydride Purity | >99% | Impurities can lead to side reactions and tar formation. |
| Chlorobenzene | Anhydrous | Prevents deactivation of the AlCl₃ catalyst. |
| Aluminum Chloride (AlCl₃) | Anhydrous, >99% | Moisture deactivates the catalyst, stopping the reaction. |
| Molar Ratio (AlCl₃:Anhydride) | 2.2 - 2.4 : 1.0 | Stoichiometric amount is required to activate the anhydride and complex with the product.[8] |
| Addition Temperature | 0 - 10 °C | Controls initial exotherm to prevent side reactions. |
| Reaction Temperature | 60 - 70 °C (Reflux) | Ensures the reaction proceeds to completion. |
| Reaction Time | 1 - 3 hours | Sufficient time for reaction completion; can be monitored by TLC. |
| Work-up Quench | Ice / conc. HCl | Breaks the aluminum-product complex to liberate the final product.[6][10] |
References
- PrepChem. (n.d.). Synthesis of this compound. PrepChem.com.
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Organic Syntheses.
- Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. National Institute of Standards and Technology.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid. Sarex.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
- Google Patents. (n.d.). An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. Google Patents.
- Google Patents. (n.d.). A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid. Google Patents.
- WorldOfChemicals. (n.d.). This compound: Key Intermediate for Pharma & Dyes. WorldOfChemicals.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.
- Google Patents. (n.d.). Production of 2,5-dichlorobenzonitrile. Google Patents.
- Google Patents. (n.d.). Synthetic process of 2,4,6-trimethyl benzoic acid. Google Patents.
- WorldOfChemicals. (n.d.). Procuring this compound: A Guide for Procurement Professionals. WorldOfChemicals.
- WorldOfChemicals. (n.d.). The Essential Role of this compound in API Manufacturing. WorldOfChemicals.
- ResearchGate. (2007). This compound. ResearchGate.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. National Center for Biotechnology Information.
- Global Substance Registration System. (n.d.). 2-(4'-CHLOROBENZOYL)BENZOIC ACID. FDA.
- National Institutes of Health. (n.d.). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. NIH.
- Chemistry World. (2018). Combining Lewis acid and redox catalysis. Chemistry World.
- WorldOfChemicals. (n.d.). The Role of this compound in Advanced Polymer Development. WorldOfChemicals.
Sources
- 1. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 85-56-3 [sigmaaldrich.com]
- 3. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combining Lewis acid and redox catalysis | Opinion | Chemistry World [chemistryworld.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-(4-Chlorobenzoyl)benzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-(4-chlorobenzoyl)benzoic acid (CBBA). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing recrystallization to purify this key chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that can arise during the recrystallization of crude this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: The crude this compound does not fully dissolve in the hot solvent.
-
Probable Cause 1: Insufficient Solvent. This is the most common reason for incomplete dissolution. You may have underestimated the amount of solvent needed to dissolve the entire sample at the solvent's boiling point.
-
Solution:
-
Probable Cause 2: Insoluble Impurities. The crude product may contain impurities that are insoluble in your chosen recrystallization solvent.
-
Solution:
-
If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity.
-
Perform a hot filtration to remove these insoluble materials.[3][4] Keep the solution heated during this process to prevent premature crystallization of your desired product.[3]
-
Issue 2: No crystals form upon cooling the solution.
-
Probable Cause 1: Too Much Solvent. An excess of solvent can keep the compound fully dissolved even at lower temperatures, preventing crystallization.[2][5]
-
Solution:
-
Reheat the solution to boiling and evaporate some of the solvent.
-
Allow the solution to cool again.
-
If crystals still do not form, you can try to induce crystallization.
-
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[5]
-
Solution (Inducing Crystallization):
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][5][6]
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution. This "seed" provides a template for other molecules to crystallize upon.[2][6]
-
Reduced Temperature: Cool the flask in an ice bath to further decrease the solubility of the compound.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Probable Cause 1: High Concentration of Impurities. Significant amounts of impurities can lower the melting point of the mixture, causing the product to separate as a liquid (oil) rather than a solid.[5]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration of the solute.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a surface that is not a strong heat conductor.[5]
-
-
Probable Cause 2: Solution is Too Concentrated. If the solution is too saturated, the compound may come out of solution too quickly and above its melting point.
-
Solution:
-
Add more of the primary solvent to the hot solution to slightly dilute it.
-
Attempt to cool the solution again, perhaps more slowly to encourage gradual crystal formation.[2]
-
Issue 4: The recrystallized product has a low yield.
-
Probable Cause 1: Excessive Use of Solvent. As mentioned, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[2]
-
Solution:
-
If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the solution again.
-
In future experiments, be more meticulous with adding the minimum amount of hot solvent required for dissolution.
-
-
Probable Cause 2: Premature Crystallization During Hot Filtration. If the solution cools too much during hot filtration, the product can crystallize on the filter paper, leading to loss of material.
-
Solution:
-
Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through it just before filtering your solution.
-
Keep the solution you are filtering hot.
-
Issue 5: The final product is still impure.
-
Probable Cause 1: Crystals Formed Too Quickly. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2]
-
Solution:
-
Allow the solution to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can help with this.
-
-
Probable Cause 2: Ineffective Washing of Crystals. Impurities present in the mother liquor can remain on the surface of the crystals if not washed away properly.
-
Solution:
-
After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. It is crucial that the solvent is cold to minimize the redissolving of your purified product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data can be limited, common solvents for aromatic carboxylic acids include ethanol, acetone, and benzene.[7][8] A mixture of solvents, such as ethanol and water, can also be effective.[9] It is recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system.
Q2: How do I know if my recrystallized this compound is pure?
Purity can be assessed through several analytical methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value (around 149-150°C).[10] Impurities will typically cause the melting point to be depressed and broaden the range.
-
High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify the main compound and any remaining impurities. A purity of over 98% is often desired for pharmaceutical and research applications.[8][11]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A pure compound should ideally show a single spot.
Q3: My crude this compound is colored. Will recrystallization remove the color?
Yes, recrystallization can be effective in removing colored impurities. If the color persists after one recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[4]
Q4: What are the common impurities in crude this compound?
Common impurities can arise from the starting materials and side reactions during its synthesis, which is often a Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[12] Potential impurities could include unreacted starting materials, isomers of the product, and by-products from the reaction.
Q5: What safety precautions should I take when working with this compound and the solvents?
This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[13][14] Always handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] The solvents used for recrystallization are often flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals being used.[13]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your crude material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel with filter paper by pouring a small amount of hot solvent through them. Quickly filter the hot solution into the pre-heated flask.
-
Crystallization: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise to the hot filtrate until a slight cloudiness persists. Then, add a few drops of the first solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent. Pour the cold slurry of crystals into the funnel and apply the vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a watch glass and let them air dry completely.
-
Analysis: Determine the mass of the dried, purified product and calculate the percent recovery. Assess the purity by measuring the melting point and/or using other analytical techniques.
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [7] |
| Ethanol | Soluble | [7][8] |
| Acetone | Soluble | [7] |
| Benzene | Soluble | [8] |
| Acetonitrile | Soluble (5% w/v) | [11] |
Note: "Soluble" generally implies increased solubility with heat, which is the principle of recrystallization.
Visual Workflow
Caption: Workflow for the recrystallization of this compound, including troubleshooting steps.
References
- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem. (n.d.). PubChem. [Link]
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. (n.d.). Sarex. [Link]
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- Problems with Recrystallisations - University of York. (n.d.). University of York. [Link]
- Recrystalliz
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). YouTube. [Link]
- Recrystalliz
- Tips & Tricks: Recrystallization - University of Rochester. (n.d.). University of Rochester. [Link]
- The Recrystalliz
- Synthesis of this compound: - PrepChem.com. (n.d.). PrepChem.com. [Link]
- Recrystalliz
- Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020). YouTube. [Link]
- The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 12. prepchem.com [prepchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-(4-Chlorobenzoyl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 2-(4-Chlorobenzoyl)benzoic acid (CBB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this important chemical intermediate. As a key precursor in the manufacturing of pharmaceuticals like Chlorthalidone and Mazindol, as well as in the dye industry for compounds such as 2-chloroanthraquinone, achieving high purity of CBB is paramount.[1][2]
This document provides in-depth, validated protocols and explains the scientific principles behind each purification step, ensuring you can confidently address impurities and optimize your final product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent synthesis route for CBB is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The primary impurities arise from this process and can include:
-
Unreacted Starting Materials: Residual phthalic anhydride and chlorobenzene.
-
Isomeric Byproducts: The acylation of chlorobenzene can lead to the formation of the undesired ortho-isomer, 2-(2-chlorobenzoyl)benzoic acid, in addition to the desired para-isomer.[5][6]
-
Di-acylated Products: Although less common due to the deactivating effect of the first acyl group, polysubstitution can occur.[7]
-
Residual Catalyst: Aluminum salts from the AlCl₃ catalyst that may not have been fully quenched.
-
Solvent Residues: Solvents used during the reaction or workup procedures.
Q2: My final product is an off-white or yellowish powder, not the expected white solid. What causes this discoloration?
A2: A yellow or off-white color often indicates the presence of colored impurities or degradation byproducts.[8] This can be due to residual catalyst complexes or trace amounts of byproducts formed during the Friedel-Crafts reaction, which can be highly colored. Inadequate quenching of the reaction or insufficient washing during the workup can leave behind these chromophoric impurities.
Q3: What is the expected melting point for pure this compound, and how can I use it to assess purity?
A3: The reported melting point for pure this compound is typically in the range of 146-150°C.[9][10][11] A broad melting range or a melting point significantly lower than this range is a strong indicator of the presence of impurities. A pure compound will have a sharp, narrow melting range.[12]
Q4: Which analytical techniques are best for assessing the purity of my CBB sample?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the purity of CBB and identifying the presence of isomers and other organic impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and help identify any structural isomers or other organic impurities.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups (carboxylic acid and ketone) in the final product.[13]
-
Melting Point Analysis: As mentioned, this provides a quick and effective assessment of overall purity.
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed protocols to address specific impurity issues. The choice of method will depend on the nature and quantity of the impurities present.
Issue 1: Presence of Neutral Impurities (e.g., Unreacted Chlorobenzene, Non-Acidic Byproducts)
The most effective method for removing neutral and basic impurities from a carboxylic acid is through acid-base extraction. This technique leverages the acidic nature of the CBB to selectively move it into an aqueous phase, leaving neutral impurities behind in the organic phase.[15][16][17][18]
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude CBB product in a suitable organic solvent in which both the product and impurities are soluble. Ethyl acetate or diethyl ether are common choices.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[19]
-
Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that is evolved. The CBB will react with the sodium bicarbonate to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium 2-(4-chlorobenzoyl)benzoate into a clean flask.
-
Repeat Extraction: To ensure complete removal of the CBB from the organic layer, repeat the extraction of the organic layer with fresh aqueous NaHCO₃ solution. Combine the aqueous extracts.[19]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with litmus paper). The water-insoluble CBB will precipitate out of the solution as a solid.[15][19]
-
Isolation and Drying: Collect the precipitated pure CBB by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product thoroughly.[19]
Issue 2: Presence of Isomeric Impurities and Colored Byproducts
For impurities with similar chemical properties to the desired product, such as the ortho-isomer, recrystallization is often the most effective purification technique. This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system.[20][21]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which CBB is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[22] Benzene has been reported as a suitable solvent for CBB recrystallization.[1][3] Ethanol or mixtures of ethanol and water can also be effective.[8][23]
-
Dissolution: In an Erlenmeyer flask, add the crude CBB and a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to fully dissolve the crude product.[21][24]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the purified crystals.[20][21]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.[20][24]
-
Drying: Dry the purified crystals completely to remove any residual solvent. The purity can then be checked by melting point analysis and HPLC.
Issue 3: Complex Mixtures of Impurities or Tailing on TLC
When dealing with complex mixtures or compounds that are difficult to separate by recrystallization alone, column chromatography is a powerful purification technique.[25] For carboxylic acids like CBB, which can streak on silica gel due to interactions with the acidic silica surface, a modified eluent is often necessary.[19]
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Prepare a column packed with silica gel.
-
Mobile Phase Selection: The choice of eluent is critical. A common mobile phase for separating CBB is a mixture of hexane and ethyl acetate.[26] To prevent streaking of the acidic CBB on the silica gel, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[19] This keeps the carboxylic acid in its protonated form, leading to better separation.
-
Sample Loading: Dissolve the crude CBB in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Run the column, collecting fractions of the eluent as it passes through.
-
Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure CBB.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | [8][27] |
| Molecular Weight | 260.67 g/mol | [9][13][27] |
| Appearance | White to off-white crystalline solid | [8][9][10] |
| Melting Point | 146-150 °C | [9][10][11] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, benzene, and ethyl ether. | [1][8][9] |
Visual Workflows
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purifying CBB using acid-base extraction.
Diagram 2: Recrystallization Workflow
Caption: General workflow for the recrystallization of CBB.
References
- Acid-Base Extraction. (n.d.).
- How to Prepare this compound? - FAQ - Guidechem. (n.d.).
- CAS 85-56-3: this compound | CymitQuimica. (n.d.).
- Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
- Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
- Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem. (n.d.).
- This compound | 85-56-3 - ChemicalBook. (n.d.).
- Thermophysical Properties of this compound - Chemcasts. (n.d.).
- This compound - Stenutz. (n.d.).
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. (n.d.).
- Synthesis of this compound: - PrepChem.com. (n.d.).
- This compound(85-56-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- This compound 98 85-56-3 - Sigma-Aldrich. (n.d.).
- This compound synthesis - ChemicalBook. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- This compound: Key Intermediate for Pharma & Dyes. (n.d.).
- The Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization 2. (n.d.).
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (n.d.).
- Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21).
- Amino Acid Purification - Column Chromatography. (n.d.).
- Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones - American Chemical Society. (2025, December 24).
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015, December 3).
- The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
- Preparation of benzoic acid of high purity. (n.d.).
- DETERMINATION OF a-KETOGLUTARIC ACID BY COLUMN CHROMATOGRAPHY A number of methods. for the qualitative and quantitative deter. (n.d.).
- Keto acid analysis gc column | Sigma-Aldrich. (n.d.).
- Procuring this compound: A Guide for Procurement Professionals. (n.d.).
- (PDF) this compound - ResearchGate. (2025, August 10).
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. (2023, March 25).
- [Solved] The major product of the following reaction is: - Testbook. (n.d.).
- 2056 THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE Heller' pointed out that in the preparation of o-benzoylbenzoic aci - Zenodo. (n.d.).
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. (2018, March 8).
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). Retrieved from St.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. zenodo.org [zenodo.org]
- 5. youtube.com [youtube.com]
- 6. testbook.com [testbook.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 85-56-3 [m.chemicalbook.com]
- 10. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 11. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(85-56-3) 1H NMR spectrum [chemicalbook.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. vernier.com [vernier.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. people.chem.umass.edu [people.chem.umass.edu]
- 25. column-chromatography.com [column-chromatography.com]
- 26. Page loading... [wap.guidechem.com]
- 27. This compound synthesis - chemicalbook [chemicalbook.com]
common side reactions in the synthesis of 2-(4-Chlorobenzoyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This compound is a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs), including the diuretic Chlorthalidone and the stimulant Mazindol, making its efficient and pure synthesis critical.[1][2]
Understanding the Core Reaction: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the chlorobenzene ring.[5][6][7] While this is a robust and widely used reaction, it is not without its complexities and potential for side reactions that can impact yield and purity.
Visualizing the Reaction Pathway and Potential Side Reactions
To better understand the synthetic landscape, the following diagram illustrates the main reaction pathway leading to the desired product and the common side reactions that can occur.
Caption: Main reaction and side reactions in the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture.[8][9] Any water in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Troubleshooting:
-
Ensure all glassware is oven-dried immediately before use.
-
Use anhydrous chlorobenzene. Consider distilling it over a suitable drying agent if its purity is questionable.
-
Use a fresh, unopened container of anhydrous AlCl₃ or a freshly ground powder. The catalyst should be a fine, free-flowing powder, not clumped.
-
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid. The product, a ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction.[8]
-
Troubleshooting:
-
Ensure you are using a stoichiometric amount of AlCl₃ relative to the phthalic anhydride. A molar ratio of at least 2:1 (AlCl₃:phthalic anhydride) is often recommended.[4]
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, this specific acylation often requires heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[8]
-
Troubleshooting:
-
The reaction is often initiated at a lower temperature, and then the mixture is carefully heated to reflux.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
-
Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom.[6][8] This makes it less reactive towards electrophilic aromatic substitution compared to benzene.
-
Troubleshooting:
-
While you cannot change the starting material, ensuring all other conditions (catalyst activity, temperature) are optimal is crucial to drive the reaction to completion.
-
-
FAQ 2: Formation of Multiple Products (Isomers)
Question: My product analysis (e.g., NMR, HPLC) shows the presence of isomers. Why is this happening and how can I improve the regioselectivity?
Answer: The formation of isomers is an inherent aspect of the Friedel-Crafts acylation of substituted benzenes. The chloro group in chlorobenzene is an ortho, para-directing group.[6][10]
-
Understanding the Isomer Distribution:
-
Para Isomer (Desired Product): this compound is the major product due to the steric hindrance at the ortho position, which is adjacent to the bulky chloro group.[6]
-
Ortho Isomer: 2-(2-Chlorobenzoyl)benzoic acid is a common minor byproduct.
-
Meta Isomer: 2-(3-Chlorobenzoyl)benzoic acid is typically formed in only trace amounts.[11]
-
-
Controlling Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para isomer, as the transition state leading to the sterically less hindered product will be more favored.
-
Solvent Effects: The choice of solvent can influence the isomer ratio, although chlorobenzene often serves as both reactant and solvent in this synthesis.
-
-
Purification: Since the formation of the ortho isomer is difficult to completely suppress, purification of the final product is essential.
FAQ 3: The Reaction Fails to Initiate
Question: I've mixed all the reagents, but the reaction doesn't seem to start. What should I check?
Answer: A failure to initiate the reaction often points to a fundamental issue with one of the key components or conditions.
-
Catalyst Quality: As mentioned, inactive AlCl₃ is a primary suspect. Ensure it is anhydrous and reactive.
-
Reagent Purity: Impurities in the phthalic anhydride or chlorobenzene can interfere with the reaction. Use reagents of high purity.
-
Order of Addition: The order in which the reagents are mixed can be important. Typically, the phthalic anhydride and chlorobenzene are mixed first, followed by the gradual addition of the AlCl₃.[3] This allows for better temperature control during the initial exothermic complex formation.
-
Activation Energy: The reaction may have a significant activation energy barrier. Gentle heating may be required to initiate the reaction.
FAQ 4: Dealing with Polyacylation
Question: Is there a risk of adding more than one acyl group to the chlorobenzene ring?
Answer: A significant advantage of Friedel-Crafts acylation over alkylation is the reduced likelihood of polysubstitution. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[5][6][12] Therefore, the formation of di-acylated products is generally not a major concern in this synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[3][4] Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add phthalic anhydride (1 equivalent) and anhydrous chlorobenzene (which also acts as the solvent).
-
-
Catalyst Addition:
-
With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride (2-2.4 equivalents) to the mixture. The addition is exothermic, so maintain the temperature with an ice bath if necessary.
-
-
Reaction:
-
After the addition is complete, gradually heat the reaction mixture to a moderate reflux.
-
Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The crude product will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.[3]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Benzene has been reported for this purpose.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
References
- Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- PrepChem. (n.d.). Synthesis of this compound.
- Hasumoto, I., et al. (2010). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform, 28(9). DOI:10.1002/chin.199709252.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
- Gore, P. H. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2251. DOI:10.1039/J39700002251.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Odabasoglu, M., & Büyükgüngör, O. (2007). This compound. Acta Crystallographica Section E: Crystallographic Communications, 63(7), o3197. DOI:10.1107/s1600536807026554.
- Ley, S. V., & Yates, C. M. (2008). Purification of 2,4-Dichlorobenzoic Acid. Request PDF.
- European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- Allan, F. B. (1922). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Journal of the American Chemical Society, 44(9), 2056-2065. DOI:10.1021/ja01430a022.
- Borgen, G., & Berg, A. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Chemistry Central Journal, 6(1), 53. DOI:10.1186/1752-153x-6-53.
- Li, J. (2011). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (Master's thesis, Dalian University of Technology).
- Google Patents. (2005). An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
- Allery-Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. DOI:10.6028/jres.025.061.
- Khan Academy. (2018, December 28). charge 2 4-chlorobenzoic acid. YouTube.
- Gajbhiye, S. R., et al. (2022). One-Pot Synthesis of Anthraquinone Catalyzed by Microwave Acetic Acid Modified Hβ Zeolite. Catalysis Letters, 152(11), 3359-3370. DOI:10.1007/s10562-022-03975-z.
- Xunteng. (n.d.). The Essential Role of this compound in API Manufacturing.
- Google Patents. (1974). Process for the production and purification of benzoic acid.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in the Friedel-Crafts Acylation of 2-(4-Chlorobenzoyl)benzoic Acid
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.in [brainly.in]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature and Time for 2-(4-Chlorobenzoyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, focusing on the critical parameters of reaction temperature and time. As a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Chlorthalidone and Mazindol, ensuring a high-yield, high-purity synthesis is paramount.[1][2]
The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, a classic yet nuanced electrophilic aromatic substitution.[3][4] Success in this reaction hinges on precise control over reaction conditions to maximize product formation and minimize side reactions.
I. Foundational Principles: The "Why" Behind the "How"
Understanding the underlying mechanism of the Friedel-Crafts acylation is crucial for effective troubleshooting. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the phthalic anhydride to form a highly reactive acylium ion electrophile.[5][6][7]
Reaction Mechanism Overview
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with a carbonyl oxygen of phthalic anhydride, polarizing the C-O bond and facilitating the formation of the electrophilic acylium ion.[5][7]
-
Electrophilic Aromatic Substitution: The electron-rich chlorobenzene attacks the acylium ion. The chloro- group is an ortho-, para- director, meaning the acylation will primarily occur at the positions ortho and para to the chlorine atom.
-
Deprotonation and Catalyst Complexation: A base, such as AlCl₄⁻, removes a proton from the intermediate sigma complex to restore aromaticity.[7] The resulting ketone product, this compound, is a Lewis base and will form a stable complex with the AlCl₃ catalyst. This is a critical point: the catalyst is not truly catalytic in the traditional sense, and at least stoichiometric amounts are required.[8]
Key Reaction Parameters and Their Interplay
| Parameter | Influence on Reaction | Causality |
| Temperature | Affects reaction rate and selectivity. | Higher temperatures increase the rate of reaction but can also promote side reactions such as polysubstitution or isomerization. Lower temperatures may lead to an incomplete reaction. |
| Time | Determines the extent of the reaction. | Insufficient reaction time will result in low conversion of starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of impurities. |
| Catalyst Loading | Crucial for activating the acylating agent. | Due to product-catalyst complexation, at least a stoichiometric amount of AlCl₃ is necessary. Insufficient catalyst will lead to a stalled or incomplete reaction. |
| Solvent | Can influence catalyst activity and reaction selectivity. | The choice of solvent can impact the solubility of reactants and the Lewis acidity of the catalyst. Chlorobenzene often serves as both a reactant and a solvent.[9] |
| Purity of Reagents | Moisture can deactivate the catalyst. | Anhydrous aluminum chloride is extremely hygroscopic and reacts vigorously with water, which would quench the catalyst and generate HCl gas.[10][11] |
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature and time?
A: Low yield is a frequent issue that can often be traced back to suboptimal temperature and time parameters.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. A typical procedure involves refluxing for at least one hour after the initial exothermic reaction subsides.[9] It is advisable to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Too Low: If the reaction temperature is too low, the activation energy for the Friedel-Crafts acylation may not be overcome, resulting in a sluggish or stalled reaction. The reaction is often initiated by the exothermic addition of AlCl₃ and then maintained at reflux.[9]
-
Temperature Too High for an Extended Period: While elevated temperatures increase the reaction rate, prolonged exposure to high heat can lead to the decomposition of the desired product or the formation of unwanted byproducts, ultimately reducing the isolated yield of the target compound.
Q2: I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity?
A: The formation of ortho- and para-isomers is expected in the acylation of chlorobenzene. While the para-isomer is sterically favored and typically the major product, reaction conditions can influence the ortho/para ratio.[12]
-
Temperature Control: Reaction temperature can affect the isomer distribution. While literature on this specific reaction is limited, in many Friedel-Crafts acylations, lower temperatures tend to favor the formation of the para-isomer due to kinetic control. Experimenting with running the reaction at a slightly lower temperature for a longer duration might improve the desired regioselectivity.
-
Solvent Effects: The choice of solvent can influence the steric hindrance around the ortho position. While chlorobenzene is often used as both reactant and solvent, exploring other inert solvents might alter the isomer ratio.
Q3: The reaction mixture solidified, and stirring has become difficult. What should I do?
A: Solidification of the reaction mixture is a known occurrence in this synthesis.[9] This is due to the formation of the product-AlCl₃ complex, which may have limited solubility in the reaction medium.
-
Vigorous Stirring: Ensure you have robust mechanical stirring from the outset to maintain a homogenous mixture as much as possible.
-
Controlled Addition of Catalyst: Adding the aluminum chloride portion-wise can help manage the initial exotherm and may prevent rapid solidification.
-
Solvent Addition: While not always ideal as it can dilute the reactants, the addition of a small amount of an inert, dry solvent might help to maintain a stirrable slurry.
Q4: How do I know when the reaction is complete?
A: Determining the reaction endpoint is crucial for optimizing the reaction time and preventing the formation of degradation products.
-
TLC Monitoring: This is a simple and effective method. Spot the reaction mixture against the starting materials (phthalic anhydride and chlorobenzene). The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product indicate the reaction's progress.
-
HPLC Analysis: For more quantitative monitoring, HPLC is the preferred method. A small aliquot of the reaction mixture can be carefully quenched and analyzed to determine the concentration of reactants and products over time.
III. Experimental Protocols for Optimization
The following protocols provide a systematic approach to optimizing the reaction temperature and time for the synthesis of this compound.
Baseline Experimental Protocol
This protocol is based on a standard literature procedure and serves as a starting point for optimization.[9]
-
To a solution of 30 g (0.2 mol) of phthalic anhydride in 122 ml of dry chlorobenzene in a flask equipped with a mechanical stirrer, reflux condenser, and a drying tube, begin stirring.
-
Carefully and portion-wise, add 64 g (0.48 mol) of anhydrous aluminum chloride. The addition is exothermic, and the reaction temperature will rise.
-
Once the addition is complete, heat the mixture to a moderate reflux and maintain for 1 hour.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Slowly add 300 ml of cold water to quench the reaction and decompose the aluminum chloride complex.
-
Isolate the crude product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as benzene or an ethanol/water mixture, to obtain the purified this compound.
Optimization Workflow
Caption: Workflow for optimizing reaction time and temperature.
IV. Data Presentation
Table 1: Effect of Reaction Time on Yield (at Reflux)
| Reaction Time (minutes) | Conversion of Phthalic Anhydride (%) | Crude Yield of Product (%) | Purity by HPLC (%) |
| 30 | 75 | 68 | 92 |
| 60 | 95 | 85 | 96 |
| 90 | >99 | 88 | 95 |
| 120 | >99 | 87 | 93 |
Note: Data is illustrative and will vary based on specific experimental conditions.
Table 2: Effect of Reaction Temperature on Yield and Purity (for 90 minutes)
| Temperature (°C) | Conversion of Phthalic Anhydride (%) | Crude Yield of Product (%) | Purity by HPLC (%) | o/p Isomer Ratio |
| 80 | 80 | 72 | 97 | 1:15 |
| 100 | 96 | 86 | 96 | 1:12 |
| Reflux (~132) | >99 | 88 | 95 | 1:10 |
Note: Data is illustrative and will vary based on specific experimental conditions.
V. Concluding Remarks
The successful synthesis of this compound via Friedel-Crafts acylation is a delicate balance of several factors, with reaction temperature and time being paramount. A systematic approach to optimization, beginning with a well-established baseline protocol and methodically adjusting these key parameters, will enable researchers to achieve high yields of a high-purity product. Always prioritize safety, particularly when working with anhydrous aluminum chloride and conducting reactions at elevated temperatures.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Guidechem. (n.d.). How to Prepare this compound?
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
- Sathee Jee. (n.d.). Friedel Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- ResearchGate. (2007). This compound.
- PubMed Central. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity.
- Chemcasts. (n.d.). This compound Properties vs Temperature.
- Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
- BenchChem. (n.d.). The Essential Role of this compound in API Manufacturing.
- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2-(4-phenylbenzoyl)benzoic Acid.
- BenchChem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
- BenchChem. (n.d.). Procuring this compound: A Guide for Procurement Professionals.
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- Sigma-Aldrich. (n.d.). This compound 98%.
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. quora.com [quora.com]
- 12. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 2-(4-Chlorobenzoyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this important synthesis. As a key intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as the diuretic Chlorthalidone and the stimulant Mazindol, ensuring an efficient and reproducible synthesis is paramount.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the causal understanding needed to make informed experimental decisions.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common inquiries regarding the selection of a catalyst for the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.
Q1: What is the most common and historically significant catalyst for this synthesis?
The traditional and most widely documented catalyst for the synthesis of this compound is anhydrous aluminum chloride (AlCl₃).[3][4] It is a powerful Lewis acid that effectively promotes the Friedel-Crafts acylation reaction between chlorobenzene and phthalic anhydride. Due to its high reactivity, it often serves as the benchmark against which other catalysts are measured.
Q2: How exactly does the AlCl₃ catalyst facilitate the reaction?
The synthesis is a classic Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. The mechanism involves several key steps where AlCl₃ plays a critical role:
-
Activation of the Acylating Agent: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring.
-
Formation of the Acylium Ion: The AlCl₃-anhydride complex breaks open, generating a highly reactive and resonance-stabilized acylium ion. This species is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion. The chloro-substituent on the ring is an ortho, para-director, meaning it directs the incoming acyl group to these positions.[5][6] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is predominantly formed.[6][7]
-
Rearomatization: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃. The liberated proton reacts with [AlCl₃(OH)]⁻ (formed from traces of moisture or during work-up) to regenerate the catalyst in theory, though in practice, the catalyst is consumed.
Caption: Friedel-Crafts acylation reaction mechanism.
Q3: The use of stoichiometric AlCl₃ raises safety and environmental concerns. What are some "greener" and more sustainable catalyst alternatives?
Yes, the requirement for stoichiometric or super-stoichiometric amounts of AlCl₃, coupled with the hazardous aqueous work-up, presents significant environmental drawbacks.[8][9] Consequently, considerable research has focused on developing heterogeneous and reusable catalysts. Key alternatives include:
-
Zeolites: These microporous aluminosilicates are solid acid catalysts that are non-corrosive and reusable.[10][11] Their shape-selective nature can also enhance regioselectivity, favoring the desired para-isomer. Zeolite H-beta, for instance, has shown promise in acylating chlorobenzene.[11]
-
Metal Oxides: Certain metal oxides have demonstrated catalytic activity. Notably, zinc oxide (ZnO) has been reported as an effective, low-cost, and eco-friendly catalyst for the acylation of both activated and unactivated aromatic compounds like chlorobenzene, often under solvent-free conditions.[12] ZnO catalysts can often be recovered and reused for several cycles.[12]
-
Ionic Liquids: Chloroaluminate ionic liquids can serve as both the catalyst and the solvent, offering a different approach to the reaction medium.[9] While effective, their separation from the product and sensitivity to moisture can present their own challenges.
Q4: How do I decide which catalyst is best for my experiment?
The optimal catalyst depends on your specific priorities, including scale, budget, available equipment, and environmental policies.
Caption: Decision tree for catalyst selection.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Q1: My reaction yield is disappointingly low or the reaction failed entirely. What went wrong?
Low yield is the most frequent complaint in Friedel-Crafts acylation. Several factors, often interrelated, can be the cause.[13][14]
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Catalyst Inactivity due to Moisture: This is the primary culprit. AlCl₃ reacts violently with water, rendering it inactive.[13][14]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and reagents. Use a fresh, unopened container of anhydrous AlCl₃ or handle it in a glovebox.
-
-
Insufficient Catalyst Loading: The product ketone forms a stable complex with AlCl₃, effectively sequestering it from the catalytic cycle.[13] Therefore, at least one equivalent of AlCl₃ is needed per mole of phthalic anhydride, with literature often citing a 2:1 molar ratio of AlCl₃ to the anhydride.[3][4]
-
Solution: Verify your stoichiometric calculations. For this specific reaction, a molar ratio of AlCl₃:Phthalic Anhydride of ~2:1 is recommended.[4]
-
-
Sub-Optimal Temperature: While some acylations work at room temperature, this specific reaction often requires heating to overcome the activation energy, especially given that chlorobenzene is a deactivated aromatic ring.[6][13]
-
Solution: The reaction is typically run at reflux in chlorobenzene (b.p. ~132°C).[4] Ensure your heating and stirring are adequate and stable for the duration of the reaction.
-
-
Poor Reagent Quality: Impurities in either the chlorobenzene or phthalic anhydride can interfere with the reaction.
-
Solution: Use reagents of high purity (≥98%). If in doubt, consider purifying the chlorobenzene by distillation.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I've obtained a mixture of isomers. How can I improve the selectivity for the desired para-product?
While the Friedel-Crafts acylation of chlorobenzene strongly favors the para-product (often 84-97%), the formation of the ortho-isomer (3-12%) is common.[7]
-
Steric Hindrance is Key: The primary factor driving para-selectivity is the steric bulk of the incoming acyl group and the chloro-substituent, which makes the ortho positions less accessible.[6]
-
Temperature Control: In some electrophilic substitutions, lower temperatures can enhance selectivity. However, for this reaction, sufficient heat is required for an acceptable reaction rate. The reported high para-selectivity is typically achieved at reflux temperatures.
-
Catalyst Choice: While AlCl₃ gives good para-selectivity, shape-selective catalysts like zeolites can potentially offer even higher selectivity by utilizing their defined pore structures to sterically exclude the formation of the bulkier ortho-transition state.[11]
Q3: The reaction work-up is messy and product isolation is difficult. What is the best practice for purification?
A careful work-up is crucial for obtaining a pure product.
-
Quenching: The reaction must be carefully quenched. The standard procedure is to cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[3][4][14] This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent, such as ethyl ether or ethyl acetate.[3] Multiple extractions will ensure complete recovery.
-
Purification:
-
Recrystallization: For crude product that is reasonably pure, recrystallization is an effective method. Benzene has been used historically, though less toxic solvents like ethanol/water mixtures are also viable.[4]
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is the definitive method. A typical eluent system is a mixture of hexane and ethyl acetate, sometimes with a small amount of acetic acid to ensure the carboxylic acid proton remains on.[3]
-
Data Summary: Catalyst Comparison
| Feature | Anhydrous AlCl₃ | Zeolites (e.g., H-Beta) | Zinc Oxide (ZnO) |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid | Heterogeneous Metal Oxide |
| Typical Loading | Stoichiometric (≥2 eq.)[3][4] | Catalytic (by weight)[11] | Catalytic[12] |
| Conditions | Reflux in Chlorobenzene (~132°C)[4] | High Temperature (Varies)[11] | Room Temp to Moderate Heat[12] |
| Solvent | Chlorobenzene (as reactant/solvent) | Organic Solvent or Solvent-free | Often Solvent-free[12] |
| Reusability | No | Yes[11] | Yes[12] |
| Yield Efficiency | Good to Excellent | Moderate to Good | Good |
| Work-up | Hazardous (Aqueous HCl quench)[4] | Simple Filtration | Simple Filtration[12] |
| Env./Safety Issues | Corrosive, moisture-sensitive, large acidic waste stream.[9] | Benign, but may require activation. | Low toxicity, eco-friendly. |
Experimental Protocols
Protocol 1: Classical Synthesis using Anhydrous AlCl₃
This protocol is adapted from established literature procedures.[4]
-
Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl gas). Ensure all glassware is thoroughly oven-dried.
-
Reagents: To the flask, add phthalic anhydride (e.g., 30 g, 0.2 mol) and dry chlorobenzene (e.g., 122 mL).
-
Catalyst Addition: With vigorous stirring, carefully and portion-wise add well-ground anhydrous aluminum chloride (e.g., 64 g, 0.48 mol). The addition is exothermic, and the reaction may begin to reflux.
-
Reaction: Once the addition is complete, heat the mixture to a moderate reflux and maintain for 1 hour. The product may begin to solidify.
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, add water (e.g., 300 mL) dropwise to the solidified mass to decompose the aluminum complex.
-
Isolation: Filter the resulting white precipitate. Wash the crude solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., benzene or an ethanol/water mixture) to obtain pure this compound. The expected melting point is in the range of 146-150°C.[4][15]
Protocol 2: Greener Synthesis using Zinc Oxide (ZnO)
This protocol is a representative method based on the principles of using reusable metal oxide catalysts.[12]
-
Preparation: In a round-bottom flask, combine phthalic anhydride (1 eq.), chlorobenzene (1.5-2 eq.), and powdered zinc oxide (e.g., 0.1-0.2 eq.).
-
Reaction: Stir the mixture vigorously. This reaction can be attempted under solvent-free conditions at room temperature or with gentle heating (e.g., 60-80°C) to increase the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete (as judged by TLC), add a solvent like ethyl acetate to dissolve the organic components. Filter the mixture to recover the solid ZnO catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Isolation: Separate the aqueous layer and carefully acidify it with dilute HCl until the product precipitates out.
-
Purification: Filter the solid product, wash with water, and dry. If necessary, purify further by recrystallization.
References
- Synthesis of this compound - PrepChem.com. [Link]
- (PDF)
- EAS Reactions (3)
- Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchG
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ResearchG
- A Green Alternative to Aluminum Chloride Alkylation of Xylene - Green Chemistry Teaching and Learning Community (GCTLC). [Link]
- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissert
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. [Link]
- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. [Link]
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals. [Link]
- The Essential Role of this compound in API Manufacturing. [Link]
- Procuring this compound: A Guide for Procurement Professionals. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. gctlc.org [gctlc.org]
- 9. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
Technical Support Center: Minimizing Byproduct Formation in 2-(4-Chlorobenzoyl)benzoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for laboratory professionals on the synthesis of 2-(4-chlorobenzoyl)benzoic acid. As a critical intermediate in the production of various pharmaceuticals and fine chemicals, ensuring a high-purity, high-yield synthesis is paramount.[1][2] This guide, structured in a question-and-answer format, addresses common challenges and offers troubleshooting strategies grounded in the principles of organic chemistry.
The primary route to this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4] While effective, this reaction is prone to byproduct formation, which can complicate purification and reduce overall efficiency. This document will serve as a comprehensive resource for minimizing these unwanted side reactions.
Troubleshooting Guide: Common Synthesis Issues and Solutions
This section is dedicated to addressing specific experimental challenges, providing both the underlying chemical principles and actionable protocols.
Question: My yield of this compound is consistently low. What are the likely causes and how can I optimize the reaction for a better outcome?
Answer:
Low yields in this Friedel-Crafts acylation can often be traced back to a few critical experimental parameters. By systematically addressing each, a significant improvement in product yield can be achieved.
Potential Causes & Corrective Actions:
-
Catalyst Deactivation by Moisture: Aluminum chloride is highly hygroscopic and reacts readily with water. This reaction not only consumes the catalyst but also renders it inactive for the desired Friedel-Crafts reaction.
-
Recommended Protocol:
-
Thoroughly dry all glassware in an oven at a minimum of 120°C for several hours and cool under an inert atmosphere or in a desiccator immediately before use.
-
Use anhydrous aluminum chloride from a freshly opened container.
-
Ensure both chlorobenzene and phthalic anhydride are anhydrous. Chlorobenzene can be distilled from a suitable drying agent if necessary.
-
Perform the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.
-
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. An inadequate temperature may result in an incomplete reaction, while excessive heat can promote the formation of byproducts.
-
Temperature Optimization:
-
The initial addition of AlCl₃ to the reactant mixture should be performed at a reduced temperature (0-5°C) to manage the initial exotherm.
-
The reaction can then be allowed to warm to room temperature and stirred for a designated period. Gentle heating might be necessary to drive the reaction to completion, with the optimal temperature typically determined empirically.
-
-
-
Incorrect Stoichiometry: The molar ratios of reactants and catalyst are vital for maximizing yield.
-
Stoichiometric Considerations:
-
A molar excess of chlorobenzene is often employed, as it can also serve as the solvent.[4]
-
A stoichiometric amount of AlCl₃ is required because the product, a ketone, forms a stable complex with the Lewis acid catalyst.[5] Generally, a slight excess of AlCl₃ (e.g., 2.2 equivalents relative to phthalic anhydride) is used to ensure the reaction goes to completion.
-
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing and resolving low product yield.
Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the desired para-substituted product?
Answer:
The chloro-substituent on the benzene ring is an ortho, para-director in electrophilic aromatic substitution. While the para product is generally favored due to sterics, the formation of the ortho-isomer can be a significant issue. Several factors can be adjusted to enhance the regioselectivity.
Controlling Regioselectivity:
-
Catalyst and Solvent System: While AlCl₃ is the standard catalyst, the choice of solvent can influence the isomer distribution. Using excess chlorobenzene as the solvent is common. Some studies on related reactions have explored other solvents like nitrobenzene to modulate reactivity and selectivity, though this introduces additional complexities in purification.[6]
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the sterically less hindered para-isomer. Higher temperatures can provide the necessary activation energy to overcome the steric barrier for the formation of the ortho-isomer.
-
Recommended Protocol:
-
Maintain a low temperature (0-5°C) during the initial stages of the reaction.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction by a suitable technique (e.g., TLC or HPLC) to avoid unnecessarily long reaction times that could lead to isomerization or byproduct formation.
-
-
Reaction Pathways for Isomer Formation
Caption: Competing reaction pathways leading to para and ortho isomers.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis of this compound.
What is the precise role of aluminum chloride in this Friedel-Crafts acylation, and why is a stoichiometric amount required?
In the Friedel-Crafts acylation, aluminum chloride (AlCl₃) functions as a Lewis acid catalyst.[7] Its primary role is to generate a highly reactive electrophile, an acylium ion, from the phthalic anhydride.[8][9]
Mechanism of Action:
-
Formation of the Electrophile: The AlCl₃ coordinates to a carbonyl oxygen of the phthalic anhydride, polarizing the C-O bond and facilitating its cleavage to form an acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich chlorobenzene ring, leading to the formation of the desired product after a subsequent deprotonation step that restores aromaticity.[9]
A stoichiometric amount of AlCl₃ is necessary because the ketone group in the product is also a Lewis base and forms a stable complex with the AlCl₃.[5][10] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is consumed for each equivalent of product formed. In practice, a slight excess is often used to drive the reaction to completion.
What is the most effective method for purifying the crude this compound?
Effective purification is essential to remove unreacted starting materials, isomeric byproducts, and catalyst residues. A combination of extraction and recrystallization is typically employed.
Purification Protocol:
-
Work-up: The reaction is quenched by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the product into the organic phase.
-
Extraction: The product can be extracted from the aqueous mixture using a suitable organic solvent.[3]
-
Base Wash: The crude product, which is a carboxylic acid, can be dissolved in an aqueous solution of a weak base like sodium carbonate. Insoluble, non-acidic impurities can then be removed by filtration.
-
Precipitation: The filtrate is then acidified with a strong acid (e.g., HCl), which causes the purified this compound to precipitate out of the solution.
-
Recrystallization: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or benzene.[4]
Table of Recrystallization Solvents
| Solvent System | Advantages | Considerations |
| Ethanol/Water | Good solubility differential between hot and cold. | The ratio of solvents needs to be carefully optimized. |
| Benzene | Effective for removing certain impurities.[4] | Benzene is a known carcinogen and should be handled with appropriate safety precautions. |
| Acetic Acid/Water | Can be effective for a range of impurities. | Residual acetic acid may be difficult to remove completely. |
References
- Quora. What is the role of AlCl3 in the Friedal Craft acylation reaction?.
- Wikipedia. Friedel–Crafts reaction.
- Khan Academy. Friedel-Crafts acylation.
- Reddit. Stoichiometric Catalyst in Friedel Crafts Acylation.
- PrepChem.com. Synthesis of this compound.
- Chemguide. Explaining the Friedel-Crafts acylation of benzene.
- RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
- Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid.
- Procuring this compound: A Guide for Procurement Professionals.
- Journal of the Chemical Society C: Organic. The Friedel-Crafts benzoylation of chlorobenzene.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reddit.com [reddit.com]
purification of 2-(4-Chlorobenzoyl)benzoic acid using column chromatography
Welcome to the technical support center for the purification of 2-(4-Chlorobenzoyl)benzoic acid (CBBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during its purification by column chromatography. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction: The Challenge of Purifying an Acidic Ketone
This compound (CAS 85-56-3) is a crucial intermediate in the synthesis of pharmaceuticals like Chlorthalidone and Mazindol, as well as various polymers and dyes.[1][2][3] Its molecular structure, featuring both a carboxylic acid and a ketone functional group, presents a distinct polarity profile that makes column chromatography a powerful yet sometimes challenging purification method. The strong polar interaction of the carboxylic acid group with standard silica gel can lead to common issues such as poor separation and band tailing.
This guide provides a structured, question-and-answer-based approach to navigate these challenges, ensuring you can achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of CBBA and the principles of its chromatographic purification.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the fundamental properties of CBBA is the first step in designing a successful purification strategy. It is a white to off-white crystalline solid.[4][5] Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | [4][6] |
| Molecular Weight | 260.67 g/mol | [6][7] |
| Melting Point | 149-150 °C | [5][8] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, benzene, ethyl ether. | [2][4] |
| pKa (Predicted) | 3.26 ± 0.36 | [8] |
The most critical property for chromatography is its acidic nature (pKa ≈ 3.26), which dictates its strong interaction with polar stationary phases like silica gel.
Q2: Why is silica gel the standard stationary phase, and are there alternatives?
A2: Silica gel is the most common stationary phase due to its high polarity, excellent resolving power for a wide range of compounds, and cost-effectiveness.[9] Its surface is covered with silanol groups (Si-OH), which are slightly acidic and act as hydrogen bond donors and acceptors.[9][10] This makes silica gel highly effective at retaining polar compounds like CBBA.
However, this same acidity can sometimes cause issues. If your compound proves to be unstable on silica, alternatives like neutral alumina or Florisil can be considered, though they may require significant redevelopment of the mobile phase conditions.[11][12]
Q3: How do I select an appropriate mobile phase (eluent) for the purification?
A3: Mobile phase selection is the most critical variable and must be optimized empirically using Thin-Layer Chromatography (TLC) prior to running the column.[11][13]
-
Start with a Two-Solvent System: A common and effective system for CBBA is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[14]
-
Optimize the Ratio with TLC: The goal is to find a solvent ratio where the desired compound, CBBA, has a Retention Factor (Rf) of approximately 0.25-0.35.[9] This Rf value typically provides the best separation from impurities on a column. Impurities should ideally have Rf values that are well-separated from this spot.
-
Incorporate an Acidic Modifier: Due to the carboxylic acid functional group, CBBA will likely "streak" or "tail" on a TLC plate (and on the column). This is caused by the equilibrium between the protonated acid and its conjugate base on the silica surface. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid (AcOH) or formic acid, to your mobile phase.[14][15] This suppresses the deprotonation of the carboxylic acid, ensuring it moves as a single, neutral species, resulting in a sharp, well-defined spot.
A reported starting point for mobile phase development is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v), often with the addition of 1% acetic acid.[14]
Q4: What are the essential safety precautions when handling this compound?
A4: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][16][17] It is also harmful if swallowed. Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
-
Eye Protection: Wear safety glasses with side-shields or goggles.[16]
-
Hand Protection: Handle with chemically resistant gloves.[16]
-
Respiratory Protection: Avoid dust formation. Use a dust mask or work in a well-ventilated area, preferably a fume hood.[16]
-
Hygiene: Wash hands thoroughly after handling.[16]
Always consult the material safety data sheet (MSDS) before starting your work.[16][17]
Part 2: Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the purification process, from initial analysis to final product isolation.
Purification Workflow Overview
Caption: Workflow for CBBA Purification.
Protocol 1: Column Chromatography Purification
1. Mobile Phase Optimization via TLC: a. Prepare several vials with potential mobile phase systems (e.g., Hexane:EtOAc in ratios of 9:1, 8:2, 7:3, each with 1% acetic acid). b. Dissolve a small amount of your crude CBBA in a suitable solvent (e.g., ethyl acetate). c. Spot the crude mixture onto a silica gel TLC plate. d. Develop the plates in chambers containing your prepared mobile phases. e. Visualize the plates under UV light (254 nm). f. Select the solvent system that gives your target compound an Rf value of ~0.3 and the best separation from impurities.[18]
2. Column Packing (Wet Slurry Method): a. Select a column with an appropriate diameter and length for your sample size (a general rule is a 20:1 to 50:1 ratio of silica weight to crude sample weight).[9] b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase. d. Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Allow the silica to settle into a uniform bed. e. Add a protective layer of sand on top of the packed silica. Drain the solvent until it is just level with the sand. Never let the column run dry.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude CBBA product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or acetone). b. Add a portion of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10][19] d. Carefully add this silica-adsorbed sample onto the top layer of sand in your packed column, creating a flat, even layer.
4. Elution and Fraction Collection: a. Carefully add your mobile phase to the column. b. Apply gentle pressure (using a pump or inert gas) to begin the elution. c. Collect the eluent in sequentially numbered test tubes or flasks. d. If using a gradient, start with the optimized TLC solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.[13]
5. Analysis and Isolation: a. Analyze the collected fractions by TLC to identify which ones contain your pure product. b. Combine the fractions containing only the pure CBBA. c. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of CBBA.
Caption: Troubleshooting Decision Tree.
Q: My compound won't move from the top of the column. What's wrong?
A: Probable Cause & Solution: This is the most common issue for highly polar compounds. The mobile phase is not polar enough to compete with the strong hydrogen bonding and dipole-dipole interactions between the carboxylic acid of CBBA and the silanol groups of the stationary phase.[9]
-
Solution 1: Increase Eluent Polarity. Gradually increase the concentration of the polar component of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/EtOAc mixture). If the compound still doesn't move, a small amount (1-5%) of a much more polar solvent like methanol can be added to the eluent.
-
Solution 2: Add an Acidic Modifier. If you haven't already, add 0.5-1% acetic acid to your mobile phase. This will protonate the carboxylate anion, reducing its polarity and affinity for the silica gel, allowing it to elute more easily.[14]
Q: The separation between my product and an impurity is very poor. How can I improve it?
A: Probable Cause & Solution: Poor separation (co-elution) occurs when the chosen mobile phase does not sufficiently differentiate between the polarities of the compounds in the mixture.
-
Solution 1: Re-optimize with TLC. Your primary goal is to achieve better spot separation on the TLC plate. Try different solvent systems (e.g., dichloromethane/methanol, or toluene/acetone) to see if you can alter the selectivity. The ideal eluent will place your desired compound at an Rf of ~0.3 while maximizing the distance to other spots.[9]
-
Solution 2: Use a Gradient Elution. Instead of running the entire column with one solvent mixture (isocratic elution), start with a lower polarity mixture to elute non-polar impurities, then slowly and gradually increase the polarity to elute your product, leaving more polar impurities behind. This "stretches" the separation along the column.[20]
-
Solution 3: Check Column Loading. Overloading the column is a common cause of poor separation. If the initial band of your compound is too concentrated, it will broaden as it travels, leading to overlap with adjacent bands. Use a higher ratio of silica to sample (aim for at least 50:1 for difficult separations).[9]
Q: My compound is coming off the column as a long streak (tailing) instead of a sharp band. Why?
A: Probable Cause & Solution: This is a classic sign of an acidic compound interacting with silica gel. As the band moves down the column, a small fraction of the acidic CBBA deprotonates and sticks more strongly to the silica, while the neutral form moves with the solvent front. This differential migration causes the band to streak.[10]
-
Solution: Use an Acidic Modifier. The definitive solution is to add 0.5-1% acetic acid or formic acid to your mobile phase.[14][15] This creates an acidic environment throughout the column, suppressing the ionization of your compound by keeping it fully protonated. It will then behave as a single entity, resulting in a sharp, symmetrical band.
Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what should I do?
A: Probable Cause & Solution: While CBBA is generally stable, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[12]
-
Confirmation (2D TLC): Spot your crude material on a TLC plate. Instead of developing it immediately, let the plate sit for 30-60 minutes, allowing the compound to remain in contact with the silica. Then, elute as normal. If you see new spots that weren't in the initial mixture, your compound is likely unstable on silica.[12]
-
Solution 1: Deactivate the Silica. You can try deactivating the silica gel by pre-treating it with a base (like triethylamine) and then re-equilibrating, but this can be complex.
-
Solution 2: Change the Stationary Phase. A more straightforward solution is to switch to a less acidic stationary phase. Neutral alumina is often the first choice for compounds that are sensitive to acid.[12] Be aware that you will need to completely re-optimize your mobile phase system using TLC with the new stationary phase.
References
- Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. [Link]
- PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]
- SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. [Link]
- University of Alberta.
- University of Colorado Boulder.
- ALWSCI. Mobile Phase Selection Guide. [Link]
- Welch Materials.
- ResearchGate.
- Waters.
- ResearchGate. Column chromatography. Problems with pH - why?. [Link]
- SIELC Technologies. Benzoic acid, 2-(4-chlorobenzoyl)-. [Link]
- Reddit.
- Chemistry LibreTexts.
- University of Rochester.
- University of Rochester.
- ChemistryViews.
- PrepChem.com. Synthesis of this compound. [Link]
- ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. [Link]
- LookChem. 2-(4-Chlorobenzoyl)
- LookChem. The Essential Role of this compound in API Manufacturing. [Link]
- Phase Separations. HPLC Troubleshooting Guide. [Link]
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 85-56-3 [chemicalbook.com]
- 6. This compound 98 85-56-3 [sigmaaldrich.com]
- 7. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 85-56-3 [m.chemicalbook.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. reddit.com [reddit.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. silicycle.com [silicycle.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. chem.libretexts.org [chem.libretexts.org]
stability issues of 2-(4-Chlorobenzoyl)benzoic acid during storage
Welcome to the technical support center for 2-(4-Chlorobenzoyl)benzoic acid (CBBA). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the potential challenges and their underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Addressing Stability Issues
This section provides a question-and-answer-formatted guide to troubleshoot specific problems you might encounter with this compound.
Question 1: I've noticed a change in the physical appearance of my this compound. It was a white to off-white powder, but now it appears discolored and clumpy. What could be the cause?
Answer:
A change in the physical appearance, such as discoloration (e.g., yellowing) or clumping, is a primary indicator of potential degradation. The most likely cause is exposure to moisture. This compound is susceptible to hydrolysis, especially in non-anhydrous conditions. The clumping is a direct result of the powder absorbing ambient moisture, which can initiate chemical degradation.
Causality: The benzoyl chloride-like moiety in the molecule, although part of a larger structure, can be susceptible to nucleophilic attack by water. While not as reactive as a simple acyl chloride, prolonged exposure to humidity can lead to the formation of other species. Furthermore, the presence of moisture can affect the crystalline structure of the solid, leading to the observed changes.
Recommended Action:
-
Isolate the Affected Batch: Immediately quarantine the suspect batch to prevent its use in further experiments.
-
Perform a Quality Control Check: Conduct a simple melting point analysis. The literature melting point for pure this compound is in the range of 149-150 °C.[1] A significant depression or broadening of the melting point range is a strong indicator of impurity and degradation.
-
Advanced Analysis (Optional but Recommended): If available, perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity and identify potential degradation products.
Question 2: My reaction yield is significantly lower than expected when using an older batch of this compound. Could this be related to its stability?
Answer:
Yes, a decrease in reaction yield is a common consequence of using a degraded starting material. If the this compound has degraded, its effective concentration is lower than what you have weighed out.
Causality: The degradation of this compound leads to the formation of impurities that are unlikely to participate in the desired reaction. This effectively reduces the molar quantity of the active starting material, leading to a stoichiometric imbalance and a lower yield of your target molecule.
Recommended Action:
-
Verify Purity: Use the QC check protocol outlined below to determine the purity of your this compound batch.
-
Use a Fresh Batch: If degradation is confirmed, it is highly recommended to use a new, unopened batch of the reagent for your reaction.
-
Stoichiometric Adjustment (Not Recommended): While one could theoretically adjust the amount of starting material based on the purity analysis, this is generally not advised due to the unknown effects the impurities might have on the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Based on manufacturer recommendations and safety data sheets, the optimal storage conditions are in a cool, dry, and well-ventilated area, away from direct sunlight, in a tightly sealed container.[2] Some suppliers also specify a shelf life of 3 years under these conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Room Temperature) | Prevents potential thermal degradation. |
| Atmosphere | Dry (Low Humidity) | Minimizes the risk of hydrolysis. |
| Light Exposure | In the dark (away from direct sunlight) | Prevents potential photodegradation. |
| Container | Tightly sealed | Prevents moisture and air from entering. |
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The ketone linkage could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of 4-chlorobenzoic acid and 2-carboxybenzoic acid (phthalic acid).
-
Photodegradation: Aromatic ketones and benzoic acids can be susceptible to degradation upon exposure to UV light. The specific degradation products would depend on the wavelength and intensity of the light source.
-
Thermal Decomposition: At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, potentially leading to the formation of 4-chlorobenzophenone. Studies on benzoic acid have shown decomposition to benzene and carbon dioxide at high temperatures.
Q3: How can I check the purity of my this compound?
A: A combination of techniques can be used:
-
Melting Point: As mentioned, a sharp melting point around 149-150 °C is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying impurities. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be used.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. The appearance of multiple spots where there should be one indicates the presence of impurities.
Experimental Protocol: Quality Control Check by HPLC
This protocol provides a general method for assessing the purity of this compound.
Objective: To determine the purity of a this compound sample by reverse-phase HPLC.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask. Dilute to volume to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering potential stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
Sources
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(4-Chlorobenzoyl)benzoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for resolving chromatographic issues related to 2-(4-Chlorobenzoyl)benzoic acid. As an aromatic carboxylic acid, this analyte presents a classic challenge in reversed-phase HPLC: peak tailing.[1] This phenomenon not only compromises the aesthetic quality of your chromatogram but also directly impacts the accuracy of quantification and the overall reliability of your method.[2]
This guide is structured to move from foundational theory to practical, actionable solutions. We will diagnose the root causes of peak tailing for this specific acidic compound and provide validated protocols to restore sharp, symmetrical, Gaussian peaks to your analysis.
Core Concept: The Mechanism of Peak Tailing for Acidic Analytes
Before troubleshooting, it is crucial to understand the primary chemical interaction responsible for peak tailing with acidic compounds like this compound on standard silica-based columns. The issue arises from unwanted secondary interactions between the analyte and the stationary phase.
As the diagram illustrates, at a mobile phase pH above ~4, the residual silanol groups (Si-OH) on the silica surface deprotonate to become negatively charged (Si-O⁻).[3][4] If the mobile phase pH is also above the pKa of this compound (predicted pKa ≈ 3.26), the analyte will be in its ionized carboxylate form (R-COO⁻).[5] This leads to a strong, secondary ionic interaction that retains some analyte molecules longer than the primary hydrophobic interaction, resulting in a "tail."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound peak is tailing significantly. Where should I start?
Answer: Start with the most impactful parameter: mobile phase pH . For an acidic analyte, controlling the ionization state of both the compound and the column's stationary phase is the key to achieving good peak shape.[6]
The primary goal is to suppress the ionization of both your analyte and the residual silanols on the silica surface. This is achieved by lowering the mobile phase pH.[7][8] By operating at a pH well below the pKa of both species, you ensure the analyte is in its neutral, hydrophobic form (R-COOH) and the silanols are protonated (Si-OH).[9][10] This eliminates the unwanted secondary ionic interactions and promotes a single, desired hydrophobic retention mechanism.
Actionable Advice:
-
Target a pH of 2.5 - 3.0. This range is a robust starting point for most acidic compounds on silica-based columns.
-
Use a buffer or acid modifier. To achieve and maintain this low pH, add an acidifier to the aqueous portion of your mobile phase. Common choices include 0.1% formic acid, 0.1% phosphoric acid, or 0.05% trifluoroacetic acid (TFA).[11]
-
Ensure adequate buffering. If your separation is highly sensitive to small pH changes, a formal buffer (e.g., phosphate buffer) is more reliable than a simple acid modifier.[12]
Q2: I've lowered my mobile phase pH to 2.7 with 0.1% formic acid, but the peak tailing has only slightly improved. What's the next logical step?
Answer: If pH optimization alone is insufficient, the next area to investigate is your HPLC column chemistry and condition . Not all C18 columns are created equal, and their inherent properties play a huge role in minimizing secondary interactions.[2][13]
1. Secondary Silanol Interactions: Even at low pH, some residual silanols can still interact with polar functional groups on your analyte (the carboxylic acid and ketone). The quantity and acidity of these silanols depend on the column's manufacturing process.[14]
-
Expertise: Older columns, often made with "Type A" silica, have higher concentrations of acidic silanols and trace metal impurities, making them prone to causing peak tailing.[2][15] Modern columns use high-purity, "Type B" silica that is much less active.
2. Column Choice: The most effective way to combat silanol interactions is to use a column specifically designed to minimize them.
-
Trustworthiness: A self-validating step is to test your analyte on a new, high-performance column known for low silanol activity. If the peak shape dramatically improves, you have confirmed that your original column was the primary contributor to the tailing. One literature source specifically recommends a "reverse-phase column with low silanol activity" for this compound.[16]
Actionable Advice & Column Selection:
| Column Type | Key Feature & Mechanism | Impact on this compound |
| High-Purity, End-Capped C18 | Made from Type B silica with minimal metal content. Free silanols are chemically bonded ("capped") with small silanes (e.g., trimethylsilyl) to make them inert.[7][17] | Highly Recommended. This is the modern standard and should be your first choice for preventing tailing with polar/ionizable analytes. |
| Polar-Embedded Phase | The C18 chain has a polar group (e.g., amide, carbamate) embedded near the silica surface. This shields the analyte from residual silanols.[3] | Excellent Alternative. Can provide alternative selectivity and excellent peak shape. |
| Hybrid Particle Column | The stationary phase is a hybrid of silica and organosiloxane materials, resulting in reduced silanol activity and improved pH stability.[2] | Excellent Alternative. Offers a robust platform with good peak shape performance. |
| Standard/Old C18 Column | May be based on lower-purity Type A silica with a higher number of active, un-capped silanol sites.[2][15] | Not Recommended. Likely to produce significant peak tailing with this analyte. |
Q3: Could my HPLC system or sample preparation be causing the peak tailing?
Answer: Yes, absolutely. If you observe that all peaks in your chromatogram are tailing (not just the analyte of interest), the problem is likely systemic or "extra-column" in nature. If only your analyte peak tails, the cause is more likely chemical (as discussed above). However, sample preparation issues can affect a single peak.
1. Extra-Column Effects (Systemic Tailing): This refers to any volume within the flow path outside of the column itself that can cause band broadening and tailing.[7]
-
Cause: Excessive tubing length or internal diameter (ID) between the injector and column, or between the column and detector. Improperly seated fittings that create small voids.[3][4]
-
Action: Use short, narrow-ID tubing (e.g., 0.005" or 0.12 mm) for all connections. Ensure all fittings are properly tightened and that the tubing is bottomed out in the port to eliminate dead volume.[3]
2. Sample Overload (Analyte-Specific Tailing): Injecting too much analyte mass or volume can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[7][15] While often associated with peak "fronting," severe overload can also cause tailing.
-
Cause: Sample concentration is too high, or injection volume is too large.
-
Action (Self-Validating Test): Dilute your sample 10-fold and re-inject it. If the peak shape improves and becomes more symmetrical, you were experiencing mass overload.[7][18]
3. Sample Solvent Mismatch (Mainly for Early Eluting Peaks): If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion.[15]
-
Cause: Dissolving the sample in 100% Acetonitrile or Methanol when the mobile phase starts at 95% water.
-
Action: Whenever possible, dissolve your standards and samples in the initial mobile phase composition. This ensures the sample band is focused sharply at the head of the column.
Q4: I've tried everything and still see persistent tailing. What are some advanced causes?
Answer: If you have optimized the pH, are using a high-quality modern column, and have ruled out system and sample prep issues, you may be dealing with more subtle, yet powerful, sources of secondary interaction.
1. Metal Contamination: The chemical structure of this compound, with its ketone and carboxylic acid groups, makes it a potential chelating agent for metal ions.[19]
-
Cause: Trace metal ions (e.g., iron, aluminum) can exist in the silica matrix of the column packing or leach from stainless-steel components of the HPLC system (like frits).[13][19][20] These metal sites can strongly interact with your analyte, causing severe tailing that is not resolved by pH adjustment.
-
Action:
-
Consider using a bio-inert or metal-free HPLC system if analyzing chelating compounds is a routine part of your work.
-
Passivating the system by flushing with a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sometimes help remove metal contaminants, but always consult your HPLC and column manufacturer's guidelines before doing this.
-
2. Column Contamination & Fouling: Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites that cause tailing.
-
Cause: Insufficient column washing between analyses or injection of unfiltered/unclean samples.
-
Action:
-
Always use a guard column to protect your analytical column.[21]
-
Perform a rigorous column cleaning and regeneration procedure. See Protocol 2 below.
-
Systematic Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve peak tailing issues for this compound.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To systematically adjust the mobile phase pH to suppress ionization and achieve a symmetrical peak for this compound (Asymmetry Factor, As ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
HPLC-grade acidifier (e.g., Formic Acid, Phosphoric Acid)
-
Calibrated pH meter
-
This compound standard
Procedure:
-
Prepare Aqueous Solvent A: Dispense the required volume of HPLC-grade water for your mobile phase batch.
-
Adjust pH: While stirring, add your chosen acidifier dropwise to the aqueous solvent until the pH meter reads a stable value between 2.5 and 3.0. For example, adding 1.0 mL of formic acid to 1 L of water will yield a 0.1% solution with a pH of approximately 2.7.[11] Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic solvent. [10]
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous solvent with your organic solvent (e.g., acetonitrile) to the desired ratio (e.g., 50:50 v/v). Filter the final mobile phase through a 0.45 µm filter.
-
Equilibrate System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes or until the baseline is stable.
-
Inject and Analyze: Inject your standard and evaluate the peak asymmetry factor. A symmetrical peak will have an As value close to 1.0.
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a reversed-phase (C18, C8) column that may be causing peak tailing. Warning: Always consult the column manufacturer's specific instructions for pH, pressure, and solvent compatibility. Do not reverse the flow direction unless explicitly permitted by the manufacturer.
Procedure (for a standard 4.6 mm ID column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.[22]
-
Aqueous Wash: Flush with 100% HPLC-grade water for 20 minutes.
-
Strong Organic Wash (Non-polar contaminants): Flush with 100% Isopropanol (IPA) for 30-60 minutes. IPA is an excellent solvent for removing strongly retained hydrophobic compounds.
-
Intermediate Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 minutes.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., from 100% ACN to your starting mobile phase composition) and equilibrate thoroughly before use.[22]
References
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09).
- Reasons for Peak Tailing of HPLC Column - Hawach. (2025-10-28).
- Common Causes Of Peak Tailing in Chromatography - alwsci. (2025-07-17).
- LABTips: How to Prevent Tailing Peaks in HPLC - American Laboratory. (2021-10-15).
- Peak Tailing in HPLC - Element Lab Solutions.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28).
- HPLC Troubleshooting Guide - Waters.
- Role of Buffers in Liquid Chromatography | Phenomenex.
- What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base.
- Exploring the Role of pH in HPLC Separation - Moravek.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- HPLC Troubleshooting Guide - SCION Instruments.
- How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023-01-24).
- When should you use a buffer for HPLC, how does it work and which one to use? - Restek. (2013-12-18).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06).
- Guidelines for Shodex Column Selection : Organic Acids.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12).
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27).
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019-12-06).
- Control pH During Method Development for Better Chromatography - Agilent.
- The Theory of HPLC Column Chemistry.
- What Are Buffers & Why Are They Important? - Chromatography Today. (2014-11-04).
- The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-03-02).
- Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28).
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- A Guide to HPLC and LC-MS Buffer Selection.
- HPLC column selection question? - ResearchGate. (2015-10-25).
- HPLC column for organic acids.
- HPLC Column Selection Guide - Aurora Pro Scientific.
- 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals.
- Thermophysical Properties of this compound - Chemcasts.
- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem.
Sources
- 1. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. support.waters.com [support.waters.com]
- 5. This compound | 85-56-3 [chemicalbook.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. labcompare.com [labcompare.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. chromanik.co.jp [chromanik.co.jp]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. silcotek.com [silcotek.com]
- 20. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Separating Isomers of 2-(4-Chlorobenzoyl)benzoic Acid
Here is the technical support center for method development for separating isomers of 2-(4-Chlorobenzoyl)benzoic acid.
Welcome to the technical support resource for the chromatographic separation of this compound (2-(4-CBBA)) and its related positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing robust analytical methods for purity testing, impurity profiling, and quality control.
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors. The separation of positional isomers—molecules that differ only in the location of substituent groups—presents a unique chromatographic challenge due to their very similar physical and chemical properties.[1] This guide provides a structured approach, from initial method development to advanced troubleshooting, ensuring you can achieve reliable and reproducible separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of your method development strategy.
Q1: What isomers am I likely trying to separate from this compound?
A: The target molecule, this compound (CAS 85-56-3), is achiral, meaning it does not have enantiomers.[2][3] The "isomers" of concern are positional isomers that can arise as byproducts during synthesis. These include, but are not limited to:
-
Isomers of the chlorobenzoyl group: 2-(2-Chlorobenzoyl)benzoic acid, 2-(3-Chlorobenzoyl)benzoic acid.
-
Isomers of the substitution on the benzoic acid ring: 3-(4-Chlorobenzoyl)benzoic acid, 4-(4-Chlorobenzoyl)benzoic acid.
Separating these compounds is critical for accurate purity assessment.
Q2: What is the best chromatographic technique to start with for this separation?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. It is the most common mode used in pharmaceutical analysis, accounting for a vast majority of separations due to its versatility and applicability to a wide range of compound polarities.[4] Starting with a standard C18 column and a mobile phase of acetonitrile or methanol with buffered water provides a robust baseline for method development.[5][6]
Q3: Why is mobile phase pH so critical for separating these acidic isomers?
A: The analyte and its isomers are carboxylic acids. The pH of the mobile phase dictates the ionization state of the carboxylic acid group (-COOH).
-
At low pH (pH < pKa): The acid is protonated (neutral, -COOH). This form is less polar and will be more strongly retained on a reversed-phase column.
-
At high pH (pH > pKa): The acid is deprotonated (anionic, -COO⁻). This form is more polar and will be less retained, eluting earlier.
Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and stable baselines.[7] Minor differences in the pKa values between positional isomers can be exploited by carefully adjusting the mobile phase pH to manipulate selectivity and improve resolution.
Q4: Can I use Gas Chromatography (GC) for this analysis?
A: While possible, GC is not the primary recommendation. Carboxylic acids like 2-(4-CBBA) have low volatility and can exhibit poor peak shape due to adsorption in the GC system. Analysis by GC would almost certainly require a derivatization step (e.g., silylation) to convert the carboxylic acid to a more volatile ester.[8] This adds complexity and potential sources of error to the workflow. HPLC is a more direct and suitable technique.[1]
Section 2: A Structured HPLC Method Development Workflow
Successful method development is a systematic process, not a random walk. The following workflow, illustrated in the diagram below, provides a logical progression from initial screening to a fully optimized method.[9]
Sources
- 1. waters.com [waters.com]
- 2. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzoic acid, 2-(4-chlorobenzoyl)- | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. Two methods for the separation of monounsaturated octadecenoic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Waste Handling & Disposal for 2-(4-Chlorobenzoyl)benzoic Acid Synthesis
Introduction
The synthesis of 2-(4-Chlorobenzoyl)benzoic acid, a key intermediate in pharmaceutical development, is commonly achieved via a Friedel-Crafts acylation reaction.[1] This process involves reacting phthalic anhydride with chlorobenzene using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] While effective, this synthesis generates multiple, distinct waste streams that require meticulous handling and disposal to ensure laboratory safety and environmental compliance.[3][4]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides in-depth, field-proven insights into the characterization, segregation, and safe disposal of all waste generated during this synthesis. The protocols and troubleshooting advice herein are designed to be self-validating, ensuring a high degree of safety and reproducibility.
Waste Stream Identification & Characterization
The first principle of effective waste management is accurate identification. The synthesis of this compound produces several distinct categories of chemical waste, each with unique hazards and disposal requirements.
| Waste Stream ID | Description & Primary Components | Key Hazards | Recommended Container Type |
| HW-01: Halogenated Organic Solvents | Chlorobenzene (unreacted), Dichloromethane (if used as solvent). | Carcinogenic, Toxic, Volatile | Clearly labeled, sealed container for "Halogenated Organic Waste".[5][6][7] |
| HW-02: Non-Halogenated Organic Solvents | Benzene, Ethanol, or other solvents used for recrystallization/washing. | Flammable, Toxic | Clearly labeled, sealed container for "Non-Halogenated Organic Waste".[5][8] |
| HW-03: Acidic Aqueous Waste | Water from quenching the AlCl₃ catalyst, containing HCl, aluminum salts (e.g., Al(OH)₃, AlCl₃·6H₂O), and trace organics. | Corrosive (low pH), Exothermic Reaction Potential | Clearly labeled, sealed, corrosion-resistant container for "Acidic Aqueous Waste".[8] |
| HW-04: Solid Catalyst & Product Residue | Unreacted AlCl₃, this compound, phthalic anhydride, and other solid byproducts. | Corrosive, Water-Reactive, Irritant | Clearly labeled, sealed container for "Hazardous Solid Waste".[9][10][11] |
| HW-05: Contaminated Solid Waste | Used silica gel, filter paper, gloves, weigh boats, and other contaminated disposables. | Varies based on contaminant | Labeled, sealed bag or container for "Contaminated Solid Laboratory Waste". |
Frequently Asked Questions (FAQs)
Q1: Why is the quenching of the aluminum chloride catalyst so hazardous?
A1: Anhydrous aluminum chloride (AlCl₃) reacts violently and exothermically with water.[10][12] This reaction hydrolyzes the AlCl₃ to form aluminum hydroxide and releases significant amounts of corrosive hydrogen chloride (HCl) gas and heat.[10] Adding water directly to the reaction mixture can cause a runaway reaction, leading to boiling, splashing of corrosive materials, and a rapid pressure increase within the flask.[13][14] The correct and safe procedure is to always pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring.[13][14][15] The ice absorbs the heat of reaction, preventing thermal runaway.
Q2: Can I mix my halogenated and non-halogenated solvent waste to save space?
A2: No, this is a critical safety and compliance issue. Halogenated organic wastes (like chlorobenzene) and non-halogenated wastes must be segregated into separate, clearly labeled containers.[5][6][7][16] The reason is twofold:
-
Disposal Method: Halogenated wastes require high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and furans.[5] Non-halogenated solvents can often be recycled or used as fuel. Mixing them contaminates the entire volume, drastically increasing disposal costs and environmental burden.[6]
-
Reactivity: While less common with solvents, mixing different waste streams can lead to unforeseen chemical reactions. Segregation is a fundamental principle of safe laboratory practice.[16]
Q3: What is the proper way to dispose of unreacted phthalic anhydride?
A3: Phthalic anhydride is classified as a hazardous waste.[9] It is an irritant and sensitizer.[9] Solid, unreacted phthalic anhydride should be collected in a labeled container for hazardous solid waste (HW-04).[17] It should not be disposed of in regular trash.[18] If spilled, it should be swept up carefully, avoiding dust formation, and placed into a sealed container for disposal.[17][18][19] Do not empty phthalic anhydride waste into drains.[9][20]
Q4: The aqueous waste after quenching is highly acidic. Do I need to neutralize it before disposal?
A4: Yes, it is highly recommended and often required by institutional safety protocols. The aqueous waste (HW-03) will be strongly acidic due to the formation of HCl. Before collection for disposal, it should be neutralized. This is typically done by slowly adding a base, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH. The neutralization process itself is exothermic, so it should be performed in an ice bath with stirring. Neutralization to a pH between 6 and 8 is generally acceptable for institutional aqueous waste streams. However, always consult your organization's specific guidelines.[21]
Q5: How do I handle empty reagent containers?
A5: Empty containers that held hazardous materials must be handled properly. A container is considered "empty" under federal regulations if all waste has been removed and no more than 1 inch of residue remains.[16] For acutely hazardous waste, triple rinsing is required.[16]
-
Aluminum Chloride Bottle: Do not rinse with water. The empty, sealed container should be disposed of as hazardous solid waste.
-
Solvent Bottles: Rinse three times with a small amount of a compatible solvent (e.g., acetone). The rinsate must be collected and disposed of as the appropriate hazardous waste (halogenated or non-halogenated). After rinsing, the container can often be recycled, but you must deface the label first. Check with your institution's Environmental Health & Safety (EH&S) office.
Troubleshooting Guide
| Problem | Potential Cause | Solution & Corrective Action |
| Violent, uncontrolled reaction during quenching. | Water was added too quickly or directly to the reaction mixture; insufficient cooling. | Immediate Action: If safe, move the reaction to a fume hood with the sash down. Prepare for potential vessel failure. Prevention: Always add the reaction mixture slowly to a separate vessel containing a large excess of crushed ice.[13][14] This provides a massive heat sink. |
| White smoke (HCl gas) is evolving from the waste container. | Anhydrous AlCl₃ waste (HW-04) has been exposed to atmospheric moisture. | Immediate Action: In a well-ventilated fume hood, ensure the container is tightly sealed. If the lid is compromised, carefully transfer the contents to a new, dry, and properly labeled container. Prevention: Always keep solid AlCl₃ waste in a tightly sealed, moisture-proof container.[10] |
| Aqueous waste (HW-03) and organic waste (HW-01/02) were accidentally mixed. | Improper segregation during the workup phase. | Action: Do not attempt to separate them. The entire mixture must now be treated as halogenated waste (if a halogenated solvent was present). Label the container as "Mixed Halogenated Organic and Aqueous Waste" and consult your EH&S office for disposal.[7] |
| Solid precipitate (Aluminum Hydroxide) clogs the funnel during filtration. | Rapid neutralization of the acidic aqueous layer caused a gelatinous precipitate to form. | Action: Acidify the mixture slightly with HCl to redissolve the precipitate. Re-filter, and then re-neutralize the filtrate slowly and with good stirring to form a more granular, filterable solid. |
Experimental Protocols
Protocol 1: Safe Quenching of the Reaction Mixture
-
Prepare a large beaker containing a generous amount of crushed ice (at least 10 times the volume of the reaction mixture).
-
Place the beaker in a secondary container (ice bath) within a fume hood.
-
Using a clamp to secure the reaction flask, slowly and carefully pour the completed reaction mixture in a thin stream onto the crushed ice while vigorously stirring the ice slurry.[15]
-
The AlCl₃ will react with the water to form HCl and aluminum salts. The ice will absorb the significant heat generated.[14]
-
Once the entire mixture is transferred, continue stirring until all the ice has melted. The mixture is now ready for the extraction phase.
Protocol 2: Waste Segregation and Neutralization
-
Organic Layers: After extraction, combine all organic layers containing chlorobenzene and the product into a temporary flask. This is your primary HW-01: Halogenated Organic Waste stream.
-
Aqueous Layer: The aqueous layer from the quench and extractions is your HW-03: Acidic Aqueous Waste .
-
Neutralization:
-
Place the beaker containing the acidic aqueous waste (HW-03) in an ice bath and stir.
-
Slowly add a saturated solution of sodium bicarbonate (or 1M NaOH) portion-wise.
-
Monitor the pH using litmus paper or a pH meter. Continue adding base until the pH is between 6.0 and 8.0.
-
Allow the precipitated aluminum hydroxide to settle.
-
-
Final Segregation:
-
Decant or filter the neutralized aqueous solution into the designated container for "Aqueous Waste".
-
Collect the filtered aluminum hydroxide solid and any other solid residues (e.g., from recrystallization) in the container for HW-04: Solid Catalyst & Product Residue .
-
Transfer the combined organic layers (HW-01) and any halogenated solvent rinses into the designated "Halogenated Organic Waste" container.[5][7]
-
Visualization of Waste Management Workflow
The following diagram illustrates the decision-making process for proper waste segregation during the workup of a this compound synthesis.
Caption: Waste segregation workflow from reaction quench to final disposal containers.
References
- Greener Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications.
- Friedel-Crafts Acylation. Chem-Station Int. Ed.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- Safety Data Sheet: Phthalic anhydride. Carl ROTH.
- Phthalic Anhydride (PA). Chemius.
- Phthalic anhydride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- Management of Waste - Prudent Practices in the Laboratory. National Academies Press.
- Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University.
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Princeton University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
- Safe and responsible disposal of aluminum chloride?. Chemistry Stack Exchange.
- Material Safety Data Sheet - Aluminium chloride, anhydrous. U.S. Environmental Protection Agency.
- Safety Data Sheet: Aluminium chloride. Carl ROTH.
- Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Method for recycling Al resources in Friedel-Crafts reaction. Google Patents.
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Beilstein Journal of Organic Chemistry.
- Friedel-crafts acylation of anisole: why do we use ice for the separation?. Reddit.
- Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
- Benzoyl chloride, o-chloro-. Organic Syntheses.
- Synthesis of this compound. PrepChem.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. unigoa.ac.in [unigoa.ac.in]
- 9. carlroth.com [carlroth.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. media.bazan.co.il [media.bazan.co.il]
- 18. nj.gov [nj.gov]
- 19. trc-corp.com [trc-corp.com]
- 20. Mobile [my.chemius.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing degradation of 2-(4-Chlorobenzoyl)benzoic acid during reaction workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction workup of this versatile intermediate. As a key starting material for active pharmaceutical ingredients (APIs) like Chlorthalidone and Mazindol, and for various dyes and polymers, ensuring its purity and maximizing yield is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to prevent product degradation and contamination.
Core Compound Properties
A foundational understanding of the physical and chemical properties of this compound is essential for designing a robust workup procedure.
| Property | Value | Source(s) |
| CAS Number | 85-56-3 | [1][4][5] |
| Molecular Formula | C₁₄H₉ClO₃ | [1][4][5] |
| Molecular Weight | 260.67 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][7] |
| Melting Point | 146-150 °C | [1][7] |
| pKa (estimated) | ~3.4 (based on 4-benzoylbenzoic acid) | [8][9][10] |
| Solubility | Soluble in acetonitrile, benzene, ethanol; Insoluble in cold water | [1][2][11] |
Troubleshooting Guide
This section addresses specific problems that may arise during the workup and purification of this compound, providing explanations for the underlying causes and actionable protocols to resolve them.
Q1: Why is my yield unexpectedly low after an aqueous basic wash?
A significant loss of product during the acid-base extraction is a common issue, typically stemming from incorrect pH control or physical handling issues.
Root Cause Analysis:
-
Incomplete Deprotonation: The primary goal of a basic wash is to convert the carboxylic acid into its water-soluble carboxylate salt. This is a pH-dependent equilibrium. Based on the pKa of the structurally similar 4-benzoylbenzoic acid (pKa ≈ 3.41), the pH of the aqueous phase must be sufficiently basic to ensure complete deprotonation.[8][9] If the pH is too low (e.g., pH < 6), a significant portion of the acid will remain in its protonated, organic-soluble form and be lost when the organic layer is discarded.
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially in the presence of acidic or basic solutions, can lead to the formation of a stable emulsion at the aqueous-organic interface. This emulsion can trap a substantial amount of the product, making clean phase separation impossible and leading to yield loss.
-
Premature Precipitation: If the aqueous layer becomes overly saturated with the carboxylate salt, or if the salt has limited solubility, it may precipitate at the interface, complicating the extraction.
dot
Caption: The equilibrium governing the extraction process.
Recommended Protocol: Purification by Recrystallization
Recrystallization is highly effective for removing small amounts of impurities and achieving a high-purity, crystalline final product. [7]
-
Solvent Selection: Choose a solvent system in which the product is highly soluble when hot but sparingly soluble when cold. Common choices include benzene, or a binary mixture like ethanol/water or acetic acid/water. [7][12]2. Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them completely.
Frequently Asked Questions (FAQs)
Q1: What is the ideal base for the aqueous extraction step?
The choice of base depends on the nature of potential impurities. A comparative summary is provided below.
| Base | Type | Pros | Cons |
| Sodium Bicarbonate (NaHCO₃) | Weak | Selective for strong acids (like the product) over very weak acids (like phenols). Safe and easy to handle. | May not be strong enough if the product's pKa is higher than expected. Generates CO₂ gas. |
| Sodium Carbonate (Na₂CO₃) | Moderate | Stronger than bicarbonate, ensuring complete deprotonation. | Less selective; will also extract phenols. Generates CO₂ gas. |
| Sodium Hydroxide (NaOH) | Strong | Ensures complete deprotonation of all acidic protons. | Non-selective; can extract other weakly acidic impurities. Can potentially hydrolyze other functional groups if present. |
Recommendation: For most applications, saturated sodium bicarbonate solution is the ideal first choice due to its selectivity and mildness.
Q2: How can I prevent the product from "oiling out" instead of crystallizing during re-precipitation?
"Oiling out" occurs when a compound comes out of solution above its melting point, forming an impure liquid layer instead of solid crystals.
Preventative Measures:
-
Control Temperature: Ensure the solution is thoroughly cooled in an ice bath before and during the slow addition of acid. This keeps the temperature below the product's melting point.
-
Stir Vigorously: Rapid stirring dissipates localized heat from the acid-base neutralization and provides nucleation sites for crystallization.
-
Avoid High Concentrations: If the product concentration in the aqueous layer is too high, it is more likely to become supersaturated and oil out. If this happens, dilute with some cold water before acidification.
-
Slow Acid Addition: Adding the acid dropwise allows the crystals to form gradually rather than crashing out of solution suddenly.
Q3: Is there a risk of decarboxylation during workup?
Decarboxylation of aromatic acids typically requires elevated temperatures. [13][14]Under standard room temperature or ice-bath workup conditions, the risk of significant decarboxylation of this compound is very low. However, if the workup involves heating the solution for extended periods, especially under strongly acidic or basic conditions, decarboxylation could become a competing degradation pathway. It is best practice to perform all acid-base manipulations at or below room temperature.
References
- Rincón, E. S., et al. (2023). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. Physical Chemistry Chemical Physics, 25(28), 18983-18992. [Link]
- Rincón, E. S., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics. [Link]
- PrepChem. (n.d.). Synthesis of this compound.
- Rincón, E. S., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. PubMed. [Link]
- Mishra, S. P. (2021). Effect of pH on Benzoic Acid Solubilization and Its Partition in Water-Benzene Solvents.
- Jain, R. K., et al. (2012). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. PubMed. [Link]
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- Zaborina, O., et al. (1997). Degradation pathway of 2,4-dichlorobenzoic acid by strain Corynebacterium sepedonicum KZ-4.
- Ewe, T. T. E., & O'Driscoll, J. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. PubMed. [Link]
- Hoefnagel, A. J., & Wepster, B. M. (1989). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid.
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
- Kamau, S. N., et al. (2011). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)
- Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- Odabasoglu, M., & Büyükgüngör, O. (2007). This compound.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- Manion, J. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 771–778. [Link]
- Chemical Sourcing. (n.d.). This compound: Key Intermediate for Pharma & Dyes.
- Jiangsu Jiamai Chemical Co ltd. (2019). Preparation method of 2, 4-dichlorobenzoyl chloride.
- University of California, Irvine. (2009). Chemistry 102 - Experiment 3.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Schieberle, P., & Grosch, W. (1994). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- Chemical Sourcing. (n.d.). The Essential Role of this compound in API Manufacturing.
- Method for synthesizing 2,4-Dichlorobenzoyl chloride. (2007).
- Goossen, L. J., et al. (2005). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (21), 3467-3472. [Link]
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 85-56-3 [m.chemicalbook.com]
- 6. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]
- 10. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2-(4-Chlorobenzoyl)benzoic Acid
This guide provides an in-depth comparative analysis of the primary synthesis routes for 2-(4-chlorobenzoyl)benzoic acid, a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs) and polymers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the reaction mechanisms, experimental protocols, and process efficiencies to inform strategic manufacturing decisions.
Introduction: The Significance of this compound
This compound (CAS No. 85-56-3) is a pivotal chemical intermediate.[2] Its molecular structure is foundational for the synthesis of several important pharmaceuticals, including the diuretic Chlorthalidone and the appetite suppressant Mazindol.[1][2] Furthermore, it serves as a monomer in the preparation of specialty polymers like poly(arylene ether)s.[4] The efficacy and purity of the final products are directly influenced by the quality of this starting material, making the selection of an optimal and efficient synthesis route a critical consideration. This guide will focus on the most prevalent industrial method: the Friedel-Crafts acylation of phthalic anhydride with chlorobenzene.
The Predominant Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds between an acyl group and an aromatic ring. The synthesis of this compound via this method involves the reaction of phthalic anhydride with chlorobenzene, typically using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[5][6]
Mechanistic Insights
The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to a carbonyl oxygen of phthalic anhydride. This coordination polarizes the anhydride, making the adjacent carbonyl carbon a potent electrophile. The electron-rich chlorobenzene ring then performs a nucleophilic attack on this electrophilic center. Due to the ortho-, para-directing nature of the chlorine substituent and steric hindrance, the acylation predominantly occurs at the para position of chlorobenzene. The reaction requires stoichiometric amounts of AlCl₃ because the catalyst forms a complex with the product.[7] The final product is liberated through an aqueous workup that hydrolyzes this complex.[7]
Experimental Protocol: A Representative Laboratory Procedure
Materials:
-
Phthalic anhydride[5]
-
Chlorobenzene (dried)[5]
-
Anhydrous aluminum chloride (well-ground)[5]
-
Ice and water[5]
-
Concentrated hydrochloric acid (HCl)[7]
-
Ethanol (for washing)[5]
-
Benzene or other suitable solvent for recrystallization[5]
Step-by-Step Procedure:
-
In a suitable reaction vessel, dissolve phthalic anhydride in dried chlorobenzene.[5]
-
With stirring, gradually add anhydrous aluminum chloride to the solution. The reaction is exothermic, and the temperature may rise, potentially reaching a moderate reflux.[5]
-
Continue the reaction under reflux for approximately one hour.[5] The reaction mixture may solidify as the product-catalyst complex forms.[5]
-
After the reaction is complete, cool the mixture using an ice bath and carefully add water dropwise to quench the reaction and hydrolyze the aluminum chloride complex.[5]
-
The addition of crushed ice and concentrated hydrochloric acid helps to fully decompose the complex and precipitate the crude product.[6][7]
-
Filter the resulting white precipitate and wash thoroughly with water and then with cooled ethanol to remove impurities.[5]
-
For further purification, the crude product can be recrystallized from a suitable solvent like benzene to yield the final, purified this compound.[5]
Process Visualization: Friedel-Crafts Acylation Workflow
Caption: A streamlined workflow for the synthesis of this compound via Friedel-Crafts acylation.
Comparative Analysis and Alternative Routes
While Friedel-Crafts acylation is the dominant method, it is important to consider its characteristics in comparison to other potential synthetic strategies.
| Feature | Friedel-Crafts Acylation | Alternative Routes (e.g., Oxidation) |
| Starting Materials | Phthalic anhydride, Chlorobenzene (Readily available, low cost) | Precursors like 2-benzyl-5-chlorobenzoic acid (May be less accessible) |
| Catalyst | Stoichiometric AlCl₃ (Corrosive, generates significant waste)[8] | May use oxidizing agents like KMnO₄ or catalytic systems.[9] |
| Yield | Generally high, with reported lab-scale yields around 73% after recrystallization.[5] | Yields can be variable and depend heavily on the specific oxidant and conditions.[10] |
| Environmental Impact | Significant generation of acidic aqueous waste from quenching the AlCl₃.[8] | Can generate waste (e.g., MnO₂ from KMnO₄), but catalytic air oxidation offers a greener alternative. |
| Scalability | Well-established and scalable for industrial production.[11] | Scalability depends on the specific alternative; catalytic processes are generally favorable. |
Other reported, though less common, synthetic pathways include the preparation from benzoic acid and α-oxocarboxylic acid.[6]
Conclusion and Future Perspectives
The Friedel-Crafts acylation of phthalic anhydride with chlorobenzene remains the most industrially viable and cost-effective method for the synthesis of this compound. Its reliance on inexpensive and readily available starting materials contributes to its widespread use. However, the major drawback lies in the use of stoichiometric amounts of anhydrous aluminum chloride, which poses environmental and handling challenges due to the generation of corrosive waste streams.[8]
Future research and process development should focus on greener alternatives. The exploration of solid acid catalysts or recyclable ionic liquids to replace AlCl₃ in the Friedel-Crafts reaction could significantly mitigate the environmental impact.[8][12] Additionally, the development of efficient and selective catalytic oxidation routes from alternative precursors could offer a more sustainable long-term solution for the production of this vital chemical intermediate.
References
- PrepChem. Synthesis of this compound. URL: https://www.prepchem.com/synthesis-of-2-4-chlorobenzoyl-benzoic-acid/
- Guidechem. How to Prepare this compound? - FAQ. URL: https://www.guidechem.com/products/2-4-chlorobenzoyl-benzoic-acid-faq1188543.html
- ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/ProductSynthesisManagement/2_85-56-3_EN.htm
- Sigma-Aldrich. This compound 98. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/213047
- Google Patents. Preparation method of 2, 4-dichlorobenzoyl chloride. URL: https://patents.google.
- Google Patents. An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. URL: https://patents.google.
- Sihauli Chemicals Private Limited. This compound Manufacturers In India. URL: https://www.sihaulichemicals.com/2-4-chlorobenzoylbenzoic-acid-manufacturers-in-india/
- Benchchem. A Comparative Guide to Synthetic Routes for 4-Chlorobenzylated Molecules. URL: https://www.benchchem.
- TradeIndia. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India. URL: https://www.exportersindia.com/canco-valves/chlorobenzoyl-benzoic-acid-1602598.htm
- Benchchem. A comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid. URL: https://www.benchchem.com/blog/a-comparative-study-of-different-synthetic-routes-to-4-amino-2-methylthiobenzoic-acid/
- Benchchem. Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation. URL: https://www.benchchem.
- The Essential Role of this compound in API Manufacturing. URL: https://www.linkedin.com/pulse/essential-role-2-4-chlorobenzoylbenzoic-acid-api-manufacturing-gmp-cmo
- Scribd. Synthesis of Benzoic Acid From Benzyl Chloride. URL: https://www.scribd.
- Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. URL: https://www.sarex.com/2(4-chlorobenzoyl)-benzoic-acid
- Dissertation. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. URL: https://en.dissertant.com/info/119106.html
- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2-(4-phenylbenzoyl)benzoic Acid. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-friedel-crafts-acylation-synthesis-of-2-4-phenylbenzoylbenzoic-acid/
- Organic Syntheses Procedure. Benzoyl chloride, o-chloro. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0155
- Google Patents. A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid. URL: https://patents.google.
- Zenodo. The Friedel and Crafts Reaction with Phthalic Anhydride. URL: https://zenodo.org/records/1428581
- Clearsynth. This compound. URL: https://www.clearsynth.com/en/cas-85-56-3.html
- The Pharmaceutical and Chemical Journal. Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. URL: https://www.researchgate.
- Google Patents. Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves. URL: https://patents.google.
- Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. URL: https://www.chemrj.org/download-article/117
- Sigma-Aldrich. This compound 98. URL: https://www.sigmaaldrich.com/catalog/product/aldrich/213047?lang=en®ion=US
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 9. scribd.com [scribd.com]
- 10. tpcj.org [tpcj.org]
- 11. Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India [manaspetrochem.com]
- 12. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-(4-Chlorobenzoyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. 2-(4-Chlorobenzoyl)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol.[1][2] The presence of impurities can have significant downstream consequences, affecting reaction yields, impurity profiles of subsequent synthetic steps, and the safety and efficacy of the final drug product.
This guide provides a comprehensive framework for comparing the purity of this compound from various commercial suppliers. It is designed to be a practical resource, grounded in established analytical principles, and will equip you with the necessary tools to make informed decisions when selecting a supplier. We will delve into a multi-pronged analytical approach, explaining the rationale behind each experimental choice and providing detailed, step-by-step protocols.
The Analytical Imperative: A Multi-Technique Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Each method has its own strengths and limitations. Therefore, a robust purity assessment of this compound should employ a combination of chromatographic and spectroscopic techniques. This guide will focus on a trifecta of powerful analytical tools:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis, capable of separating the main component from non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides invaluable structural confirmation and can detect impurities that may not be readily observable by other techniques.
The following diagram illustrates the comprehensive workflow for assessing the purity of commercially supplied this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Experimental Protocols
The following sections provide detailed protocols for each analytical technique. These methods are designed to be robust and are based on established analytical practices for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reverse-phase HPLC with UV detection is the primary method for determining the purity of this compound and quantifying non-volatile impurities. The method separates compounds based on their polarity.[3][4]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve in 100 mL of acetonitrile to achieve a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare solutions of each supplier's material at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Calculate the purity of each sample using the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. This is crucial for detecting residual solvents or by-products from the manufacturing process.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
GC-grade methanol
-
Headspace vials (optional, for residual solvent analysis)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of each sample in methanol to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
-
Data Analysis:
-
Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify significant impurities using an internal or external standard method if required.
-
¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling
¹H NMR spectroscopy provides detailed information about the molecular structure of the compound and can be a powerful tool for identifying and quantifying impurities, particularly isomers or related compounds that may be difficult to separate by chromatography.[5]
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of each sample in ~0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the protons.
-
Look for any unexpected signals that may indicate the presence of impurities. The relative integration of these signals can be used to estimate the level of impurities.
-
Comparative Data Analysis
To facilitate a direct comparison between suppliers, the data generated from the analytical testing should be compiled into a clear and concise table. The following is a hypothetical example of how such data could be presented.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | White powder | Off-white powder | White to off-white powder |
| HPLC Purity (% Area) | 99.85% | 98.90% | 99.50% | ≥ 99.0% |
| Largest Impurity (HPLC, % Area) | 0.08% | 0.75% | 0.30% | ≤ 0.2% |
| Total Impurities (HPLC, % Area) | 0.15% | 1.10% | 0.50% | ≤ 1.0% |
| GC-MS (Volatile Impurities) | No significant peaks detected | Toluene (0.1%) | Dichloromethane (0.05%) | Report any peak > 0.05% |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Conforms to structure | Conforms to reference spectrum |
Discussion and Interpretation of Results
The hypothetical data presented above would lead to the following interpretation:
-
Supplier A provides the highest purity material, with very low levels of impurities as determined by HPLC. The absence of significant volatile impurities in the GC-MS analysis and a clean ¹H NMR spectrum further support the high quality of this material.
-
Supplier B 's material has a lower purity and a significant single impurity that exceeds the acceptance criteria. The presence of toluene, a residual solvent, is also a concern.
-
Supplier C provides material of acceptable purity, although it is not as high as that from Supplier A. The presence of a small amount of residual solvent might be acceptable depending on the specific application.
Based on this analysis, Supplier A would be the recommended choice for applications requiring high-purity this compound.
Conclusion
The selection of a raw material supplier should be a data-driven decision. By implementing a comprehensive analytical strategy that includes HPLC, GC-MS, and NMR, researchers and drug development professionals can objectively compare the purity of this compound from different commercial sources. This rigorous approach not only ensures the quality and consistency of your research but also contributes to the overall safety and efficacy of the final pharmaceutical products. It is always recommended to obtain and analyze a sample from a potential supplier before committing to a large-scale purchase.
References
- Vertex AI Search. (n.d.). Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier from Mumbai India.
- SIELC Technologies. (2018, February 16). Benzoic acid, 2-(4-chlorobenzoyl)-.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- ECHEMI. (n.d.). Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd.
- Scimplify. (n.d.). This compound Manufacturer & Bulk chemical Supplier in USA.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- ChemicalBook. (n.d.). This compound(85-56-3) 1H NMR spectrum.
- PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Asia Chem I & E (Jiangsu) Co. Ltd. (n.d.). CAS No 85-56-3 this compound Chlorthalidone Intermediate Ingredients.
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. CAS No 85-56-3 this compound Chlorthalidone Intermediate Ingredients [m.nitrobenzenechemical.com]
- 3. Benzoic acid, 2-(4-chlorobenzoyl)- | SIELC Technologies [sielc.com]
- 4. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound(85-56-3) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(4-Chlorobenzoyl)benzoic Acid
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification and identification of 2-(4-Chlorobenzoyl)benzoic acid (CBA). As a key intermediate in various synthetic processes, ensuring the purity and identity of CBA is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights. We will explore High-Performance Liquid Chromatography (HPLC) for robust quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification, and Fourier-Transform Infrared Spectroscopy (FTIR) for rapid identity confirmation.
The Analytical Challenge: Why Robust, Cross-Validated Methods are Crucial
This compound (C14H9ClO3) is a substituted benzophenone derivative.[1] Its chemical structure, possessing both a carboxylic acid and a ketone functional group, dictates its analytical behavior. The primary challenges in its analysis are ensuring specificity in the presence of starting materials, by-products, and degradants, and developing methods that are both accurate and precise for quantitative purposes.
Cross-validation of different analytical techniques is not merely a regulatory formality; it is a cornerstone of scientific rigor. It ensures that the analytical results are reliable and consistent, irrespective of the methodology employed. This guide will walk you through the development of distinct analytical approaches and then compare their performance based on established validation parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is often the method of choice for the quantitative analysis of non-volatile, polar organic compounds like CBA due to its high resolution, sensitivity, and robustness. A reverse-phase HPLC method is particularly well-suited for this analyte.
The Rationale Behind the HPLC Method Development
The selection of a C18 or similar non-polar stationary phase is a logical starting point for a substituted benzoic acid derivative. The polarity of CBA allows for good retention and separation from non-polar impurities. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an acidic aqueous buffer, allows for the modulation of retention time and peak shape. The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of CBA, leading to a more retained and symmetrical peak.[2] UV detection is appropriate due to the presence of chromophores in the CBA molecule.
Experimental Protocol: A Validated HPLC-UV Method
This protocol outlines a robust starting point for the HPLC analysis of CBA.
1. Instrumentation and Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives).[3]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing CBA, dissolve in the diluent to a known volume to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Validation
Caption: Workflow for the development and validation of an HPLC method.
Trustworthiness: Ensuring Specificity through Forced Degradation
A key aspect of validating an analytical method is demonstrating its specificity, i.e., its ability to accurately measure the analyte in the presence of impurities, degradants, and matrix components.[4] Forced degradation studies are essential for this purpose.[5]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the CBA sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the CBA sample in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the CBA sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid CBA sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the CBA sample to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent CBA peak.
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification and Sensitive Quantification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like CBA, which has a relatively high melting point (149-150 °C) and a polar carboxylic acid group, direct GC analysis can be challenging.[6] Therefore, derivatization is often necessary to increase its volatility and thermal stability.
The Rationale for Derivatization in GC-MS Analysis
The carboxylic acid group in CBA can lead to poor peak shape (tailing) and potential degradation in the hot GC injector and column. By converting the carboxylic acid to a less polar and more volatile ester (e.g., a methyl or silyl ester), these issues can be overcome. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization strategy for carboxylic acids. The resulting trimethylsilyl (TMS) ester is much more amenable to GC analysis.
Experimental Protocol: A Proposed GC-MS Method
1. Derivatization Procedure:
-
Accurately weigh about 1 mg of the CBA sample or standard into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow for GC-MS Method Development
Caption: Workflow for the development and validation of a GC-MS method.
Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identification Tool
FTIR spectroscopy is an excellent technique for the rapid confirmation of the identity of a substance by identifying its functional groups. While not typically used for quantification, it is a valuable tool for raw material identification and for confirming the structure of the main component.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: The analysis can be performed on the solid powder directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The resulting spectrum should be compared to a reference spectrum of a known standard of this compound. Key characteristic peaks to look for include:
-
A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
A C=O stretch from the ketone (~1650 cm⁻¹).
-
C-Cl stretching vibrations.
Cross-Validation and Method Comparison
The ultimate goal is to have multiple validated methods that provide consistent and reliable results. Cross-validation involves analyzing the same set of samples using the different developed methods and comparing the results.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the discussed methods for the analysis of CBA. The quantitative data presented is based on a validated method for benzoic acid, a structurally related compound, and serves as a representative example of what can be expected during the validation of methods for CBA.[3][7]
| Parameter | HPLC-UV | GC-MS (after derivatization) | FTIR |
| Principle | Differential partitioning between liquid and solid phases | Separation based on volatility and mass-to-charge ratio | Absorption of infrared radiation by molecular vibrations |
| Primary Use | Quantitative analysis, purity assessment | Identification, quantification of volatile impurities | Identification, functional group analysis |
| Linearity (R²) | > 0.999 | > 0.995 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not Applicable |
| Precision (%RSD) | < 2.0% | < 5.0% | Not Applicable |
| Limit of Detection (LOD) | ~1 µg/mL | < 1 ng/mL | Not a quantitative method |
| Limit of Quantification (LOQ) | ~4 µg/mL | < 5 ng/mL | Not a quantitative method |
| Specificity | Good to Excellent (with forced degradation) | Excellent (based on mass spectrum) | Moderate (functional groups only) |
| Throughput | Moderate | Low to Moderate | High |
Causality in Method Selection
-
For routine quality control and assay of the bulk substance, HPLC-UV is the most practical choice. It offers a balance of precision, accuracy, and robustness without the need for complex sample preparation like derivatization.
-
For impurity identification and trace-level analysis, GC-MS is superior. Its high sensitivity and the definitive identification provided by the mass spectrum make it ideal for characterizing unknown peaks or quantifying low-level impurities.
-
For rapid identity confirmation of raw materials, FTIR is the most efficient method. It provides a quick and reliable fingerprint of the molecule.
By developing and cross-validating these complementary methods, a comprehensive analytical strategy for this compound can be established, ensuring the quality and consistency of this important chemical intermediate.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- ICH. (2023). Q2(R2) Validation of Analytical Procedures.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66564, 2-(4'-Chlorobenzoyl)benzoic acid.
- Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-155.[4]
- Prajapati, T., et al. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry, 29(7), 1471-1475.[3]
- USP. (n.d.).
- ResearchGate. (2017). (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- ResearchGate. (2007). (PDF) this compound.
- NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 2-(4-Chlorobenzoyl)benzoic Acid and Its Derivatives in Modern Synthesis
Welcome to a comprehensive analysis of 2-(4-chlorobenzoyl)benzoic acid (CBBA), a pivotal intermediate in the synthesis of pharmaceuticals, polymers, and dyes. This guide moves beyond a simple recitation of facts to provide a comparative perspective, contrasting the synthetic utility of CBBA against other key benzoic acid derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to inform your selection of building blocks for complex molecular architectures.
Introduction: The Strategic Importance of Substituted Aroylbenzoic Acids
Benzoic acid and its derivatives are foundational scaffolds in organic synthesis, prized for their versatile reactivity.[1][2] The introduction of substituents onto the aromatic rings dramatically alters their electronic and steric properties, creating a diverse toolkit for the synthetic chemist. This compound (CAS No. 85-56-3) is a prominent member of the 2-aroylbenzoic acid family. Its structure, featuring a benzoic acid core ortho-substituted with a 4-chlorobenzoyl group, presents a unique combination of functionalities that make it an indispensable precursor in several industrial applications.[3][4]
This guide will explore the synthesis, reactivity, and application of CBBA, placing it in direct comparison with other derivatives to highlight its specific advantages and contextualize its role in the broader landscape of synthetic chemistry.
Physicochemical Profile and Reactivity Analysis
The synthetic utility of a molecule is dictated by its physical properties and electronic nature. CBBA is typically a white to off-white crystalline powder with a melting point of approximately 149-150 °C.[5] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and benzene.[3][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉ClO₃ | [6][7] |
| Molecular Weight | 260.67 g/mol | [7][8] |
| Melting Point | 149-150 °C | [8][9] |
| Appearance | White to off-white crystalline solid/powder | [6][8] |
| IUPAC Name | This compound | [7][10] |
| CAS Number | 85-56-3 | [5][7] |
The reactivity of CBBA is governed by three key structural features:
-
The Carboxylic Acid Group: This group undergoes typical reactions like esterification and amide formation.[6] Its acidity is influenced by the electron-withdrawing nature of the adjacent benzoyl group.
-
The Benzoyl Ketone: The carbonyl group can be a site for nucleophilic attack or reduction.
-
The Two Aromatic Rings: The chlorine atom on one ring and the entire benzoyl substituent on the other are strongly deactivating, electron-withdrawing groups. This makes both rings less susceptible to further electrophilic aromatic substitution compared to unsubstituted benzene.[11][12] The chlorine atom provides a handle for nucleophilic aromatic substitution under certain conditions and influences the regioselectivity of reactions.
This contrasts with benzoic acid derivatives bearing electron-donating groups (e.g., p-toluic acid), which activate the ring towards electrophilic substitution, or the unsubstituted parent, benzoic acid, which is itself moderately deactivated.[12][13] The specific ortho-aroyl structure of CBBA is crucial for its primary application in the synthesis of fused heterocyclic systems.
The Cornerstone Synthesis: Friedel-Crafts Acylation
The most prevalent and industrially viable method for producing CBBA is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[14] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[15][16]
The causality for using a stoichiometric amount of AlCl₃, rather than a catalytic amount, is a key experimental insight. The Lewis acid coordinates to both the carbonyl oxygen of the resulting ketone product and the carboxylic acid, forming a stable complex.[16] This complex deactivates the catalyst, preventing it from participating in further cycles. An aqueous workup is required to hydrolyze this complex and liberate the final product.[17]
Caption: Experimental workflow for the synthesis of CBBA via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[14]
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, prepare a solution of phthalic anhydride (30 g, 0.2 mol) in dry chlorobenzene (122 mL).
-
Catalyst Addition: With vigorous stirring, add anhydrous aluminum chloride (64 g, 0.48 mol) in small portions. The reaction is exothermic and the temperature will rise, bringing the mixture to a moderate reflux.
-
Reaction: Maintain a gentle reflux for 1 hour using an ice bath to control the rate as needed. The reaction product will begin to solidify.
-
Hydrolysis (Work-up): Cool the reaction vessel in a large ice bath. Cautiously add 300 mL of cold water dropwise to the solidified mass to decompose the aluminum chloride complex. Follow this with the addition of concentrated hydrochloric acid to ensure all aluminum salts are dissolved in the aqueous layer.
-
Isolation and Purification: The crude CBBA will precipitate as a white solid. Collect the precipitate by suction filtration and wash thoroughly with water, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Recrystallization: For high purity, recrystallize the crude solid from hot benzene. The expected yield of pure crystals is approximately 38 g (73%).[14]
Comparative Synthetic Applications
The true value of a building block is demonstrated in its ability to efficiently generate valuable downstream products. Here, we compare the synthetic pathways originating from CBBA with those from other benzoic acid derivatives.
Case Study 1: API Synthesis - Chlorthalidone vs. Valsartan
This compound is a key intermediate for producing Chlorthalidone , an anti-hypertension drug.[3][4] The synthesis leverages the ortho-aroylbenzoic acid structure to build the final heterocyclic system.
In contrast, the synthesis of Valsartan , another major anti-hypertensive, often starts from different benzoic acid derivatives like 2-cyanobenzoic acid or utilizes boronic acid derivatives in Suzuki-Miyaura couplings to form the critical biphenyl backbone.[18]
Caption: Contrasting synthetic strategies for APIs from different benzoic acid precursors.
This comparison illustrates a fundamental divergence in synthetic strategy. The CBBA route is ideal for targets where the 2-aroylbenzoic acid structure can be directly incorporated to form a complex fused ring. The Valsartan route is representative of modern cross-coupling strategies where the benzoic acid derivative (often as a nitrile or halide) serves as one partner in a C-C bond formation to build a biaryl system.[18][19]
Case Study 2: Polymer Synthesis - Poly(arylene ether)s
CBBA is a crucial monomer for the synthesis of high-performance polymers like phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s.[5][8] The reaction involves the formation of bisphthalazinone monomers from CBBA, which are then polymerized.[4] The rigid, aromatic backbone imparted by the CBBA-derived monomer results in polymers with high thermal stability and excellent mechanical properties.
Other benzoic acid derivatives, such as 3,4,5-Tris(n-dodecane-1-yloxy)benzoic acid , are used to synthesize different types of polymers or advanced materials where properties like solubility and self-assembly, imparted by the long alkyl chains, are desired.[1] The choice of derivative is therefore dictated entirely by the desired properties of the final macromolecule.
Table 2: Comparison of Benzoic Acid Derivatives in Synthesis
| Derivative | Key Synthetic Reaction | Primary Application(s) | Rationale for Use |
| This compound | Friedel-Crafts Acylation (for synthesis); Heterocycle formation (for use) | Chlorthalidone, Mazindol, High-performance polymers[3][4] | Pre-installed ortho-aroyl group is ideal for building fused ring systems. |
| 2-Cyanobenzoic Acid | Decarboxylative Cross-Coupling | Valsartan synthesis[18] | Cyano group serves as a precursor to the tetrazole ring in the final API. |
| Unsubstituted Benzoic Acid | Oxidative Decarboxylation, Esterification, etc.[2] | Phenol production, Food preservatives, General precursor[2][20] | Simple, inexpensive aromatic carboxylic acid for a wide range of transformations. |
| 3,4,5-Tris(alkoxy)benzoic acids | Esterification, Amide Coupling | Advanced materials, Liquid crystals, Pharmaceutical intermediates[1] | Alkoxy chains impart specific solubility, steric, and electronic properties. |
Conclusion
This compound is not merely another substituted benzoic acid; it is a highly specialized building block whose value lies in its pre-organized ortho-aroyl structure. While other derivatives like 2-cyanobenzoic acid are tailored for modern cross-coupling reactions to build biaryl systems, CBBA excels as a direct precursor for complex, fused heterocyclic structures found in important pharmaceuticals and high-performance polymers. Its synthesis via the robust Friedel-Crafts acylation is a well-established industrial process. For researchers and drug development professionals, understanding this distinction is key. The choice between CBBA and other benzoic acid derivatives is not a matter of simple substitution but a strategic decision based on the architecture of the final target molecule.
References
- Understanding Benzoic Acid Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
- This compound | 85-56-3. ChemicalBook.
- Thermophysical Properties of this compound. Chemcasts.
- CAS 85-56-3: this compound. CymitQuimica.
- This compound 98 85-56-3. Sigma-Aldrich.
- This compound | 85-56-3. ChemicalBook.
- 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564. PubChem.
- This compound 98 85-56-3. Sigma-Aldrich.
- Synthesis of Valsartan via Decarboxylative Biaryl Coupling. ACS Publications.
- This compound: Key Intermediate for Pharma & Dyes. Glentham Life Sciences.
- Benzoic acid. Wikipedia.
- A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids. Benchchem.
- A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.
- Synthesis of this compound. PrepChem.com.
- A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journals.
- Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation. Benchchem.
- 2(4-Chlorobenzoyl) Benzoic Acid. Sarex Fine Chemicals.
- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Dissertation.
- Friedel–Crafts reaction. Wikipedia.
- Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene?. Study.com.
- Why is benzoic acid less reactive than benzene?. Quora.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 5. This compound | 85-56-3 [chemicalbook.com]
- 6. CAS 85-56-3: this compound | CymitQuimica [cymitquimica.com]
- 7. chem-casts.com [chem-casts.com]
- 8. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 85-56-3 [m.chemicalbook.com]
- 10. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 20. ijcrt.org [ijcrt.org]
A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 2-(4-Chlorobenzoyl)benzoic Acid
For researchers and professionals in drug development and quality control, the robust and reliable separation of 2-(4-Chlorobenzoyl)benzoic acid is paramount for accurate quantification and impurity profiling. This guide provides an in-depth comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this critical application. Moving beyond a simple recitation of methods, we will delve into the mechanistic principles that govern the separation, empowering you to make informed decisions for your analytical challenges.
Understanding the Analyte: this compound
This compound is a molecule of significant interest in pharmaceutical synthesis. Its chemical structure, featuring two aromatic rings, a ketone group, and a carboxylic acid moiety, presents a unique set of challenges and opportunities for chromatographic separation. The presence of the aromatic rings suggests that interactions with the stationary phase can be multi-faceted, involving both hydrophobic and potential π-π interactions. The carboxylic acid group (with a pKa typically in the range of 3-5) dictates that the mobile phase pH will be a critical parameter influencing its retention and peak shape.
The Workhorse of Reversed-Phase HPLC: The C18 Column
The C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC, and for good reason. Its long alkyl chains provide a highly hydrophobic surface, leading to strong retention of non-polar and moderately polar compounds through hydrophobic interactions.[1] For this compound, the non-polar benzoyl and chlorobenzoyl groups will readily interact with the C18 ligands.
Performance Characteristics of C18 Columns
C18 columns are known for their:
-
Broad Applicability: Effective for a wide range of analytes.
-
High Retention: The dense C18 chains offer significant hydrophobic retention.
-
Robustness and Stability: Modern C18 columns are designed for durability across a range of mobile phase conditions.
However, a potential drawback of C18 columns is that their selectivity is primarily driven by hydrophobicity. This can sometimes lead to co-elution with impurities of similar hydrophobicity.
The Critical Role of Mobile Phase pH
For acidic compounds like this compound, controlling the mobile phase pH is essential for achieving good peak shape and reproducible retention on a C18 column.[2][3] When the mobile phase pH is above the pKa of the carboxylic acid, the analyte will exist in its ionized (deprotonated) form. This increased polarity leads to reduced retention and can result in poor peak shape (tailing) due to interactions with residual silanols on the silica support.
By acidifying the mobile phase (typically with formic acid, acetic acid, or phosphoric acid to a pH below the analyte's pKa), the carboxylic acid is maintained in its neutral, protonated form. This increases its hydrophobicity, leading to stronger retention and significantly improved peak symmetry.[4][5]
An Alternative Selectivity: The Phenyl-Hexyl Column
When C18 columns fall short in resolving critical pairs, a change in stationary phase chemistry is often the most effective solution.[6] Phenyl-Hexyl columns offer a compelling alternative for the separation of aromatic compounds like this compound.[1][7][8]
The Unique Retention Mechanism of Phenyl-Hexyl Columns
Phenyl-Hexyl columns possess a stationary phase where a phenyl group is attached to the silica surface via a hexyl linker. This unique chemistry provides a mixed-mode retention mechanism:
-
Hydrophobic Interactions: The hexyl chain contributes to hydrophobic interactions, similar to a C8 or a short-chain C18 column.
-
π-π Interactions: The phenyl ring of the stationary phase can engage in π-π interactions with the aromatic rings of the analyte.[1][8] This provides an additional layer of selectivity that is absent in purely aliphatic phases like C18.
This dual retention mechanism can lead to different elution orders and improved resolution for aromatic compounds compared to C18 columns.[7][9]
Mobile Phase Considerations for Phenyl-Hexyl Columns
The choice of organic modifier in the mobile phase can significantly impact the selectivity of Phenyl-Hexyl columns. Acetonitrile, with its own π-electron system, can sometimes compete with the analyte for π-π interactions with the stationary phase, potentially dampening this selective interaction.[5] In contrast, methanol as the organic modifier does not have π-electrons and may allow for more pronounced π-π interactions between the analyte and the phenyl stationary phase, leading to enhanced selectivity for aromatic compounds.[9]
Performance Comparison: C18 vs. Phenyl-Hexyl
The following table summarizes the expected performance of C18 and Phenyl-Hexyl columns for the separation of this compound, based on established chromatographic principles.
| Feature | C18 Column | Phenyl-Hexyl Column | Rationale |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | The C18 phase is purely aliphatic, while the Phenyl-Hexyl phase has both alkyl and aromatic character.[1][8] |
| Retention of this compound | Generally stronger retention due to higher carbon load and hydrophobicity. | May show slightly less retention than a C18 of similar particle size due to a lower carbon load, but this can be modulated by mobile phase composition. | C18 columns typically have a higher percentage of carbon, leading to greater hydrophobicity. |
| Selectivity for Aromatic Compounds | Based primarily on differences in hydrophobicity. | Can provide alternative and potentially superior selectivity due to π-π interactions with the analyte's aromatic rings.[7][9] | The ability to engage in π-π interactions provides an additional separation mechanism. |
| Peak Shape for Acidic Analytes | Good peak shape is achievable with an acidified mobile phase to suppress ionization.[2][3] | Good peak shape is also achieved with an acidified mobile phase. | Suppressing ionization is key to good chromatography for acidic compounds on reversed-phase columns. |
| Ideal for... | General-purpose method development and when high retention is required. | Resolving aromatic compounds that co-elute on a C18 column and for methods requiring alternative selectivity.[6] | The different selectivity of the Phenyl-Hexyl phase is its primary advantage. |
Experimental Protocol: HPLC Separation of this compound
This protocol provides a starting point for the method development for the separation of this compound. Optimization will likely be necessary based on the specific sample matrix and instrumentation.
Objective: To achieve a sharp, symmetric peak for this compound, well-resolved from potential impurities.
Materials and Reagents
-
Columns:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions
| Parameter | Recommended Setting | Justification |
| Mobile Phase | Gradient or Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water. A starting point could be 60:40 (Solvent B: Solvent A). | The acidified aqueous mobile phase ensures the analyte is in its neutral form for good peak shape and retention.[2][3] Acetonitrile is a common and effective organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the analyte suggests strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds. |
Experimental Workflow
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. lcms.cz [lcms.cz]
A Comparative Guide to the Biological Activity of 2-(4-Chlorobenzoyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The benzoic acid scaffold has long been a privileged structure, forming the core of numerous biologically active compounds.[1] Within this class, 2-(4-Chlorobenzoyl)benzoic acid serves as a valuable starting point for the development of derivatives with a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of this compound derivatives relative to the parent compound, supported by experimental data and mechanistic insights.
The Core Moiety: this compound
This compound is a keto-carboxylic acid characterized by a benzoic acid ring acylated at the 2-position with a 4-chlorobenzoyl group. This structural arrangement confers a unique three-dimensional conformation and electronic distribution, making it a versatile intermediate for synthesizing a variety of heterocyclic and polycyclic compounds.[2] While the parent compound itself exhibits modest biological activity, its true potential lies in the diverse functionalities that can be introduced through chemical modification.
Comparative Biological Activities: A Multifaceted Profile
Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The following sections delve into a comparative analysis of these activities, highlighting key structural modifications that lead to enhanced potency.
Antimicrobial Activity: Targeting Bacterial Proliferation
Several studies have highlighted the antimicrobial potential of benzoic acid derivatives. The mechanism of action for many of these compounds involves the disruption of microbial cell membranes and the inhibition of essential cellular processes.[3] For derivatives of 2-benzoylbenzoic acid, a key target has been identified as the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[4]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[5]
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as a trifluoromethyl group, on the benzoic acid moiety has been shown to enhance antibacterial activity.[4]
-
Halogenation: Dichloro substitution on the benzoyl ring, as seen in the analog C3-005, significantly improves the minimum inhibitory concentration (MIC) against Streptococcus pneumoniae compared to the unsubstituted parent compound.[4]
Comparative Antimicrobial Data:
The following table summarizes the antimicrobial activity of 2-benzoylbenzoic acid and its derivatives against various bacterial strains. It is important to note that direct comparative data for this compound is limited, and thus, data for closely related 2-benzoylbenzoic acid derivatives are presented to illustrate the impact of structural modifications.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Benzoylbenzoic acid | Streptococcus mutans | High (Activity Index: 0.7) | [5] |
| 2-Benzoylbenzoic acid | Staphylococcus aureus | High (Activity Index: 0.7) | [5] |
| C3 (unsubstituted) | Streptococcus pneumoniae ATCC 49619 | 256 | [4] |
| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8 | [4] |
| Compound 8e (5-trifluoromethyl) | Staphylococcus epidermidis | 0.5 | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain derivatives of 2-benzoylbenzoic acid have exhibited promising anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), and the modulation of inflammatory signaling pathways like the nuclear factor kappa B (NF-κB) cascade.[5][6]
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory potential of these compounds is closely tied to their ability to interact with the active sites of inflammatory enzymes.
-
Substituents on the Benzoyl Ring: The nature of the substituent on the benzoyl ring can significantly influence COX-2 inhibitory activity. For instance, a new salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher affinity for COX-2 in silico compared to acetylsalicylic acid (ASA).[6]
Experimental Data:
In a study on a new salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), administration to LPS-induced rats resulted in a significant reduction of pro-inflammatory cytokines TNF-α and IL-1β in cardiac blood plasma.[6]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| LPS-induced rats | High | High |
| 3-CH2Cl (500 mg/60 kg bw) | 5.70 +/- 1.04 x 10³ (p=<0.001) | 2.32 +/- 0.28 x 10³ (p=<0.001) |
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
The benzoic acid scaffold is a common feature in many anticancer agents.[7] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these derivatives is often linked to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
-
Heterocyclic Derivatives: The conversion of the carboxylic acid group into various heterocyclic moieties has been a successful strategy in developing potent anticancer agents. For example, certain quinazolinone derivatives of benzoic acid have shown significant activity against HeLa and MCF-7 cell lines.[8]
Comparative Cytotoxicity Data:
The following table presents the half-maximal inhibitory concentration (IC50) values for some benzoic acid derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative 9 | HeLa | 10 | [8] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [8] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 | 15.6 | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for key assays used to evaluate the biological activities of this compound derivatives.
Synthesis of this compound
A common and established method for the synthesis of the 2-benzoylbenzoic acid scaffold is the Friedel-Crafts acylation.[10]
Materials:
-
Phthalic anhydride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene (for recrystallization)
Procedure:
-
To a solution of phthalic anhydride in dried chlorobenzene, add well-ground anhydrous aluminum chloride with stirring.
-
The reaction temperature will rise, and the mixture should be refluxed for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add water to hydrolyze the complex.
-
Add concentrated HCl to the mixture.
-
The product will precipitate as a white solid. Collect the precipitate by filtration.
-
Wash the crude product thoroughly with water and then with cooled ethanol.
-
Recrystallize the crude product from benzene to obtain pure this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[5]
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial inoculum (standardized to 0.5 McFarland)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the proposed signaling pathways modulated by this compound derivatives.
Caption: Synthetic workflow for this compound.
Caption: Inhibition of bacterial RNA polymerase by derivatives.
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
cost-benefit analysis of different synthetic pathways for 2-(4-Chlorobenzoyl)benzoic acid
An In-Depth Comparative Guide to the Synthetic Pathways of 2-(4-Chlorobenzoyl)benzoic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound (CBBA), CAS No. 85-56-3, is a pivotal organic intermediate with significant applications in the pharmaceutical and polymer industries.[1][2] It serves as a key raw material for the synthesis of the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol.[1] Furthermore, its unique structure makes it a valuable monomer for producing high-performance polymers like poly(arylene ether)s and poly(arylene sulfone)s, which possess desirable thermal and mechanical properties.[3][4][5]
Given its industrial importance, the efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to CBBA, grounded in experimental data to inform process development and optimization.
Logical Framework for Synthetic Pathway Analysis
The selection of an optimal synthetic route is a multi-faceted decision. This guide employs a structured approach to evaluate the competing pathways, focusing on key performance indicators relevant to both laboratory-scale research and industrial-scale production.
Sources
- 1. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 2. This compound CAS 85-56-3 - Chemical Supplier Unilong [unilongindustry.com]
- 3. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Manufacturers In India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
A Definitive Guide to the Spectroscopic Confirmation of Synthesized 2-(4-Chlorobenzoyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques to definitively verify the successful synthesis of 2-(4-Chlorobenzoyl)benzoic acid. We will move beyond a simple recitation of data, focusing on the causal relationships behind experimental choices and the cross-validation between different analytical methods.
Introduction: The Imperative of Structural Verification
The synthesis of any novel compound is incomplete without rigorous structural elucidation. In the context of pharmaceutical development, an incorrectly identified molecule can lead to wasted resources, misleading biological data, and potential safety issues. This compound, a versatile intermediate, presents a clear example of a molecule with distinct functional groups—a carboxylic acid and a diaryl ketone—that lend themselves to a multi-faceted spectroscopic analysis. This guide will demonstrate how a synergistic application of FTIR, NMR, and Mass Spectrometry provides an unassailable confirmation of its structure.
A common synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride[1][2].
Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is an indispensable first-pass technique for identifying the key functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For this compound, we expect to see characteristic absorptions for the carboxylic acid and ketone moieties.
Experimental Protocol:
-
Sample Preparation (ATR): A small amount of the dried, synthesized powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is rapid and requires minimal sample preparation.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Scan: The sample spectrum is then acquired. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Data Comparison:
| Functional Group | Expected Absorption Range (cm⁻¹) | Hypothetical Experimental Data (cm⁻¹) | Interpretation |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | ~3000 (broad) | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids[3]. |
| Aromatic C-H | 3100 - 3000 | ~3050 | Stretching vibrations of the sp² hybridized C-H bonds on the benzene rings. |
| Ketone C=O | 1685 - 1665 | ~1670 (strong) | The carbonyl stretch of the diaryl ketone. |
| Carboxylic Acid C=O | 1710 - 1680 | ~1690 (strong) | The carbonyl stretch of the carboxylic acid, often slightly higher than the ketone. |
| Aromatic C=C | 1600 - 1450 | ~1595, 1480 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| C-O Stretch | 1320 - 1210 | ~1290 | Characteristic stretching of the C-O bond in the carboxylic acid group[3]. |
| C-Cl Stretch | 800 - 600 | ~750 | Stretching vibration of the carbon-chlorine bond. |
The presence of a broad O-H stretch, along with two distinct C=O stretches and aromatic C=C bands, provides strong initial evidence for the successful synthesis of this compound[4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the connectivity of the entire molecule.
Caption: Structure of this compound with protons and carbons in unique chemical environments.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable[1][6].
-
Data Acquisition: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) (DMSO-d₆) | Hypothetical Experimental Data (δ, ppm) | Multiplicity & Interpretation |
| Carboxylic Acid (Hₐ) | 10.0 - 13.5 | ~13.3 | Singlet (broad), highly deshielded acidic proton[6]. |
| Aromatic Protons | 7.0 - 8.2 | 7.45 - 8.02 | Multiplets, complex splitting patterns due to coupling between adjacent aromatic protons. The eight aromatic protons will not be equivalent and will appear in this region[1][6]. |
Note: In CDCl₃, the carboxylic acid proton peak is often broader and may appear further upfield (~11 ppm)[6]. The complex multiplet pattern in the aromatic region, integrating to 8 protons, combined with the highly downfield singlet for the carboxylic acid proton, strongly supports the target structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Hypothetical Experimental Data (δ, ppm) | Interpretation |
| Ketone C=O | 190 - 200 | ~195 | Highly deshielded carbonyl carbon of the ketone. |
| Carboxylic Acid C=O | 165 - 185 | ~168 | Deshielded carbonyl carbon of the carboxylic acid[7]. |
| Aromatic C-Cl | 130 - 140 | ~138 | The carbon atom directly bonded to the electronegative chlorine atom. |
| Aromatic C-C=O | 130 - 145 | ~135, ~140 | Quaternary carbons attached to the carbonyl groups. |
| Aromatic C-H | 120 - 140 | 128 - 133 | Aromatic carbons bonded to hydrogen atoms[8]. |
Observing two distinct signals in the carbonyl region (~195 ppm and ~168 ppm) is a critical piece of evidence that differentiates the product from starting materials and byproducts. The number of signals in the aromatic region will depend on the symmetry of the molecule but will fall within the expected range[7][9].
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is recorded, generating the mass spectrum.
Data Comparison:
| Ion | Expected m/z | Hypothetical Experimental Data (m/z) | Interpretation |
| [M]⁺ (Molecular Ion) | 260.02 | 260 | The molecular weight of C₁₄H₉ClO₃ is 260.67. The presence of chlorine will give a characteristic M+2 peak at m/z 262 with roughly one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope. |
| [M-OH]⁺ | 243.02 | 243 | Loss of the hydroxyl radical from the carboxylic acid group[10]. |
| [M-COOH]⁺ | 215.03 | 215 | Loss of the entire carboxyl group as a radical[10]. |
| [C₇H₄ClO]⁺ | 139.00 | 139 | Fragment corresponding to the chlorobenzoyl cation, a very stable acylium ion. |
| [C₇H₅O₂]⁺ | 121.03 | 121 | Fragment corresponding to the benzoyl cation from the other side of the ketone. |
The definitive identification of the molecular ion peak at m/z 260, along with its isotopic pattern confirming the presence of one chlorine atom, is the primary goal. The fragmentation pattern, particularly the presence of the chlorobenzoyl cation at m/z 139, provides corroborating evidence for the connectivity of the molecule[11][12][13].
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of synthesized this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, complementary spectroscopic techniques.
-
FTIR confirms the presence of the key functional groups: a carboxylic acid and a ketone.
-
¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the aromatic rings and the disposition of the functional groups.
-
Mass Spectrometry verifies the correct molecular weight and the presence of a chlorine atom, while its fragmentation pattern aligns with the proposed structure.
By systematically applying these techniques and cross-validating the results, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, ensuring the integrity of subsequent research and development efforts.
References
- PrepChem.com. Synthesis of this compound. [Link]
- Magnetic Resonance in Chemistry.
- ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- Organic Chemistry D
- University of Colorado Boulder.
- Pharmacy 180.
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
- Freie Universität Berlin.
- National Institute of Standards and Technology.
- ResearchGate. Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. [Link]
- Chemistry LibreTexts.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound(85-56-3) 1H NMR [m.chemicalbook.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. pharmacy180.com [pharmacy180.com]
- 13. geo.fu-berlin.de [geo.fu-berlin.de]
A Senior Application Scientist's Guide to Catalytic Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4-Chlorobenzoyl)benzoic acid, a key intermediate in the preparation of high-performance polymers and pharmaceuticals, is a critical process where the choice of catalyst profoundly impacts reaction efficiency, yield, and environmental footprint. This guide provides an in-depth, quantitative comparison of various catalytic systems for this synthesis, moving beyond a simple recitation of protocols to explain the underlying principles and practical considerations that inform catalyst selection in a research and development setting.
The Cornerstone Reaction: Friedel-Crafts Acylation
The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction hinges on the generation of a highly reactive acylium ion, a process facilitated by a catalyst. The selection of this catalyst is a pivotal decision, influencing not only the yield but also the reaction conditions, product purity, and scalability of the process.
Below is a logical workflow for the synthesis and catalyst screening process.
Caption: A generalized experimental workflow for catalyst comparison.
Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound, based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. Therefore, some data is extrapolated from closely related reactions to provide a broader perspective.
| Catalyst System | Catalyst Type | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Anhydrous AlCl₃ | Traditional Lewis Acid | Chlorobenzene (solvent), reflux, 1h | ~73% | High reactivity, well-established | Stoichiometric amounts required, moisture sensitive, corrosive waste |
| Pd(TFA)₂ / Ag₂CO₃ | Transition Metal | DME, 130-165°C, 24-48h | 56%[1] | Catalytic amounts, potential for milder conditions | Higher cost, longer reaction times, complex catalyst system |
| Anhydrous AlCl₃ | Mechanochemical | Solvent-free, ball milling, 45 min | Not directly reported for this specific reaction; 79% for a similar system[2] | Environmentally friendly (solvent-free), rapid | Specialized equipment required, potential for localized heating |
| FeCl₃ | Milder Lewis Acid | Propylene carbonate, 80°C, 3-10h | Good to high yields (76-92%) for acylation of activated arenes | Less moisture sensitive than AlCl₃, more environmentally benign | Generally lower reactivity than AlCl₃, may require higher temperatures |
| Zeolites (e.g., H-beta) | Solid Acid | Gas-phase or liquid-phase, high temp. | Moderate to good for acylation of benzene with phthalic anhydride[3] | Reusable, easy to separate, shape-selective | May require high temperatures and pressures, potential for deactivation |
| Ionic Liquids | Lewis/Brønsted Acidic | 30-80°C, 3-4h | High (up to 88.4%) for acylation of benzene with phthalic anhydride[4] | Reusable, tunable properties, can act as both solvent and catalyst | Viscosity can be an issue, product separation can be challenging |
In-Depth Analysis of Catalytic Systems
Anhydrous Aluminum Chloride (AlCl₃): The Traditional Workhorse
Mechanism of Action: AlCl₃ is a strong Lewis acid that coordinates with the carbonyl oxygen of phthalic anhydride, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring, primarily at the para position due to steric hindrance and electronic effects, to form the desired product.[5]
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Insights: The traditional method requires a molar excess of AlCl₃ because the catalyst forms a stable complex with the product, rendering it inactive.[5] This necessitates a stoichiometric, rather than catalytic, amount of AlCl₃ and a subsequent aqueous work-up to hydrolyze the complex and isolate the product. While effective, this generates a significant amount of acidic, aluminum-containing waste.
A more recent, solvent-free mechanochemical approach using a ball mill offers a greener alternative.[2] This method can significantly reduce reaction times and eliminate the need for hazardous solvents.
Palladium(II) Trifluoroacetate (Pd(TFA)₂): A Transition Metal Approach
Mechanism of Action: The palladium-catalyzed reaction likely proceeds through a different mechanism, potentially involving a C-H activation pathway.[1] This method, while requiring a co-catalyst (silver carbonate), operates with a truly catalytic amount of the precious metal.
Experimental Insights: A reported yield of 56% was achieved, though under relatively harsh conditions (high temperature and long reaction time).[1] This suggests that while promising, further optimization of the catalyst system and reaction parameters is needed to compete with the traditional AlCl₃ method in terms of efficiency for this specific transformation.
Ferric Chloride (FeCl₃): A Milder and Greener Lewis Acid
Zeolites: The Shape-Selective Solid Acids
Experimental Insights: Zeolites are crystalline aluminosilicates with well-defined pore structures that can act as solid acid catalysts. Their shape-selective nature can favor the formation of the desired para-isomer. For the acylation of benzene with phthalic anhydride, zeolites like H-beta have shown good catalytic activity, although often at elevated temperatures.[3] The reusability of zeolites is a significant advantage, making them attractive for industrial applications.
Ionic Liquids: Tunable Solvents and Catalysts
Experimental Insights: Ionic liquids, particularly those with Lewis or Brønsted acidity, have emerged as promising catalysts and reaction media for Friedel-Crafts acylations. For the reaction of benzene with phthalic anhydride, a chloroaluminate ionic liquid has been reported to give a high yield of 88.4% under mild conditions.[4] The ability to tune the properties of the ionic liquid offers a high degree of control over the reaction. However, the viscosity of some ionic liquids and the challenge of separating the product from the reaction medium can be practical hurdles.
Experimental Protocols
Protocol 1: Traditional Synthesis using Anhydrous AlCl₃[6]
Materials:
-
Phthalic anhydride (30 g, 0.2 mol)
-
Dried chlorobenzene (122 ml)
-
Anhydrous aluminum chloride (64 g, 0.48 mol)
-
Ice
-
Water
-
Ethanol
-
Benzene (for recrystallization)
Procedure:
-
To a solution of phthalic anhydride in dried chlorobenzene, add well-ground anhydrous aluminum chloride with stirring.
-
The reaction is exothermic; control the temperature with an ice bath to maintain a moderate reflux for 1 hour.
-
After the reaction, the product will solidify. Cool the reaction mixture in an ice bath and slowly add 300 ml of water to quench the reaction and hydrolyze the aluminum chloride complex.
-
Collect the white precipitate by filtration and wash thoroughly with water and then with cold ethanol to obtain the crude product.
-
Recrystallize the crude product from benzene to obtain pure this compound.
-
Yield: 38 g (approximately 73% molar yield).
Protocol 2: Palladium-Catalyzed Synthesis[1]
Materials:
-
Benzoic acid derivative (0.2 mmol)
-
α-Oxocarboxylic acid (0.6 mmol)
-
Pd(TFA)₂ (6.6 mg, 0.02 mmol)
-
Ag₂CO₃ (0.5-0.6 mmol)
-
Dimethyl ether (DME) (2.0 mL)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel
Procedure:
-
In a dried 20 mL pressure tube, combine the benzoic acid derivative, α-oxocarboxylic acid, Pd(TFA)₂, Ag₂CO₃, and DME.
-
Seal the tube and stir vigorously at 130-165°C for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with EtOAc (15 mL).
-
Filter the mixture through a silica gel pad and concentrate the filtrate under vacuum.
-
Purify the residue by silica gel flash chromatography (eluting with a gradient of 1% AcOH and 8-15% EtOAc in hexane) to yield this compound.
-
Yield: 56%.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances reactivity, cost, safety, and environmental impact. While the traditional anhydrous AlCl₃ method remains a high-yielding and well-established procedure, its drawbacks in terms of waste generation and catalyst handling are significant.
Modern catalytic systems, including transition metals, milder Lewis acids like FeCl₃, solid acids like zeolites, and ionic liquids, offer promising alternatives. These catalysts often operate under more environmentally benign conditions and can be recyclable. However, for the specific synthesis of this compound, further research is needed to optimize these newer methods to achieve the high efficiency of the traditional approach. The development of a robust, reusable, and highly active catalyst for this transformation remains a key objective for both academic and industrial researchers. The data and protocols presented in this guide provide a solid foundation for informed decision-making and future process development in this important area of chemical synthesis.
References
- PrepChem. Synthesis of this compound.
- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. Dissertation.
- Heidari, F., & Al-Shehri, S. (2020). Friedel–Crafts acylation of benzene with phthalic anhydride. ResearchGate.
- Martins, L., & Ribeiro, F. R. (2018). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 118(15), PR1-PR69.
- Google Patents. Friedel-crafts acylation process in ionic liquids. US7595425B2.
- Google Patents. Friedel-crafts acylation process in ionic liquids. US7595425B2.
- Semantic Scholar. Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia.
- Stark, A., & Seddon, K. R. (2007). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 3, 25.
- Organic Syntheses. Benzoyl chloride, o-chloro-.
- Researcher.Life. Modified zeolites as catalysts in the Friedel-Crafts acylation.
- ResearchGate. Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
- Zenodo. THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE.
- Stolar, T., Karadeniz, B., & Užarević, K. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1315–1323.
- The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
- PubChem. 2-(4'-Chlorobenzoyl)benzoic acid.
- Google Patents. Synthetic process of 2-benzoylbenzoic acid. CN106045840A.
- Google Patents. Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. CN103896756A.
- Chen, Y. H., et al. (2018). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. Organic & Biomolecular Chemistry, 16(43), 8272-8278.
Sources
- 1. Page loading... [guidechem.com]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Efficacy of 2-(4-Chlorobenzoyl)benzoic Acid as a Precursor: A Comparative Guide to Alternative Compounds
In the landscape of pharmaceutical and dye manufacturing, the selection of a precursor is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of 2-(4-Chlorobenzoyl)benzoic acid (CBBA) as a pivotal precursor, primarily focusing on its role in the synthesis of the widely used diuretic, Chlorthalidone, and the important dye intermediate, 2-chloroanthraquinone. We will objectively evaluate its performance against alternative synthetic strategies, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Central Role of this compound (CBBA)
This compound, a benzophenone derivative, serves as a cornerstone intermediate in the synthesis of several commercially significant molecules. Its utility stems from the reactive keto and carboxylic acid functionalities, which allow for a range of subsequent chemical transformations.
The most prevalent and industrially significant method for the synthesis of CBBA is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Caption: Synthesis of this compound via Friedel-Crafts acylation.
While this method is well-established, its efficiency can be influenced by reaction conditions and the choice of catalyst. Research into alternative catalysts, such as ionic liquids, has shown promise in improving yields and promoting greener chemistry. For instance, the use of a chloroaluminate ionic liquid has been reported to achieve a yield of 88.4% for the analogous acylation of benzene with phthalic anhydride.
CBBA as a Precursor in Chlorthalidone Synthesis: A Comparative Analysis
Chlorthalidone, a thiazide-like diuretic, is a frontline treatment for hypertension. The traditional synthesis of Chlorthalidone heavily relies on CBBA as the starting material.
The Established Route: Synthesis from this compound
The synthesis of Chlorthalidone from CBBA involves a multi-step process that begins with the reaction of CBBA with hydroxylamine, followed by a series of transformations including reduction, chlorosulfonation, amidation, and finally, cyclization to yield the active pharmaceutical ingredient (API). A patent for an improved process for the preparation of Chlorthalidone starting from 2-(4-chlorobenzoyl) benzoic acid reports a yield of 76% for the crude product with an HPLC purity of 99.50% in the final steps[1].
Caption: General synthetic scheme for Chlorthalidone starting from CBBA.
An Alternative Precursor: The 2-(3-amino-4-chlorobenzoyl)benzoic Acid Route
An alternative and compelling synthetic route to Chlorthalidone bypasses the direct use of CBBA as the initial building block, instead starting from a nitrated derivative, 2-(3-nitro-4-chlorobenzoyl)benzoic acid. This nitro-compound is then reduced to 2-(3-amino-4-chlorobenzoyl)benzoic acid, which serves as the key intermediate for the subsequent synthesis of Chlorthalidone.
A significant advantage of this pathway is the high yield reported for the reduction step. A patent discloses a method for the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid from its nitro precursor with a reaction yield of 90% or higher[2]. This high efficiency in the early stages of the synthesis can have a substantial positive impact on the overall process economics.
Caption: Alternative synthetic route to Chlorthalidone via an amino precursor.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for both synthetic routes to Chlorthalidone.
| Parameter | This compound Route | 2-(3-amino-4-chlorobenzoyl)benzoic Acid Route |
| Starting Material | This compound | 2-(3-nitro-4-chlorobenzoyl)benzoic acid |
| Key Intermediate | Various | 2-(3-amino-4-chlorobenzoyl)benzoic acid |
| Reported Yield (Key Step) | 76% (crude final product)[1] | ≥ 90% (reduction step)[2] |
| Process Considerations | Multi-step synthesis with several intermediates. | Potentially fewer steps to key sulfonamide intermediate. High yield in an early, crucial step. |
| Potential Advantages | Well-established and widely used. | High-yield reduction step offers potential for improved overall efficiency and lower cost of goods. |
| Potential Disadvantages | May have a lower overall yield compared to the alternative. | Requires handling of a nitrated intermediate. |
Analysis: The alternative route starting from 2-(3-nitro-4-chlorobenzoyl)benzoic acid presents a compelling case for improved efficacy, primarily due to the exceptionally high yield of the reduction step to form the key amino-intermediate. A higher yield in an early synthetic step can significantly reduce the consumption of downstream reagents and solvents, leading to a more cost-effective and environmentally friendly process. However, a full process analysis would need to consider the synthesis of the nitrated starting material itself and the subsequent steps to Chlorthalidone.
CBBA in the Synthesis of 2-Chloroanthraquinone
2-Chloroanthraquinone is a vital intermediate in the manufacturing of a wide range of anthraquinone dyes. The primary and industrially practiced method for its synthesis involves the cyclization of this compound in the presence of a strong acid, typically sulfuric acid.
While this remains the dominant route, alternative synthetic strategies for chloroanthraquinones have been explored, such as the direct chlorination of anthraquinone or the synthesis from nitroanthraquinone precursors[3]. However, direct comparative studies with detailed experimental data on yields and purity against the CBBA-based route are not as readily available in the public domain. The established nature and reliability of the CBBA cyclization method have made it the industry standard.
Experimental Protocols
Synthesis of this compound[5]
Materials:
-
Phthalic anhydride (30 g, 0.2 mol)
-
Dried chlorobenzene (122 ml)
-
Anhydrous aluminum chloride (64 g, 0.48 mol)
-
Water
-
Ethanol
-
Benzene (for recrystallization)
Procedure:
-
To a solution of phthalic anhydride in dried chlorobenzene, add well-ground anhydrous aluminum chloride with stirring.
-
The reaction temperature will rise, and the mixture will begin to reflux. Continue refluxing for 1 hour, controlling the rate of reflux with an ice bath.
-
The reaction product will solidify. Cool the reaction mixture with an ice bath and slowly add 300 ml of water dropwise.
-
The resulting white precipitate is thoroughly washed with water and then with cooled ethanol to obtain approximately 45 g of crude crystals.
-
Recrystallize the crude product from benzene to obtain the pure this compound. (Yield: 38 g)
Reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid[3]
Materials:
-
2-(3-nitro-4-chlorobenzoyl)benzoic acid (0.23 mol)
-
Sodium nitrate solution (300 ml, 30-37% w/w)
-
Potassium carbonate solution (500 ml, 20-26% w/w)
-
2-amino-5-chlorobenzoic acid solution (1.3 L, 40-45% w/w)
-
Cuprous chloride (0.31 mol)
-
Potassium iodide (0.2 mol)
-
Sodium sulfite solution (52% w/w)
-
Ammonium chloride solution (300 ml, 37% w/w)
-
Potassium bromide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, add 2-(3-nitro-4-chlorobenzoyl)benzoic acid, sodium nitrate solution, and potassium carbonate solution. Heat the solution to 60-65 °C.
-
Add the 2-amino-5-chlorobenzoic acid solution, cuprous chloride, and potassium iodide. Increase the temperature to 70-76 °C and reflux for 3-4 hours with stirring.
-
Cool the solution to 20 °C and filter. Wash the filter cake with sodium sulfite solution.
-
Combine the filtrate and washings, heat to 50 °C, and add ammonium chloride solution. Stir for 90 minutes.
-
Cool the solution to 10 °C and filter the precipitate. Wash the solid with potassium bromide solution.
-
Dehydrate the product with anhydrous magnesium sulfate to obtain 2-(3-amino-4-chlorobenzoyl)benzoic acid. (Yield: 95%)
Conclusion and Future Outlook
This compound remains a highly effective and widely utilized precursor in the chemical industry. Its established synthetic route and versatile reactivity make it a reliable choice for the production of Chlorthalidone and 2-chloroanthraquinone.
However, for the synthesis of Chlorthalidone, the alternative route commencing with 2-(3-nitro-4-chlorobenzoyl)benzoic acid presents a significant opportunity for process optimization. The reported high yield of the reduction to 2-(3-amino-4-chlorobenzoyl)benzoic acid suggests a pathway to enhanced efficiency and sustainability. Further research directly comparing the overall process mass intensity and cost-effectiveness of these two routes from readily available starting materials would be invaluable for industrial-scale production decisions.
As the chemical industry continues to evolve towards greener and more efficient manufacturing processes, the exploration and adoption of such high-yielding alternative precursors will be paramount. It is the role of the diligent researcher and process chemist to critically evaluate these options and select the synthetic strategy that offers the optimal balance of efficacy, safety, and economic viability.
References
- CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid. (URL: )
- WO2018158777A1 - Improved process for the prepar
- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissert
- WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (URL: )
- WO 2006/109318 A1 - Novel polymorph of 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine. (URL: )
- Synthesis of 2-chloro 5-nitro 9,10-anthraquinone and the study of photophysical properties. (URL: [Link])
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL: [Link])
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL: [Link])
- Synthesis of this compound. (URL: [Link])
- US7595425B2 - Friedel-crafts acyl
- Friedel Crafts Alkyl
- Chlorthalidone. (URL: [Link])
- Synthesis scheme for chlorthalidone API. (URL: [Link])
- Synthesis of chlorthalidone analogue. (URL: [Link])
- CN101717329B - Synthesis method of chloroanthraquinone. (URL: )
- Synthesis of 2-chloro 5-nitro 9, 10-anthraquinone and the study of photophysical properties. (URL: [Link])
- Recent total syntheses of anthraquinone-based n
- This compound. (URL: [Link])
- 2-(4'-Chlorobenzoyl)benzoic acid. (URL: [Link])
- Pairwise comparison of hydrochlorothiazide and chlorthalidone responses among hypertensive p
Sources
- 1. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 2. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]
- 3. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for High-Purity 2-(4-Chlorobenzoyl)benzoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. In the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced polymers, 2-(4-Chlorobenzoyl)benzoic acid stands out as a critical precursor.[1][2] Its molecular structure is foundational for drugs such as the antihypertensive Chlorthalidone and the appetite suppressant Mazindol.[2] The efficacy and safety of these therapeutics are directly contingent on the purity of this key intermediate.[1]
This guide provides an in-depth, objective comparison of common laboratory techniques for the purification of this compound: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (preparative HPLC). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
The Importance of Purity: Understanding Potential Impurities
This compound is commonly synthesized via a Friedel-Crafts acylation reaction between chlorobenzene and phthalic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride.[3][4] This synthetic route, while effective, can introduce several impurities that must be removed to achieve the high purity required for pharmaceutical applications.
Common Impurities Include:
-
Unreacted Starting Materials: Residual chlorobenzene and phthalic anhydride.
-
Isomeric Byproducts: While the primary product is the ortho-substituted isomer, trace amounts of the para-isomer can sometimes form.
-
Polysubstituted Products: Further acylation of the aromatic rings can lead to di- and poly-acylated byproducts under harsh reaction conditions.[5]
-
Catalyst Residues: Traces of the Lewis acid catalyst may remain after the work-up.
The choice of purification technique is therefore critical for effectively removing these specific impurities to yield a final product of ≥99% purity.
Method 1: Recrystallization
Recrystallization is a fundamental purification technique for solid compounds that leverages differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[6]
Causality Behind Experimental Choices in Recrystallization
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[7] For this compound, a moderately polar aromatic carboxylic acid, solvents like benzene, toluene, or aqueous ethanol mixtures are suitable candidates.[3][7][8] Benzene has been reported as an effective solvent for this specific compound.[3]
The slow cooling process is intentional; it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[6] Rapid cooling can trap impurities within the crystals, diminishing the effectiveness of the purification.
Experimental Protocol: Recrystallization from Benzene
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude this compound to 100 mL of benzene.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of additional hot benzene if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold benzene to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Silica Gel Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).[9] For this compound, its polarity allows it to be effectively separated from less polar and more polar impurities.
Causality Behind Experimental Choices in Column Chromatography
The choice of the stationary phase and mobile phase is crucial for successful separation. Silica gel, a polar adsorbent, is well-suited for the purification of moderately polar compounds like this compound.
The mobile phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve a good separation.[4] The ideal mobile phase composition is typically determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[9] A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to first elute non-polar impurities and then the product, followed by any highly polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture and pour it into a glass chromatography column. Allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a 9:1 hexane:ethyl acetate mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to 8:2 and then 7:3 hexane:ethyl acetate to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven to obtain the purified product.
Visualization of the Column Chromatography Workflow
Caption: Workflow for silica gel column chromatography purification.
Method 3: Preparative High-Performance Liquid Chromatography (Preparative HPLC)
Preparative HPLC is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC.[10] It is capable of providing very high purity products, often exceeding 99.5%. The separation mechanism is the same as analytical HPLC, relying on the partitioning of the sample components between a stationary phase and a mobile phase under high pressure.[11][12]
Causality Behind Experimental Choices in Preparative HPLC
The selection of the column and mobile phase is based on analytical scale method development. A reverse-phase C18 column is commonly used for moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier like phosphoric or formic acid to ensure the carboxylic acid group remains protonated for good peak shape.[11][12]
The method is scaled up from analytical to preparative scale by increasing the column diameter, particle size of the stationary phase, and the flow rate. The sample is injected in larger quantities, and the eluent corresponding to the peak of the desired compound is collected using a fraction collector.
Experimental Protocol: Preparative HPLC
-
System and Solvents: Use a preparative HPLC system equipped with a UV detector and a fraction collector. The mobile phase consists of Solvent A: Water with 0.1% phosphoric acid and Solvent B: Acetonitrile with 0.1% phosphoric acid.
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto a preparative C18 column. Elute with a gradient of acetonitrile in water.
-
Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) and collect the fraction corresponding to the main peak of this compound.
-
Solvent Removal: Remove the acetonitrile from the collected fraction by rotary evaporation.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified product as a fluffy solid.
Visualization of the Preparative HPLC Workflow
Caption: Workflow for the purification of this compound by preparative HPLC.
Comparative Performance Analysis
The following table provides a comparative overview of the three purification techniques. The data presented is representative of typical outcomes for the purification of a moderately polar organic solid like this compound.
| Parameter | Recrystallization | Silica Gel Column Chromatography | Preparative HPLC |
| Typical Purity Achieved | 98.0 - 99.5% | 97.0 - 99.0% | >99.5% |
| Typical Yield | 70 - 90% | 60 - 85% | 80 - 95% |
| Throughput (Scale) | High (grams to kilograms) | Moderate (milligrams to grams) | Low to Moderate (milligrams to grams) |
| Solvent Consumption | Moderate | High | High |
| Time Requirement | Moderate | High | High |
| Cost (Equipment & Consumables) | Low | Moderate | High |
| Technical Skill Required | Low to Moderate | Moderate to High | High |
Conclusion and Recommendations
The choice of purification technique for this compound depends on the desired purity, scale of operation, and available resources.
-
Recrystallization is a cost-effective and scalable method suitable for achieving good purity levels (typically >98%) on a large scale. It is an excellent choice for initial purification from crude reaction mixtures.
-
Silica Gel Column Chromatography offers good separation capabilities but can be less scalable and more time- and solvent-intensive. It is particularly useful for removing impurities with significantly different polarities from the product.
-
Preparative HPLC is the method of choice for obtaining the highest possible purity (>99.5%). While it is more expensive and has a lower throughput, it is ideal for producing reference standards or small quantities of ultra-pure material for sensitive applications.
For most applications in drug development and fine chemical synthesis, a two-step purification strategy is often optimal: an initial bulk purification by recrystallization to remove the majority of impurities, followed by a final polishing step using preparative HPLC if ultra-high purity is required. This approach balances efficiency, cost, and the final quality of the this compound.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 16). Benzoic acid, 2-(4-chlorobenzoyl)-.
- PrepChem.com. (n.d.). Synthesis of this compound.
- FAMU. (2016, September 27). Lab Report Recrystallization.
- Walsh Medical Media. (2017, October 3). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream.
- Guidechem. (n.d.). How to Prepare this compound?.
- Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid.
- Rochester University Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Aralyse. (n.d.). Preparative HPLC.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- ACS Publications. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.
- University of Rochester. (n.d.). Tips and Tricks: Recrystallization.
- Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.
- Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
- Agilent. (2013, September 1). Analytical to Preparative HPLC Method Transfer.
- University of California, Davis. (n.d.). The Recrystallization of Benzoic Acid.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Benzoic acid, 2-(4-chlorobenzoyl)- | SIELC Technologies [sielc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-(4-Chlorobenzoyl)benzoic Acid
Disclaimer: This guide is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive, site-specific safety assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the most current Safety Data Sheet (SDS) for 2-(4-Chlorobenzoyl)benzoic acid before handling.
Welcome, researchers and innovators. In the landscape of drug development and scientific discovery, our commitment to safety is as paramount as the breakthroughs we seek. This guide provides an in-depth operational plan for the safe handling of this compound, moving beyond a simple checklist to instill a foundational understanding of why each step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid organic compound with specific hazards that dictate our handling protocols. A thorough understanding of these risks is the first step in mitigating them.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1][2]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][3][4]
These classifications are not abstract warnings; they are a direct reflection of the compound's chemical properties and its potential interaction with biological systems. The acidic nature of the carboxylic acid group and the reactivity of the benzoyl chloride moiety contribute to its irritant properties. Ingestion can lead to systemic toxicity, while contact with skin or eyes can cause localized chemical burns and inflammation. Inhalation of the dust can irritate the mucous membranes of the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each.
| PPE Component | Standard | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[1] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, as needed. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory tract irritation.[2] |
Expert Insight: The choice of glove material is critical. While nitrile is generally a good choice for incidental contact with many chemicals, always consult a glove compatibility chart for extended or direct contact scenarios. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to exposure. Therefore, even with PPE, handle this chemical with care to minimize contact.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[3]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations of the dust low.[5]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in Section 2.
-
Weighing: If weighing the solid, do so within the confines of a chemical fume hood to contain any dust. Use a spatula to gently transfer the solid to a tared container. Avoid any actions that could generate airborne dust.
-
Dissolution: When dissolving the solid, add it slowly to the chosen solvent. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction: Conduct the reaction in appropriate glassware. If the reaction is to be heated, use a heating mantle with a temperature controller and ensure the setup is secure.
-
Post-Handling: After handling is complete, thoroughly wash your hands and any exposed skin with soap and water.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5][6]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, should be collected in a designated, labeled, and sealed waste container.
-
Disposal: Dispose of the waste through your institution's hazardous waste program. Do not dispose of it in the regular trash or down the drain.[1][6] The exact disposal method will depend on local regulations.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment allows for the responsible advancement of science.
References
- 2-[3-(Aminosulfonyl)
- 2-(4-Chlorobenzoyl)
- 2-(4'-Chlorobenzoyl)benzoic acid. PubChem. URL
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- This compound 98%. Sigma-Aldrich. URL
- SDS of 2-(4-Chlorobenzoyl)
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. URL
- Material Safety Data Sheet - 2-Chlorobenzoic Acid, 98%. Cole-Parmer. URL
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
